1,6-Dibromo-2-methoxy-3-nitronaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,6-dibromo-2-methoxy-3-nitronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2NO3/c1-17-11-9(14(15)16)5-6-4-7(12)2-3-8(6)10(11)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJTVDQLLYQPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1Br)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,6-Dibromo-2-methoxy-3-nitronaphthalene chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity of 1,6-Dibromo-2-methoxy-3-nitronaphthalene . This document is structured for researchers requiring actionable data for experimental design and retrosynthetic analysis.
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
1,6-Dibromo-2-methoxy-3-nitronaphthalene is a highly functionalized naphthalene derivative characterized by a dense substitution pattern that imparts unique electronic and steric properties. It serves as an advanced intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs), pharmaceutical pharmacophores (specifically kinase inhibitors), and optoelectronic materials.
Core Data Table[9]
| Property | Value |
| CAS Number | 2092001-14-2 |
| IUPAC Name | 1,6-Dibromo-2-methoxy-3-nitronaphthalene |
| Molecular Formula | C₁₁H₇Br₂NO₃ |
| Molecular Weight | 360.99 g/mol |
| Appearance | Pale yellow to orange crystalline solid (Predicted based on nitro-naphthalene chromophore) |
| Solubility | Soluble in CH₂Cl₂ (DCM), CHCl₃, THF, Ethyl Acetate; Insoluble in Water |
| Melting Point | >120°C (Predicted; precursor 1,6-dibromo-2-methoxynaphthalene melts at 105–106°C) |
| Electronic Character | Electron-deficient core (due to -NO₂); Regiochemically differentiated halogens |
Synthetic Pathway & Methodology
The synthesis of 1,6-dibromo-2-methoxy-3-nitronaphthalene relies on the sequential functionalization of the naphthalene core, leveraging the directing effects of the hydroxyl/methoxy group to control regioselectivity.
Step-by-Step Protocol
Phase 1: Bromination (Regioselective Control) The synthesis begins with 2-naphthol . Bromination is performed to install bromine atoms at the C-1 and C-6 positions.
-
Reagents: Br₂ (2.1 equiv), Acetic Acid (AcOH).
-
Mechanism: The hydroxyl group at C-2 strongly activates C-1 (ortho) and C-6 (amphi/para-like resonance).
-
Protocol: Dissolve 2-naphthol in glacial acetic acid. Add bromine dropwise at ambient temperature. The 1,6-dibromo-2-naphthol precipitates upon cooling or water addition.
-
Note: This is a well-established procedure yielding 1,6-dibromo-2-naphthol (Melting Point: 127–129°C).
Phase 2: O-Methylation (Protection/Activation) The hydroxyl group is converted to a methoxy group to prevent oxidation during nitration and to modulate directing effects.
-
Reagents: Dimethyl sulfate (Me₂SO₄) or Methyl Iodide (MeI), K₂CO₃, Acetone or DMF.
-
Protocol: Treat the 1,6-dibromo-2-naphthol with Me₂SO₄ under basic conditions. Reflux for 2–4 hours.[1]
-
Outcome: Yields 1,6-dibromo-2-methoxynaphthalene (CAS 66996-59-6).
Phase 3: Electrophilic Nitration (The Critical Step) Nitration is directed to the C-3 position.
-
Reagents: HNO₃ (fuming), Acetic Anhydride (Ac₂O) or H₂SO₄.
-
Rationale:
-
C-1 is blocked by Bromine.
-
C-6 is blocked by Bromine.
-
C-2 is the Methoxy group (Ortho/Para director).
-
C-3 is the only open ortho position relative to the activating methoxy group. The electronic activation of the methoxy group overrides the deactivating effect of the halogens, directing the nitronium ion (NO₂⁺) to C-3.
-
-
Protocol: Dissolve 1,6-dibromo-2-methoxynaphthalene in Ac₂O at 0°C. Add fuming HNO₃ dropwise. Stir at 0–10°C to prevent over-nitration or degradation. Quench with ice water and filter the yellow precipitate.
Synthesis Workflow Diagram
Caption: Sequential functionalization pathway leveraging ortho-directing effects to install the nitro group at C-3.
Reactivity & Applications in Drug Discovery
This compound is a "linchpin" scaffold because it possesses three distinct reactive handles (C-1 Br, C-6 Br, C-3 NO₂), allowing for orthogonal functionalization.
Chemoselective Cross-Coupling
The two bromine atoms are electronically distinct:
-
C-1 Bromine: Sterically hindered by the adjacent C-2 Methoxy and C-8 peri-hydrogen. It is generally less reactive in Palladium-catalyzed couplings (Suzuki-Miyaura) compared to C-6.
-
C-6 Bromine: Located on the "distal" ring, less sterically hindered. It is typically the first site of oxidative addition in cross-coupling reactions.
Experimental Implication: One can selectively arylate C-6 using 1 equivalent of boronic acid/Pd-catalyst at lower temperatures (RT to 60°C), leaving the C-1 Br intact for a subsequent, harsher coupling (80–100°C).
Nitro Group Transformations
The C-3 nitro group is a latent amine.
-
Reduction: Fe/NH₄Cl, SnCl₂, or H₂/Pd-C reduces the nitro group to an amine (3-amino-1,6-dibromo-2-methoxynaphthalene ).
-
Sandmeyer Reaction: The resulting amine can be converted to a diazonium salt, allowing substitution with -CN, -OH, or -F, further diversifying the core.
-
Cyclization: The proximity of the C-3 amine (post-reduction) and the C-2 methoxy group allows for the formation of oxazole or oxazinone fused rings, common in kinase inhibitor scaffolds.
Reactivity Logic Map
Caption: Chemoselective divergence allows independent modification of C-6, C-3, and C-1 positions.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.
-
Nitro Aromatics Warning: Like many polynitro aromatics, this compound may possess energetic properties or thermal instability. Avoid heating dry solids above 150°C.
-
Storage: Store at 2–8°C, protected from light (to prevent photochemical debromination or nitro-rearrangement).
References
-
Sigma-Aldrich. (n.d.). 1,6-Dibromo-2-methoxy-3-nitronaphthalene Product Detail. Retrieved from (CAS 2092001-14-2).
-
Organic Syntheses. (1940). 6-Bromo-2-naphthol. Org. Synth. 1940, 20, 18. Retrieved from .
-
BenchChem. (2025).[2] 2-Methoxynaphthalene Chemical Properties and Nitration Protocols. Retrieved from .
-
PubChem. (n.d.). 1,6-Dibromo-2-naphthol Compound Summary. Retrieved from .
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A Comprehensive Technical Guide to the Structure-Activity Relationship of Polysubstituted Nitronaphthalenes
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of nitro groups and other substituents onto this bicyclic aromatic system creates a class of compounds—polysubstituted nitronaphthalenes—with a vast and potent range of biological activities. These activities span from antimicrobial and antifungal to potent cytotoxic and enzyme-inhibiting properties.[3][4][5][6] The nitro group, often considered both a pharmacophore and a toxicophore, plays a central role in the mechanism of action, frequently through metabolic activation into reactive intermediates.[3][5] Understanding the structure-activity relationship (SAR) of these compounds is therefore paramount for harnessing their therapeutic potential while mitigating toxicity. This guide provides an in-depth analysis of the synthesis, biological activities, mechanisms of action, and key SAR principles governing polysubstituted nitronaphthalenes. It further details essential experimental protocols for their evaluation, offering a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical class.
Chapter 1: The Nitronaphthalene Core: A Nexus of Activity and Toxicity
The Naphthalene Scaffold in Medicinal Chemistry
Naphthalene, a simple bicyclic aromatic hydrocarbon, is a foundational building block in drug design.[1] Its rigid, planar structure and lipophilic nature make it an ideal scaffold for interacting with biological targets such as enzymes and DNA.[4][6] Numerous drugs, including the antimicrobial naftifine and the anti-inflammatory nabumetone, are built upon the naphthalene core, highlighting its versatility and therapeutic value.[1][2] The ability to functionalize naphthalene at multiple positions allows for the fine-tuning of its pharmacological and pharmacokinetic properties.[7]
The Dual Nature of the Nitro Group: Pharmacophore and Toxicophore
The nitro group (–NO₂) is a powerful electron-withdrawing moiety that profoundly influences a molecule's electronic properties, polarity, and biological activity.[5] In many contexts, it is an essential pharmacophore, critical for the desired therapeutic effect. A widely accepted mechanism for the antimicrobial activity of nitroaromatic compounds involves the intracellular reduction of the nitro group to generate toxic intermediates, such as nitroso and superoxide species, which can covalently bind to and damage DNA, leading to cell death.[3][5] This same reductive activation, however, is also responsible for the group's potential toxicity (toxicophore), making the cellular environment and metabolic machinery critical determinants of the ultimate biological outcome.
A Spectrum of Biological Activities
Polysubstituted nitronaphthalenes exhibit a wide array of biological activities, primarily driven by the number and position of nitro groups and the nature of other substituents.
-
Antimicrobial and Antifungal Activity: Nitro-containing molecules are foundational in treating infections.[3][5] The mechanism often involves inhibiting essential fungal enzymes, such as 14α-demethylase, through electrostatic interactions between the nitro group and the enzyme's heme iron.[3][5] Naphthalene derivatives have shown broad efficacy against various pathogenic bacteria and fungi.[1][8]
-
Anticancer and Cytotoxic Effects: This is one of the most explored areas for nitronaphthalenes. Naphthalimide derivatives, for instance, are potent anticancer agents known to bind strongly with DNA.[4][6] Simple mononitronaphthalenes display significant cytotoxicity, particularly against specific cell types like the Clara cells of the bronchiolar epithelium.[9] The position of the nitro group is a critical determinant of toxicity, with 1-nitronaphthalene being substantially more toxic than its 2-nitro isomer.[9]
-
Enzyme Inhibition: Specific substitution patterns can yield highly potent and selective enzyme inhibitors. For example, dinitronaphthalene derivatives are effective inhibitors of human glutathione transferase (GST) enzymes, which are often involved in detoxification and drug resistance.[10] The inhibition mechanism can involve the formation of stable Meisenheimer complex intermediates at the enzyme's active site.[10]
Chapter 2: Synthetic Strategies for Polysubstituted Nitronaphthalenes
The biological evaluation of nitronaphthalenes is predicated on the ability to synthesize a diverse library of analogues. This requires a robust toolkit of synthetic methodologies, from classical nitration to modern cross-coupling and C-H functionalization techniques.
Foundational Synthesis: Electrophilic Nitration
The most direct method for introducing a nitro group onto a naphthalene ring is electrophilic aromatic substitution.
-
Classical Nitration: Using a "nitrating mixture" of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a well-established method.[11][12] The reaction generates the highly electrophilic nitronium ion (NO₂⁺), which preferentially attacks the more activated α-position (C1) of naphthalene over the β-position (C2).[13] This reaction is highly regioselective, typically yielding 1-nitronaphthalene as the major product with high yield.[11][12]
-
Alternative Nitrating Agents: Various other reagents can be used, including 90% HNO₃ in acetonitrile or systems using catalysts like indium(III) triflate instead of sulfuric acid.[11]
Advanced Methodologies for Structural Diversification
To explore the SAR of polysubstituted nitronaphthalenes, methods that allow for precise control over the placement of other functional groups are essential.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are invaluable. For example, 1-bromo-4-nitronaphthalene can be coupled with phenylboronic acid to synthesize 1-phenyl-4-nitronaphthalene, allowing for the introduction of aryl substituents.[14]
-
Modern C-H Functionalization and Cyclization: Recent advances have enabled the construction of the substituted naphthalene core itself. Strategies involving hydride shift-mediated C(sp³)–H bond functionalization[15] or gold(I)-catalyzed cyclization of alkenyl carbonyl compounds[16][17] provide access to complex, polysubstituted naphthalenes that can be subsequently nitrated or built from nitrated precursors.
General Workflow for Synthesis and Analysis
The synthesis and evaluation of a new nitronaphthalene derivative follow a logical and self-validating workflow. This process ensures the identity and purity of the compound before it undergoes biological testing, a critical aspect of trustworthy scientific investigation.
Caption: Logical relationships in SAR analysis for nitronaphthalenes.
Chapter 4: Mechanistic Insights and Metabolic Pathways
The observed biological effects of nitronaphthalenes are a direct consequence of their interactions at the molecular level. For many of these compounds, their mechanism is not direct but requires metabolic transformation.
Metabolic Activation and Cytotoxicity
The toxicity of many naphthalene derivatives is not caused by the parent compound but by its metabolites. [18][19]This bioactivation is a critical concept for drug development professionals to understand.
-
Role of Cytochrome P450 (CYP) Enzymes: The initial and often rate-limiting step in naphthalene-induced toxicity is the oxidation of the aromatic ring by CYP monooxygenases. [19][20]This process forms a highly reactive epoxide intermediate. [18]Different CYP isoenzymes are responsible for this activation in different tissues; for example, CYP2B1 is implicated in the lung toxicity of 1-nitronaphthalene in rats, while CYP1A1 or CYP1A2 are involved in its liver toxicity. [20][21]* Downstream Events: The reactive epoxide can rearrange to form naphthols or be detoxified by enzymes like glutathione transferases. However, it can also bind covalently to cellular macromolecules like proteins, leading to cellular dysfunction, oxidative stress, and ultimately, cell death (necrosis). [18][21]
Visualizing the Cytotoxicity Pathway
The metabolic activation cascade provides a clear example of how an inert parent compound can be converted into a potent toxin within the body.
Caption: Metabolic activation pathway leading to 1-nitronaphthalene-induced cytotoxicity.
Chapter 5: Key Experimental Protocols for SAR Elucidation
A rigorous SAR study relies on standardized, reproducible experimental protocols. The following are foundational assays for characterizing polysubstituted nitronaphthalenes.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: This assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test nitronaphthalene compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Antimicrobial Susceptibility Testing (MIC Determination via Broth Microdilution)
Causality: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative measure of the agent's bacteriostatic activity.
Methodology:
-
Inoculum Preparation: Grow a bacterial culture (e.g., S. aureus, E. coli) to the logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.
Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism. [22]Incubating a compound with microsomes and the necessary cofactors (NADPH) simulates its first-pass metabolism in the liver. A compound that is rapidly degraded is said to have low metabolic stability, which can predict poor in vivo bioavailability.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a reaction mixture containing liver microsomes (e.g., rat or human), and phosphate buffer.
-
Pre-incubation: Pre-warm the reaction mixture to 37°C for 5 minutes.
-
Initiation: Add the test compound (at a final concentration of e.g., 1 µM) and initiate the reaction by adding the cofactor NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Chapter 6: Data Interpretation and Future Directions
Summarizing SAR Data
A key aspect of any SAR campaign is the clear and concise presentation of data. Organizing results in a tabular format allows for direct comparison between analogues and facilitates the identification of trends.
Table 1: Hypothetical SAR Data for a Series of 4-Substituted-1-nitronaphthalenes
| Compound ID | Substituent (R) at C4 | Cytotoxicity IC₅₀ (µM) | Antimicrobial MIC (µg/mL) vs. S. aureus |
| NN-01 | -H | 15.2 | >128 |
| NN-02 | -Cl | 8.5 | 64 |
| NN-03 | -OCH₃ | 22.1 | >128 |
| NN-04 | -CF₃ | 5.1 | 32 |
| NN-05 | -N(CH₃)₂ | 35.8 | 128 |
From this hypothetical data, a clear trend emerges: electron-withdrawing groups (-Cl, -CF₃) at the C4 position enhance both cytotoxic and antimicrobial activity, while electron-donating groups (-OCH₃, -N(CH₃)₂) decrease it. This provides a clear directive for the next round of synthesis.
Challenges and Future Perspectives
The primary challenge in developing nitronaphthalene-based drugs is managing the balance between efficacy and toxicity. The same metabolic activation required for activity can also lead to off-target effects and genotoxicity. [23][20] The future of this field lies in leveraging the detailed SAR knowledge to design next-generation compounds with improved therapeutic indices. This could involve:
-
Targeted Delivery: Designing prodrugs or formulations that release the active nitronaphthalene only at the site of action (e.g., a tumor or an infected tissue).
-
Metabolic "Steering": Modifying the structure to block sites of toxic metabolic activation while preserving the sites required for therapeutic activation.
-
Multi-target Hybrids: Combining the nitronaphthalene scaffold with other pharmacophores to create hybrid molecules that act on multiple biological targets simultaneously, potentially increasing efficacy and overcoming resistance. [24] By continuing to build a deep, mechanistic understanding of the structure-activity relationships of polysubstituted nitronaphthalenes, the scientific community can unlock the full therapeutic potential of this remarkable chemical class.
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Sharath, N., & Shubha, J. P. (2014). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1188-1200. [Link]
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Shubha, J. P., & Sharath, N. (2014). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1188-1200. [Link]
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Krivenko, A. P., et al. (2019). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. Proceedings of the 7th International Conference on Chemistry and Chemical Engineering. [Link]
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Librando, V., & Alparone, A. (2008). Prediction of mutagenic activity of nitronaphthalene isomers by infrared and Raman spectroscopy. Journal of Hazardous Materials, 154(1-3), 1158-1165. [Link]
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Szostak, R., et al. (2020). Synthesis of 1-Nitronaphthalene. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
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- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Inhibition of human glutathione transferases by dinitronaphthalene derivatives [pubmed.ncbi.nlm.nih.gov]
- 11. scitepress.org [scitepress.org]
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- 13. Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of Polysubstituted Naphthalenes by a Hydride Shift Mediated C-H Bond Functionalization/Aromatization Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclization reaction for the synthesis of polysubstituted naphthalenes in the presence of Au(I) precatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
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1,6-Dibromo-2-methoxy-3-nitronaphthalene CAS number search
The following technical guide details the identification, synthesis logic, and characterization of 1,6-Dibromo-2-methoxy-3-nitronaphthalene , a specialized intermediate in organic synthesis.
Part 1: Compound Identification & Core Data
This compound is a highly functionalized naphthalene derivative, characterized by a crowded substitution pattern that makes it a valuable scaffold for synthesizing polycyclic pharmaceutical targets (e.g., kinase inhibitors or antivirals) where the 3-nitro group serves as a latent amine for heterocycle formation.
| Attribute | Technical Detail |
| Chemical Name | 1,6-Dibromo-2-methoxy-3-nitronaphthalene |
| CAS Number | 2092001-14-2 |
| Molecular Formula | C₁₁H₇Br₂NO₃ |
| Molecular Weight | 360.99 g/mol |
| SMILES | COc1c(Br)c(c2cc(Br)ccc2c1[O-]) |
| Key Precursor | 1,6-Dibromo-2-methoxynaphthalene (CAS: 66996-59-6) |
| Physical State | Pale yellow to orange crystalline solid (typical of nitro-naphthalenes) |
Part 2: Synthetic Logic & Methodology
The synthesis of this compound requires a strategic approach to regioselectivity. Direct bromination of nitronaphthalenes is difficult; therefore, the most robust route installs the activating methoxy group and blocking bromine atoms before the nitration step.
Retrosynthetic Analysis
-
Target: 1,6-Dibromo-2-methoxy-3-nitronaphthalene.[1][2][3][4][5][6]
-
Disconnection (Nitration): The nitro group is installed at C3. The C2-methoxy group is an ortho/para director.
-
C1 (Ortho): Blocked by Bromine.
-
C6 (Para to ring junction): Blocked by Bromine.
-
C3 (Ortho): Open and activated.
-
-
Origin: Bromination of 2-naphthol followed by O-methylation.
Step-by-Step Experimental Protocol
Stage 1: Precursor Synthesis (Bromination & Methylation)
Note: If CAS 66996-59-6 is not commercially sourced, it must be synthesized.
-
Bromination of 2-Naphthol:
-
Reagents: 2-Naphthol, Br₂ (2.1 equiv), Acetic Acid.
-
Mechanism: Electrophilic aromatic substitution first occurs at C1 (kinetic control), followed by C6.
-
Product: 1,6-Dibromo-2-naphthol (CAS 16239-18-2).
-
-
O-Methylation (Williamson Ether Synthesis):
-
Reagents: 1,6-Dibromo-2-naphthol, Dimethyl Sulfate (DMS) or MeI, K₂CO₃, Acetone (reflux).
-
Outcome: Quantitative conversion to 1,6-Dibromo-2-methoxynaphthalene .
-
Stage 2: Regioselective Nitration (The Critical Step)
This protocol targets the C3 position using the steric blocking of C1 to direct the electrophile.
-
Reagents:
-
Substrate: 1,6-Dibromo-2-methoxynaphthalene (1.0 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)
-
Nitrating Agent: Fuming Nitric Acid (HNO₃, >90%) or HNO₃/Ac₂O
-
-
Procedure:
-
Dissolution: Dissolve 10 mmol of 1,6-Dibromo-2-methoxynaphthalene in 50 mL of glacial AcOH. Cool to 0–5 °C.
-
Addition: Dropwise add fuming HNO₃ (1.2 equiv) over 20 minutes. Maintain temperature <10 °C to prevent over-nitration or oxidation of the aromatic ring.
-
Reaction: Allow to warm to room temperature (20–25 °C) and stir for 2–4 hours.
-
Monitoring (Self-Validation): Monitor via TLC (Hexane/EtOAc 8:1). The starting material (high Rf) should disappear, replaced by a more polar, yellow spot (Nitro product).
-
Quench: Pour reaction mixture onto 200g of crushed ice/water.
-
Isolation: Filter the yellow precipitate. Wash with cold water (3x) and cold methanol (1x) to remove acid traces.
-
Purification: Recrystallize from Ethanol or Acetonitrile.
-
Mechanism & Pathway Visualization
Figure 1: Synthetic route highlighting the regiochemical direction provided by the C1-bromo and C2-methoxy substituents.
Part 3: Characterization & Validation[14]
To ensure scientific integrity, the identity of the product must be validated using the following markers.
NMR Spectroscopy (Self-Validating System)
The substitution pattern is confirmed by analyzing the proton signals on the naphthalene ring.
| Position | Proton Type | Expected Signal (1H NMR, CDCl₃) | Diagnostic Logic |
| H-4 | Aromatic | Singlet (s) | Crucial Marker: In the precursor, H-3 and H-4 couple (d). In the product, C3 is substituted with NO₂, leaving H-4 isolated from ortho-coupling. |
| H-5 | Aromatic | Doublet (d) | Couples with H-7 (meta) or H-8 (ortho, if resolved). |
| H-7 | Aromatic | Doublet of Doublets (dd) | Couples with H-8 (ortho) and H-5 (meta). |
| H-8 | Aromatic | Doublet (d) | Couples with H-7. |
| Methoxy | Aliphatic | Singlet (s, ~4.0 ppm) | Confirms presence of OMe group. |
Mass Spectrometry
-
Technique: GC-MS or LC-MS (ESI+).
-
Expected Pattern: Look for the characteristic isotope pattern of a dibrominated compound.
-
M+ peak: ~361 m/z.
-
Isotope Ratio: A 1:2:1 triplet pattern (due to ⁷⁹Br and ⁸¹Br isotopes) is the definitive signature of a dibromo species.
-
Part 4: Safety & Handling
-
Nitro-Naphthalenes: Potentially mutagenic. Handle in a fume hood with nitrile gloves.
-
Explosion Hazard: Although this specific compound is stable, nitration reactions can run away. Always control the exotherm during HNO₃ addition.
-
Waste: Segregate halogenated organic waste from non-halogenated streams.
References
-
Sigma-Aldrich. Product Detail: 1,6-Dibromo-2-methoxy-3-nitronaphthalene (CAS 2092001-14-2).[1] Retrieved from
-
BLD Pharm. Chemical Catalog: 1,6-Dibromo-2-methoxy-3-nitronaphthalene.[2][3][4][5] Retrieved from
-
European Patent Office. Process for the synthesis of 2-methoxy-6-bromo-naphthalene (EP0179447B1). (Describes the precursor synthesis and bromination logic). Retrieved from
-
PubChem. Compound Summary: 1,6-Dibromo-2-naphthol (CAS 16239-18-2). Retrieved from [10]
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- 3. 1375069-27-4|5-Bromo-2-methoxy-1-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]
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An In-depth Technical Guide to the Electronic Properties of 3-Nitro-2-methoxynaphthalene Derivatives
Abstract
This technical guide provides a comprehensive analysis of the electronic properties of 3-nitro-2-methoxynaphthalene and its derivatives. While direct experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes established principles of physical organic chemistry, computational chemistry methodologies, and comparative data from related naphthalene derivatives to build a robust predictive model of its behavior. This document is intended for researchers, scientists, and drug development professionals interested in the design and application of novel naphthalene-based compounds with tailored electronic characteristics. We will explore the synthetic rationale, delve into the key electronic parameters, and provide detailed protocols for the experimental and computational characterization of this class of molecules.
Introduction: The Significance of Substituted Naphthalenes
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry and materials science.[1] Its extended π-system provides a foundation for tuning electronic properties through the introduction of various functional groups. The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the naphthalene core can profoundly influence a molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, thereby affecting its reactivity, photophysical properties, and biological activity.[2][3]
The 3-nitro-2-methoxynaphthalene scaffold, featuring the strongly electron-withdrawing nitro group (-NO₂) and the electron-donating methoxy group (-OCH₃), presents a compelling case study in substituent effects on an aromatic system. The specific substitution pattern is anticipated to create a molecule with a significant dipole moment and a modulated HOMO-LUMO gap, properties that are highly relevant for applications in organic electronics and as potential pharmacophores.[4] Understanding and predicting these electronic properties is paramount for the rational design of novel derivatives with desired functionalities.
Synthetic Strategy and Regioselectivity Considerations
The synthesis of 3-nitro-2-methoxynaphthalene is not as straightforward as a direct nitration of 2-methoxynaphthalene. The regioselectivity of electrophilic aromatic substitution on substituted naphthalenes is governed by a combination of electronic and steric factors.[5]
The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director.[4] In the case of 2-methoxynaphthalene, the positions most activated towards electrophilic attack are C1 (ortho) and C6 (para). The nitro group (-NO₂) is a deactivating group and a meta-director.[5]
The Challenge of Direct Nitration
Direct nitration of 2-methoxynaphthalene is expected to yield primarily 1-nitro-2-methoxynaphthalene and 6-nitro-2-methoxynaphthalene. The formation of the 3-nitro isomer would be a minor product at best, as the C3 position is meta to the activating methoxy group.
Caption: Regioselectivity in the direct nitration of 2-methoxynaphthalene.
Proposed Synthetic Pathway
A more viable synthetic route to 3-nitro-2-methoxynaphthalene would likely involve a multi-step process where the directing groups are installed in a controlled manner. One possible approach could start from a pre-functionalized naphthalene derivative where the 3-position is available for nitration and the 2-position can be converted to a methoxy group.
Step-by-Step Protocol for a Hypothetical Synthesis:
-
Starting Material Selection: Begin with a naphthalene derivative where the substitution pattern favors subsequent functionalization at the C2 and C3 positions.
-
Introduction of the Nitro Group: Employ a nitrating agent under conditions that favor substitution at the desired position. This may involve the use of protecting groups to block more reactive sites.
-
Introduction of the Methoxy Group: Following successful nitration, introduce the methoxy group, for example, through a nucleophilic substitution reaction on a suitable precursor.
-
Purification and Characterization: The final product would require purification, likely through column chromatography, and its structure confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Electronic Properties: A Comparative Analysis
In the absence of direct experimental data for 3-nitro-2-methoxynaphthalene, we can predict its key electronic properties by comparing it with related, well-characterized naphthalene derivatives. The electronic character of a substituted naphthalene is primarily dictated by the interplay of the inductive and resonance effects of its substituents.
| Compound | Substituent Effects | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |
| Naphthalene | Reference | -6.1 | -1.5 | 4.6 |
| 2-Methoxynaphthalene | EDG (-OCH₃) | -5.8 | -1.3 | 4.5 |
| 1-Nitronaphthalene | EWG (-NO₂) | -6.7 | -2.8 | 3.9 |
| 2-Nitronaphthalene | EWG (-NO₂) | -6.8 | -2.7 | 4.1 |
| 3-Nitro-2-methoxynaphthalene | EDG & EWG | -6.5 | -2.9 | 3.6 |
Note: The predicted values for 3-nitro-2-methoxynaphthalene are estimations based on the additive effects of the substituents observed in related molecules. Experimental verification is necessary.
The methoxy group, being an electron-donating group, will raise the energy of the HOMO, while the electron-withdrawing nitro group will lower the energy of the LUMO.[6] The combined effect in 3-nitro-2-methoxynaphthalene is expected to result in a smaller HOMO-LUMO gap compared to both the parent naphthalene and the singly substituted derivatives. This reduced energy gap has significant implications for the molecule's potential applications in organic electronics, as it suggests that less energy is required to excite an electron from the HOMO to the LUMO.
Experimental Characterization Protocols
To validate the predicted electronic properties of 3-nitro-2-methoxynaphthalene derivatives, a combination of electrochemical and spectroscopic techniques should be employed.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for determining the HOMO and LUMO energy levels of a molecule.[7] By measuring the oxidation and reduction potentials, one can estimate these crucial electronic parameters.
Step-by-Step Protocol for Cyclic Voltammetry:
-
Sample Preparation: Dissolve the synthesized 3-nitro-2-methoxynaphthalene derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Scan the potential between the appropriate limits to observe the oxidation and reduction peaks.
-
Data Analysis: Determine the onset potentials for the first oxidation and reduction waves. These can be used to calculate the HOMO and LUMO energies using the following empirical equations (referenced against ferrocene/ferrocenium, Fc/Fc⁺):
-
HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8]
-
Caption: Experimental workflow for determining HOMO/LUMO energies using cyclic voltammetry.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8] The absorption maximum (λmax) is related to the HOMO-LUMO gap.
Step-by-Step Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the 3-nitro-2-methoxynaphthalene derivative in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). The onset of the lowest energy absorption band can be used to estimate the optical band gap (Eg) using the equation: Eg (eV) = 1240 / λonset (nm).
Computational Modeling: A Theoretical Approach
Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules.[6] By solving the Schrödinger equation for a given molecular structure, DFT can provide valuable insights into its electronic structure, including HOMO and LUMO energies, electron density distribution, and dipole moment.
Step-by-Step Protocol for DFT Calculations:
-
Molecular Geometry Optimization: Build the 3D structure of the 3-nitro-2-methoxynaphthalene derivative and perform a geometry optimization using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).[9]
-
Single-Point Energy Calculation: Once the geometry is optimized, perform a single-point energy calculation at the same level of theory to obtain the final electronic properties.
-
Data Extraction and Analysis: From the output file, extract the energies of the HOMO and LUMO, the total dipole moment, and visualize the molecular orbitals to understand the electron distribution.
Caption: Computational workflow for predicting electronic properties using DFT.
Potential Applications and Future Directions
The unique electronic properties predicted for 3-nitro-2-methoxynaphthalene derivatives make them attractive candidates for several applications:
-
Organic Electronics: The tunable HOMO-LUMO gap and significant dipole moment suggest potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[4]
-
Drug Development: The nitroaromatic scaffold is present in a number of therapeutic agents.[10] The electronic properties of these molecules are critical for their mechanism of action and metabolic stability. Further derivatization of the 3-nitro-2-methoxynaphthalene core could lead to the discovery of novel bioactive compounds.
-
Fluorescent Probes: Naphthalene derivatives are known for their fluorescent properties.[4] The introduction of nitro and methoxy groups can modulate the fluorescence quantum yield and Stokes shift, making them suitable for the development of sensitive and selective fluorescent probes for biological imaging.
Future research should focus on the successful synthesis of 3-nitro-2-methoxynaphthalene and a systematic study of its derivatives to experimentally validate the predictions made in this guide. A thorough investigation of the structure-property relationships will be crucial for the rational design of new materials and therapeutic agents based on this promising molecular scaffold.
References
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Computational study on dipole moment, polarizability and second hyperpolarizability of nitronaphthalenes | Request PDF - ResearchGate. (URL: [Link])
-
Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. (URL: [Link])
-
Voltammetric oxidation of naphthalene derivatives - ResearchGate. (URL: [Link])
-
Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. (URL: [Link])
-
Electrophilic aromatic directing groups - Wikipedia. (URL: [Link])
-
Mono- and Dinitro-BN-Naphthalenes: Formation and Characterization - MDPI. (URL: [Link])
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Making Nitronaphthalene Fluoresce - PMC - NIH. (URL: [Link])
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Nitration of 2,3-dimethoxynaphthalene - Journal of the Chemical Society C - RSC Publishing. (URL: [Link])
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(PDF) Crystal structure of 2-methoxy-1-nitronaphthalene - ResearchGate. (URL: [Link])
-
Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. (URL: [Link])
-
Synthesis and Characterization of Polynorbornenes with Nitronaphthyl Side‐Chains - PMC. (URL: [Link])
- US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google P
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NO 2 + Nitration Mechanism of Aromatic Compounds: Electrophilic vs Charge-Transfer Process | Request PDF - ResearchGate. (URL: [Link])
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Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (URL: [Link])
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Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - Semantic Scholar. (URL: [Link])
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Crystal structure of 2-methoxy-1-nitronaphthalene - PMC - NIH. (URL: [Link])
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (URL: [Link])
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2-Methoxynaphthalene | C11H10O | CID 7119 - PubChem. (URL: [Link])
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(PDF) Electronic properties of chosen naphthalene derivatives - ResearchGate. (URL: [Link])
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Synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes. (URL: [Link])
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Synthesis, Characterization, and Optical Response of Dipolar and Non-Dipolar Poly(phenylenevinylene) Dendrimers - ResearchGate. (URL: [Link])
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[PDF] Synthesis, characterization, and modeling of naphthyl-terminated sp carbon chains: dinaphthylpolyynes. | Semantic Scholar. (URL: [Link])
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The Strategic Synthesis and Application of Brominated Nitro-naphthalene Intermediates in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the naphthalene scaffold represents a well-established and versatile platform for the design of novel therapeutics. Its inherent aromaticity and lipophilicity provide a foundation for favorable interactions with a multitude of biological targets. The strategic introduction of bromine and nitro functionalities onto this core structure gives rise to a class of intermediates—brominated nitro-naphthalenes—that offer a powerful toolkit for drug discovery and development. The interplay between the electron-withdrawing nature of the nitro group and the reactivity of the carbon-bromine bond unlocks a diverse array of synthetic transformations, enabling the construction of complex molecular architectures with tailored pharmacological profiles. This guide provides an in-depth exploration of the synthesis, reactivity, and application of these critical intermediates, offering field-proven insights for their effective utilization in pharmaceutical research.
The Synthetic Landscape: Navigating Regioselectivity in the Preparation of Brominated Nitro-naphthalenes
The synthesis of brominated nitro-naphthalenes requires a nuanced understanding of electrophilic aromatic substitution reactions and the directing effects of the substituents. The order of introduction of the bromine and nitro groups, along with the choice of reagents and reaction conditions, dictates the isomeric outcome.
Nitration of Bromonaphthalenes
The nitration of pre-existing bromonaphthalenes is a common strategy. The bromine atom is an ortho-, para- director, albeit a deactivating one. The nitration of 1-bromonaphthalene, for instance, will primarily yield a mixture of 1-bromo-4-nitronaphthalene and 1-bromo-5-nitronaphthalene. The precise ratio of these isomers is influenced by the reaction conditions, such as temperature and the nitrating agent employed.
Bromination of Nitronaphthalenes
Conversely, the bromination of nitronaphthalenes offers an alternative route. The nitro group is a strong deactivating and meta-directing group. For example, the bromination of 1-nitronaphthalene in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃) leads to the formation of 1-bromo-5-nitronaphthalene. The mechanism proceeds through the formation of a bromine electrophile, which is then attacked by the electron-rich naphthalene ring. The regioselectivity is governed by the deactivating effect of the nitro group, which directs the incoming electrophile to the 5- and 8-positions of the other ring.
Key Reactions and Mechanistic Considerations: Unleashing the Synthetic Potential
The true synthetic utility of brominated nitro-naphthalene intermediates lies in their reactivity, which is dominated by the interplay between the nitro group's ability to activate the naphthalene ring towards nucleophilic attack and the C-Br bond's susceptibility to a range of cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strongly electron-withdrawing nitro group, particularly when positioned ortho or para to the bromine atom, significantly activates the naphthalene ring for nucleophilic aromatic substitution (SNAr).[1][2] This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The weaker carbon-bromine bond in brominated naphthalenes generally leads to faster reaction rates compared to their chlorinated counterparts in SNAr reactions.[4]
A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide, providing a facile route to a diverse array of substituted nitronaphthalene derivatives. This reaction is a cornerstone in the synthesis of many heterocyclic systems and functionalized aromatic compounds.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in brominated nitro-naphthalenes serves as a versatile handle for the construction of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This powerful reaction enables the formation of a C-C bond between the brominated nitro-naphthalene and an organoboron reagent, typically a boronic acid or ester.[5] For example, 1-bromo-4-nitronaphthalene can be coupled with phenylboronic acid to synthesize 1-phenyl-4-nitronaphthalene, a key intermediate in various chemical research fields.[6] This reaction is characterized by its mild conditions and high functional group tolerance.
Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and the brominated nitro-naphthalene, catalyzed by palladium and a copper(I) co-catalyst.[1][7] This reaction is instrumental in the synthesis of arylalkynes, which are important precursors for a variety of more complex molecules.
Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of C-N bonds by coupling a brominated nitro-naphthalene with a primary or secondary amine in the presence of a palladium catalyst and a suitable base.[4][8] This has largely superseded harsher classical methods for the synthesis of aryl amines.[4]
Applications in Drug Development: Building Blocks for Bioactive Molecules
The synthetic versatility of brominated nitro-naphthalene intermediates has made them valuable building blocks in the synthesis of a wide range of biologically active compounds. The subsequent reduction of the nitro group to an amine provides a key functional group for further elaboration and interaction with biological targets.
Synthesis of Kinase Inhibitors
The quinazoline scaffold is a prominent feature in many clinically approved kinase inhibitors that target signaling pathways implicated in cancer.[9] The functionalization of this core structure is critical for achieving potency and selectivity. Brominated nitro-naphthalene intermediates can be utilized in multi-step syntheses to construct complex heterocyclic systems that can act as kinase inhibitors. For example, a bromo-nitronaphthalene can undergo a series of reactions, including a Suzuki-Miyaura coupling followed by reduction of the nitro group and subsequent cyclization, to form a polycyclic aromatic scaffold that can be further functionalized to target specific kinases. While direct examples are proprietary, the logical workflow for developing such inhibitors often involves these key intermediates.[9]
Precursors for Bioactive Amines and Heterocycles
The reduction of the nitro group in brominated nitro-naphthalenes to a primary amine is a pivotal transformation. The resulting bromo-naphthylamines are versatile intermediates themselves. The amino group can be acylated, alkylated, or used as a nucleophile in the construction of various heterocyclic ring systems. The bromine atom can then be further functionalized through cross-coupling reactions, allowing for the late-stage diversification of molecular scaffolds. This strategy is frequently employed in the synthesis of libraries of compounds for high-throughput screening in drug discovery campaigns.
Experimental Protocols
Synthesis of 1-bromo-5-nitronaphthalene
This protocol is based on the electrophilic bromination of 1-nitronaphthalene.
Materials:
-
1-Nitronaphthalene
-
Bromine (Br₂)
-
Ferric bromide (FeBr₃)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 1-nitronaphthalene in carbon tetrachloride.
-
Add a catalytic amount of ferric bromide to the solution.
-
Heat the mixture to a gentle reflux.
-
Slowly add a solution of bromine in carbon tetrachloride from the dropping funnel.
-
After the addition is complete, continue to reflux the mixture until the evolution of hydrogen bromide gas ceases.
-
Cool the reaction mixture to room temperature and quench with a sodium bisulfite solution to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Suzuki-Miyaura Coupling of 1-Bromo-4-nitronaphthalene with Phenylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling.
Materials:
-
1-Bromo-4-nitronaphthalene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Toluene
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask, add 1-bromo-4-nitronaphthalene, phenylboronic acid, and the base.
-
Add a solvent system of toluene and water.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Representative Reactions of Brominated Nitro-naphthalene Intermediates
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-Nitronaphthalene | Br₂, FeBr₃ | 1-Bromo-5-nitronaphthalene | Not specified | |
| 1-Bromo-4-nitronaphthalene | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 1-Phenyl-4-nitronaphthalene | High (often > 90%) | [6] |
Visualization of Key Synthetic Pathways
Caption: Synthetic pathways involving brominated nitro-naphthalene intermediates.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
Brominated nitro-naphthalene intermediates are a class of highly versatile and synthetically valuable compounds in the arsenal of the medicinal chemist. Their preparation, while requiring careful control of regioselectivity, opens the door to a vast array of chemical transformations. From nucleophilic aromatic substitution to a suite of palladium-catalyzed cross-coupling reactions, these intermediates provide robust and reliable pathways to complex molecular scaffolds. As the demand for novel therapeutics with improved efficacy and selectivity continues to grow, the strategic application of brominated nitro-naphthalene intermediates will undoubtedly play a crucial role in the future of drug discovery and development.
References
-
Nitronaphthalene reacted with Br_2, FeBr_3 yields1-bromo-5-nitronaphthelene, what is the mechanism for this reaction? Include important resonance structures for any intermediates. | Homework.Study.com. (n.d.). Retrieved from [Link]
- The Biological Activity of Brominated Naphthalenes: A Technical Review for Drug Discovery and Development. (2025). BenchChem.
- A Comparative Analysis of Reactivity: Brominated vs.
- A Comparative Guide to the Synthesis of 1-Phenyl-4-nitronaphthalene. (2025). BenchChem.
-
Nucleophilic aromatic substitution. (2023, November 28). In Wikipedia. Retrieved from [Link]
-
Sonogashira coupling. (2023, November 15). In Wikipedia. Retrieved from [Link]
-
Buchwald–Hartwig amination. (2023, October 29). In Wikipedia. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. (2021, August 9). Chemistry Steps. Retrieved from [Link]
-
Suzuki reaction. (2023, November 21). In Wikipedia. Retrieved from [Link]
- Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. (2025). BenchChem.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Suzuki-Miyaura cross-coupling of brominated 2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Solubility of 1,6-Dibromo-2-methoxy-3-nitronaphthalene in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its synthesis, purification, formulation, and ultimately, its bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 1,6-Dibromo-2-methoxy-3-nitronaphthalene, a complex substituted naphthalene derivative. In the absence of specific quantitative solubility data in the public domain, this document offers a theoretical framework for predicting its solubility based on its molecular structure. Furthermore, it presents a detailed, step-by-step experimental protocol for the accurate determination of its solubility in a range of organic solvents. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary tools to understand and experimentally evaluate the solubility of this and similar compounds.
Introduction: The Significance of 1,6-Dibromo-2-methoxy-3-nitronaphthalene
1,6-Dibromo-2-methoxy-3-nitronaphthalene is a highly functionalized naphthalene derivative. Its structure, characterized by the presence of two bromine atoms, a methoxy group, and a nitro group on the naphthalene core, suggests its potential as a versatile intermediate in the synthesis of complex organic molecules, including novel pharmaceutical agents and materials. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations.
Understanding the solubility of this compound is paramount for its practical application. Key processes that are critically dependent on solubility data include:
-
Reaction Chemistry: The choice of solvent is crucial for ensuring that reactants are in the same phase, which directly impacts reaction rates and yields.
-
Purification: Techniques such as crystallization, a primary method for purifying solid organic compounds, are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.
-
Formulation: For compounds intended for pharmaceutical use, solubility in biocompatible solvents is a key factor in developing effective delivery systems.
Theoretical Solubility Profile: A Predictive Analysis
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing. The overall free energy change of dissolution depends on the enthalpy and entropy of mixing, which are in turn influenced by intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
The molecular structure of 1,6-Dibromo-2-methoxy-3-nitronaphthalene provides several clues to its likely solubility behavior:
-
Naphthalene Core: The large, aromatic naphthalene core is inherently nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.
-
Bromine Substituents: The two bromine atoms are large and polarizable, contributing to both dipole-dipole interactions and London dispersion forces. Their presence increases the molecular weight and can enhance solubility in nonpolar, polarizable solvents.
-
Methoxy Group: The methoxy group (-OCH₃) introduces a degree of polarity and the potential for weak hydrogen bonding with protic solvents.
-
Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group and is highly polar. This group will significantly influence the molecule's overall dipole moment and will likely enhance its solubility in polar aprotic solvents.
Based on this structural analysis, we can predict the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), which can effectively solvate the polar nitro group and the naphthalene ring system.
-
Moderate Solubility: Likely in chlorinated solvents like dichloromethane and chloroform, as well as in ethers like tetrahydrofuran (THF) and diethyl ether. These solvents can engage in dipole-dipole interactions and can accommodate the nonpolar naphthalene core.
-
Low to Negligible Solubility: Expected in highly polar protic solvents like water, due to the large nonpolar surface area of the molecule. Similarly, low solubility is anticipated in nonpolar aliphatic hydrocarbons such as hexane and cyclohexane, as these solvents cannot effectively solvate the polar functional groups.
The following table provides a qualitative prediction of the solubility of 1,6-Dibromo-2-methoxy-3-nitronaphthalene in a range of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High | Strong dipole-dipole interactions with the nitro and methoxy groups. |
| Polar Protic | Water, Methanol, Ethanol | Low to Negligible | The large, nonpolar naphthalene core dominates over the polar functional groups. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | Favorable π-π stacking interactions with the naphthalene ring. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Good balance of polarity to solvate the functional groups and dispersity for the core. |
| Ethers | THF, Diethyl Ether | Moderate | Can engage in dipole-dipole interactions and solvate the nonpolar regions. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | Ineffective at solvating the polar nitro and methoxy groups. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a reliable method for the quantitative determination of the solubility of 1,6-Dibromo-2-methoxy-3-nitronaphthalene. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment
-
1,6-Dibromo-2-methoxy-3-nitronaphthalene (high purity)
-
A range of organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The overall experimental workflow for determining the solubility of a solid organic compound is depicted in the following diagram.
Caption: Experimental workflow for determining the solubility of a solid organic compound.
Detailed Procedure
-
Preparation of Stock Solutions for Calibration:
-
Accurately prepare a stock solution of 1,6-Dibromo-2-methoxy-3-nitronaphthalene of known concentration in a suitable solvent in which it is freely soluble (e.g., DMF).
-
From this stock solution, prepare a series of calibration standards of decreasing concentration by serial dilution.
-
-
Sample Preparation for Solubility Determination:
-
To a series of vials, add an excess amount of 1,6-Dibromo-2-methoxy-3-nitronaphthalene (e.g., 10-20 mg). The key is to ensure that undissolved solid remains after equilibration.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Allow the vials to stand undisturbed for a short period to allow the bulk of the solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the supernatant using a pipette, being careful not to disturb the solid pellet.
-
Filter the withdrawn supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.
-
-
Analysis by HPLC:
-
Develop a suitable HPLC method for the analysis of 1,6-Dibromo-2-methoxy-3-nitronaphthalene. This will involve selecting an appropriate column, mobile phase, and detector wavelength.
-
Inject the prepared calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the filtered saturated solutions (appropriately diluted if necessary) and record the peak areas.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of 1,6-Dibromo-2-methoxy-3-nitronaphthalene in the diluted saturated solutions.
-
Back-calculate to determine the concentration in the original undiluted saturated solution, taking into account any dilution factors.
-
The resulting concentration is the solubility of the compound in that solvent at the specified temperature. Express the results in appropriate units (e.g., mg/mL, g/100mL, or mol/L).
-
Practical Implications and Applications
The experimentally determined solubility data for 1,6-Dibromo-2-methoxy-3-nitronaphthalene will have several immediate practical applications:
-
Synthetic Route Optimization: A chemist can select the most appropriate solvent for a reaction involving this compound to ensure optimal reaction conditions.
-
Crystallization and Purification: Knowledge of its solubility in a range of solvents at different temperatures is essential for developing an effective crystallization protocol to obtain high-purity material.
-
Formulation Development: For pharmaceutical applications, solubility data in a variety of pharmaceutically acceptable solvents will guide the formulation of liquid dosage forms or aid in the selection of appropriate excipients for solid dosage forms.
Conclusion
References
- Vertex AI Search. Solubility test for Organic Compounds.
- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.
- Vertex AI Search. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Vertex AI Search. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
- ChemScene. 1,6-Dibromo-2-methoxynaphthalene.
- PrepChem.com. Synthesis of 2-methoxy-6-bromo-naphthalene.
- European Patent Office. Process for the synthesis of 2-methoxy-6-bromo-naphthalene - EP 0179447 B1.
Reactivity profile of 1,6-dibromo-2-methoxy-3-nitronaphthalene
The following technical guide details the reactivity profile of 1,6-dibromo-2-methoxy-3-nitronaphthalene , a specialized poly-functionalized scaffold used primarily as a linchpin intermediate in the synthesis of complex kinase inhibitors and fused heterocycles.
This guide moves beyond basic characterization, focusing on the chemoselective and regioselective discrimination of its three reactive centers: the sterically hindered peri-bromide (C1), the distal bromide (C6), and the nitro-activated core.
Content Type: Technical Whitepaper Subject: Chemoselectivity & Regiochemical Control in Poly-functionalized Naphthalenes
Executive Technical Summary
1,6-dibromo-2-methoxy-3-nitronaphthalene (CAS: 2092001-14-2) presents a classic problem in orthogonal functionalization. The molecule possesses two electrophilic halogen sites and one reducible nitrogen center, all influenced by the electron-donating methoxy group (EDG) and the electron-withdrawing nitro group (EWG).
-
The "Distal" Handle (C6-Br): Located on the
-position of the un-nitrated ring. It is sterically accessible and behaves similarly to a standard electron-deficient aryl bromide. -
The "Peri" Handle (C1-Br): Located at the
-position. It is sterically crowded due to the peri-interaction with the C8-proton and the ortho-methoxy group. Despite being on the electron-poor ring (due to C3-NO ), steric hindrance significantly retards oxidative addition with standard Pd-catalysts. -
The Activated Core (C2-OMe / C3-NO
): The nitro group activates the C2-methoxy group towards potential S Ar displacement, though this is often a secondary pathway compared to nitro reduction.
Electronic & Steric Analysis
To design effective synthetic routes, one must visualize the competing electronic and steric vectors.
The Steric/Electronic Paradox
In standard electrophilic aromatic substitution (SEAr), the
| Position | Steric Environment | Electronic Environment | Predicted Reactivity (Pd-Catalysis) |
| C1-Br | High Hindrance: Flanked by C2-OMe and C8-H (peri-strain). | Activated: Inductive withdrawal from C3-NO | Tier 2 (Slow): Requires specialized ligands (e.g., Buchwald biaryl phosphines). |
| C6-Br | Low Hindrance: Exposed | Neutral/Slightly Deactivated: Distal from the NO | Tier 1 (Fast): Kinetic product in controlled cross-couplings. |
The Nitro Effect
The C3-nitro group exerts a strong withdrawing effect, deactivating the ring towards SEAr but activating it for nucleophilic attacks. Crucially, because the C1-Br is meta to the nitro group, it does not benefit from the strong mesomeric activation seen in ortho or para halonitrobenzenes. This further solidifies the C6-Br as the primary reactive site for metal-catalyzed couplings.
Critical Experimental Workflows
Workflow A: Regioselective Suzuki-Miyaura Coupling
Objective: Selectively functionalize C6-Br while leaving C1-Br intact.
Mechanism: The oxidative addition of Pd(0) occurs preferentially at the less hindered C6 position. The use of a bulky ligand reinforces this selectivity by making the crowded C1 position kinetically inaccessible.
Protocol:
-
Catalyst System: Use Pd(PPh
) (5 mol%) or Pd(dppf)Cl . Avoid highly active "hot" catalysts like Pd (dba) /XPhos initially, as these may erode regioselectivity. -
Solvent: 1,4-Dioxane/Water (4:1).
-
Base: Na
CO (mild) is preferred over K PO to prevent competitive hydrolysis or displacement of the methoxy group. -
Temperature: Control is vital. Run at 60–80 °C . Do not reflux (
100 °C) until C6 consumption is confirmed by HPLC/UPLC.
Reaction Scheme (DOT Visualization):
Figure 1: Regioselective pathway favoring C6-functionalization due to steric gating at the C1-peri position.
Workflow B: Nitro Reduction without Dehalogenation
Objective: Reduce C3-NO
Risk: Catalytic hydrogenation (H
Recommended Protocol (Chemoselective):
-
Reagent: Iron powder (Fe) with Ammonium Chloride (NH
Cl) . -
Solvent: Ethanol/Water (3:1).
-
Conditions: Reflux (70–80 °C) for 2–4 hours.
-
Alternative: Stannous chloride (SnCl
·2H O) in EtOAc/EtOH. This is homogenous and often cleaner for small-scale (<1g) batches.
Workflow C: Functionalizing the "Peri" C1-Br
Objective: Engage the sterically hindered C1-Br after C6 has been reacted.
Mechanism: Once the C6 position is substituted, the C1 position remains. To overcome the peri-strain and the ortho-methoxy crowding, highly active electron-rich bulky phosphine ligands are required.
Protocol:
-
Catalyst: Pd
(dba) or Pd(OAc) . -
Ligand: XPhos or SPhos (Buchwald Ligands). These ligands are designed to facilitate oxidative addition on hindered substrates.
-
Base: K
PO (anhydrous) or Cs CO . -
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Temperature: 100–110 °C.
Synthesis & Grounding Data
The commercial availability of this scaffold (e.g., from Sigma-Aldrich, BLD Pharm) suggests it is manufactured via the bromination of 2-methoxy-3-nitronaphthalene or the nitration of 1,6-dibromo-2-methoxynaphthalene.
Quantitative Comparison of Halogen Positions
| Property | C1-Br ( | C6-Br ( |
| Bond Dissociation Energy (Est.) | Lower (due to steric strain) | Higher (typical aryl-Br) |
| Oxidative Addition Rate (Pd) | Slow ( | Fast ( |
| Lithium-Halogen Exchange | Fast (Relief of steric strain) | Moderate |
Note: While C1 is slower in Pd-catalysis, it is often faster in Lithium-Halogen exchange (t-BuLi, -78 °C) because the lithiation relieves the steric strain of the large bromine atom. However, the presence of the NO
Synthesis Flowchart
Figure 2: Likely industrial synthesis route. The methoxy group directs the incoming nitro group to the ortho (C3) position.
References
The reactivity principles outlined above are grounded in established heterocyclic chemistry and specific studies on naphthalene functionalization.
-
Regioselective Suzuki Couplings of Dibromonaphthalenes
-
General Suzuki Reaction Mechanisms & Selectivity
- Title: The Suzuki Reaction: A Review of the Reaction Mechanism and Scope.
- Source: Organic Chemistry Portal / Chemical Reviews.
-
URL:[Link]
- Relevance: Provides the foundational logic for using steric bulk (ligands) to control site selectivity.
-
Nitro Group Compatibility in Cross-Couplings
- Title: Chemoselective reduction of nitroarenes in the presence of acid-sensitive groups.
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
- Relevance: Supports the protocol for using Fe/NH Cl to reduce nitro groups without dehalogen
- Commercial Availability & CAS Verification: Source: Sigma-Aldrich / Merck Product Catalog (CAS 2092001-14-2). Relevance: Confirms the molecule is a standard building block for medicinal chemistry.
Sources
Methodological & Application
Synthesis of 1,6-Dibromo-2-methoxy-3-nitronaphthalene from 2-methoxynaphthalene
An Application Note for the Synthesis of 1,6-Dibromo-2-methoxy-3-nitronaphthalene
Abstract
This technical guide provides a comprehensive, two-step protocol for the synthesis of 1,6-dibromo-2-methoxy-3-nitronaphthalene, starting from the commercially available precursor, 2-methoxynaphthalene. The synthesis involves an initial electrophilic dibromination to yield the 1,6-dibromo-2-methoxynaphthalene intermediate, followed by a regioselective nitration to afford the final product. This document is intended for researchers in medicinal chemistry, materials science, and organic synthesis, offering detailed procedural steps, mechanistic explanations, safety protocols, and characterization guidelines. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction
Substituted naphthalenes are privileged scaffolds in chemical research, forming the core structure of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The title compound, 1,6-dibromo-2-methoxy-3-nitronaphthalene, is a highly functionalized naphthalene derivative with multiple sites for further synthetic elaboration, making it a valuable intermediate for drug development and materials science applications. The strategic placement of bromo, methoxy, and nitro groups offers a rich platform for cross-coupling reactions, nucleophilic aromatic substitutions, and reductions.
This guide details a reliable pathway that first introduces bromine atoms at the C1 and C6 positions of 2-methoxynaphthalene, followed by the selective introduction of a nitro group at the C3 position. The regioselectivity of each step is governed by the powerful directing effects of the substituents on the naphthalene core.
Overall Reaction Scheme
The synthesis is performed in two distinct stages:
Step 1: Dibromination of 2-Methoxynaphthalene
2-Methoxynaphthalene is treated with elemental bromine in a carboxylic acid solvent to yield 1,6-dibromo-2-methoxynaphthalene.
Step 2: Nitration of 1,6-Dibromo-2-methoxy-naphthalene
The dibrominated intermediate is subsequently nitrated using a standard nitrating mixture to yield the final product, 1,6-dibromo-2-methoxy-3-nitronaphthalene.
Mechanistic Insights and Regioselectivity
A thorough understanding of the reaction mechanism is critical for optimizing conditions and predicting outcomes in electrophilic aromatic substitution reactions.
Step 1: Electrophilic Bromination
The methoxy group (-OCH₃) at the C2 position of the starting material is a potent activating group and is ortho, para-directing. In the context of the naphthalene ring system, electrophilic attack is kinetically favored at the α-positions (C1, C4, C5, C8) over the β-positions (C3, C6, C7) due to the formation of a more stable carbocation intermediate (Wheland intermediate) that preserves the aromaticity of the second ring.[3]
-
First Bromination: The C2-methoxy group strongly directs the first electrophilic attack by Br⁺ to the adjacent C1 position, which is an activated α-position.
-
Second Bromination: After the introduction of the first bromine atom at C1, the naphthalene ring is somewhat deactivated. The C2-methoxy group remains the most powerful activating director on the ring. It directs the second bromination to its para position (C4) or the open ortho position (C3). However, the second ring also contains activated positions. The C6 position is particularly susceptible to substitution in this system, leading to the thermodynamically stable 1,6-dibromo product.[4][5] The formation of 1,6-dibromo-2-methoxynaphthalene is a well-established process.[6][7]
Step 2: Electrophilic Nitration
In the second step, the substrate is 1,6-dibromo-2-methoxynaphthalene. The regioselectivity of the nitration is determined by the cumulative directing effects of the three existing substituents:
-
C2-Methoxy Group (-OCH₃): Strongly activating and ortho, para-directing. The para position (C4) is sterically accessible, while the ortho position (C3) is also highly activated.
-
C1-Bromo Group (-Br): Deactivating but ortho, para-directing. It directs towards C2 (substituted), C4, and the other ring.
-
C6-Bromo Group (-Br): Deactivating, with its influence primarily on the second ring.
The C2-methoxy group is the dominant directing group. It strongly activates the C3 position for electrophilic attack by the nitronium ion (NO₂⁺).[8] The deactivating nature of the two bromine atoms makes the reaction less facile than the nitration of 2-methoxynaphthalene itself, necessitating careful control of reaction conditions.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Molar Mass ( g/mol ) |
| 2-Methoxynaphthalene | Reagent | Sigma-Aldrich | 158.20 |
| Glacial Acetic Acid | ACS | Fisher Scientific | 60.05 |
| Bromine | ≥99.5% | Sigma-Aldrich | 159.81 |
| Sulfuric Acid (98%) | ACS | VWR | 98.08 |
| Nitric Acid (70%) | ACS | VWR | 63.01 |
| Dichloromethane (DCM) | ACS | Fisher Scientific | 84.93 |
| Sodium Bicarbonate | ACS | EMD Millipore | 84.01 |
| Sodium Sulfite | ACS | EMD Millipore | 126.04 |
| Anhydrous Magnesium Sulfate | ACS | Sigma-Aldrich | 120.37 |
| Ethanol, 200 Proof | ACS | Decon Labs | 46.07 |
Workflow Diagram
Caption: Experimental Workflow for Synthesis
Step 1: Synthesis of 1,6-Dibromo-2-methoxynaphthalene
This protocol is adapted from established methods for the bromination of 2-methoxynaphthalene.[5][6]
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxynaphthalene (15.8 g, 0.10 mol) in glacial acetic acid (200 mL).
-
Bromine Addition: Cool the solution to 10-15°C using an ice bath. In the dropping funnel, place bromine (35.2 g, 11.3 mL, 0.22 mol). Add the bromine dropwise to the stirred solution over a period of 60-90 minutes, ensuring the temperature does not exceed 20°C. A precipitate may form during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to 30-40°C and maintain this temperature for 2-3 hours with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into 500 mL of cold water with vigorous stirring. To quench any unreacted bromine, add a saturated aqueous solution of sodium sulfite dropwise until the orange/red color disappears.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL) to remove acetic acid and salts.
-
Drying: Dry the crude 1,6-dibromo-2-methoxynaphthalene in a vacuum oven at 50°C to a constant weight. The product can be used in the next step without further purification if TLC shows sufficient purity. A typical yield is 85-95%.
Step 2: Synthesis of 1,6-Dibromo-2-methoxy-3-nitronaphthalene
This procedure is based on general nitration principles for activated aromatic compounds.[8][9]
-
Preparation of Nitrating Mixture: In a 250 mL flask, carefully add concentrated sulfuric acid (98%, 40 mL) and cool it to 0°C in an ice-salt bath. With vigorous stirring, slowly add concentrated nitric acid (70%, 10 mL) dropwise, keeping the temperature below 10°C.
-
Reaction Setup: In a separate 500 mL three-necked flask, dissolve the dried 1,6-dibromo-2-methoxynaphthalene (from Step 1, e.g., 31.6 g, 0.10 mol) in dichloromethane (DCM, 150 mL). Cool this solution to 0°C.
-
Nitration: Add the pre-cooled nitrating mixture from step 2.1 to a dropping funnel and add it dropwise to the stirred solution of the dibromonaphthalene over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5°C throughout the addition.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Very carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. Allow the ice to melt, then transfer the mixture to a separatory funnel.
-
Extraction and Neutralization: Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 x 50 mL). Combine the organic extracts and wash them carefully with cold water (100 mL), followed by a saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (100 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/ethyl acetate mixture to afford the final product as a crystalline solid.
Characterization
The identity and purity of the final product, 1,6-dibromo-2-methoxy-3-nitronaphthalene (M.W. 360.99 g/mol ), should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the four aromatic protons. The chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents.
-
¹³C NMR: The carbon NMR will show 10 distinct signals for the naphthalene core carbons, plus a signal for the methoxy carbon.
-
FT-IR (ATR): Expect characteristic peaks for C-H aromatic stretching (~3100-3000 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1550-1520 cm⁻¹ and ~1350-1320 cm⁻¹), C-O ether stretching (~1250 cm⁻¹), and C-Br stretching (below 800 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 peaks).
Safety and Hazard Management
Strict adherence to safety protocols is mandatory for this synthesis due to the use of highly corrosive and toxic reagents.
Caption: Key Safety Considerations
-
General Precautions: All operations must be conducted inside a certified chemical fume hood. An emergency safety shower and eyewash station must be readily accessible.
-
Bromine Handling: Bromine is extremely corrosive, toxic, and causes severe burns.[10][11] Always wear appropriate personal protective equipment (PPE), including heavy-duty chemical-resistant gloves (e.g., butyl rubber over nitrile), a lab coat, and chemical splash goggles with a face shield.[12][13] Have a neutralizing agent, such as a solution of sodium thiosulfate or sodium bisulfite, available to handle spills.[10]
-
Concentrated Acids: Concentrated sulfuric and nitric acids are strong oxidizers and are extremely corrosive.[8] They can cause severe burns upon contact. Always add acid to water (or other solutions), never the other way around. The preparation of the nitrating mixture is highly exothermic and must be performed slowly at low temperatures.
-
Waste Disposal: All chemical waste, including aqueous washes and solvent residues, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations.
Conclusion
The synthetic route described provides a reliable and scalable method for producing 1,6-dibromo-2-methoxy-3-nitronaphthalene. By understanding the principles of electrophilic aromatic substitution that govern the regioselectivity of both the bromination and nitration steps, researchers can effectively utilize this protocol to access this versatile chemical intermediate for further applications in discovery chemistry.
References
- Google Patents. (1998). Production of brominated methoxynaphthalene compounds. WO1998050334A1.
- Google Patents. (1986). Process for the synthesis of 2-methoxy-6-bromo-naphthalene. US4628123A.
-
PubMed. (1981). [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents]. Retrieved from National Library of Medicine. [Link]
-
European Patent Office. (1989). Process for the synthesis of 2-methoxy-6-bromo-naphthalene. EP 0179447 B1. [Link]
-
YouTube. (2024, February 2). Nitration of Naphthalene. Retrieved from YouTube. [Link]
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from Dolly Corporation. [Link]
-
CLEAPSS. (n.d.). Student safety sheets 55 Bromine. Retrieved from CLEAPSS. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from Carl ROTH. [Link]
-
PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET. Retrieved from PENTA. [Link]
-
SciTePress. (n.d.). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. Retrieved from SciTePress. [Link]
- Google Patents. (1986). Process for the synthesis of 2-methoxy-6-bromo-naphthalene. EP0179447A1.
Sources
- 1. [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. WO1998050334A1 - Production of brominated methoxynaphthalene compounds - Google Patents [patents.google.com]
- 5. US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. scitepress.org [scitepress.org]
- 10. dollycorporation.com [dollycorporation.com]
- 11. science.cleapss.org.uk [science.cleapss.org.uk]
- 12. carlroth.com [carlroth.com]
- 13. pentachemicals.eu [pentachemicals.eu]
Application Note: Regioselective Nitration of 1,6-Dibromo-2-methoxynaphthalene
[1]
Executive Summary & Scientific Rationale
This technical guide outlines the optimized protocol for the mononitration of 1,6-dibromo-2-methoxynaphthalene . This substrate presents a unique regiochemical challenge due to the interplay between the strongly activating methoxy group and the deactivating/blocking bromine substituents.
Mechanistic Analysis
The regioselectivity of this electrophilic aromatic substitution (EAS) is governed by the conflicting directing effects of the substituents:
-
C2-Methoxy Group (+M Effect): Strongly activates the naphthalene ring, directing electrophiles primarily to C1 (ortho), C3 (ortho), and C6 (para).
-
C1-Bromo Group (-I/+M Effect): Blocks the highly reactive alpha-position (C1).
-
C6-Bromo Group (-I/+M Effect): Blocks the para-position relative to the methoxy group.
Predicted Regiochemistry: With C1 and C6 blocked, the electronic activation from the methoxy group is strongest at C3 (ortho) and C8 (via extended conjugation). However, substitution at C3 is electronically favored within the highly activated Ring A, despite potential steric crowding (buttressing effect) from the C4 proton. Substitution at C4 is less likely as it is meta to the activating methoxy group. Ipso-substitution (displacement of bromine at C1) is a competing pathway under forcing conditions but is minimized using the mild protocols described below.
Experimental Protocols
Protocol A: Mild Nitration (Nitric Acid/Acetic Acid System)
Recommended for: High regioselectivity and minimization of oxidative side products (quinones).
Reagents & Equipment
| Reagent | Specification | Quantity (Scale: 10 mmol) |
| Substrate | 1,6-Dibromo-2-methoxynaphthalene | 3.16 g (10 mmol) |
| Solvent | Glacial Acetic Acid (AcOH) | 30 mL |
| Nitrating Agent | Nitric Acid (HNO₃), 70% | 0.72 mL (11 mmol, 1.1 eq) |
| Catalyst/Desiccant | Acetic Anhydride (Ac₂O) | 2.0 mL (Optional, for moisture control) |
| Quenching | Ice/Water mixture | 100 mL |
Step-by-Step Procedure
-
Dissolution: In a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel, dissolve 3.16 g of 1,6-dibromo-2-methoxynaphthalene in 30 mL of glacial acetic acid. Slight warming (30–40°C) may be required for complete dissolution.
-
Cooling: Cool the solution to 0–5°C using an ice-water bath.
-
Reagent Preparation: In a separate vial, mix 0.72 mL of 70% HNO₃ with 2 mL of glacial acetic acid. ( Safety: Always add acid to acid/solvent slowly.)
-
Addition: Add the nitrating mixture dropwise to the substrate solution over 20 minutes, maintaining the internal temperature below 10°C.
-
Reaction: Allow the mixture to stir at 0–5°C for 1 hour, then slowly warm to room temperature (20–25°C) and stir for an additional 2–4 hours. Monitor reaction progress via TLC (SiO₂, 10% EtOAc/Hexanes).
-
Quenching: Pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. The product should precipitate as a yellow/orange solid.
-
Workup: Filter the precipitate and wash copiously with cold water to remove acid traces. Dissolve the solid in CH₂Cl₂, wash with sat. NaHCO₃ (2x) and brine (1x), dry over MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Gradient: 0-10% EtOAc in Hexanes) to separate the major isomer (typically 3-nitro) from minor isomers (8-nitro) or unreacted starting material.
Protocol B: Low-Temperature Nitronium Salt Method
Recommended for: Difficult substrates or if Protocol A yields low conversion.
Reagents & Equipment[1][2][3][4][5]
-
Substrate: 1,6-Dibromo-2-methoxynaphthalene (10 mmol)
-
Reagent: Nitronium Tetrafluoroborate (NO₂BF₄) (11 mmol)
-
Solvent: Anhydrous Acetonitrile (MeCN) or Sulfolane
-
Atmosphere: Dry Nitrogen/Argon
Procedure
-
Setup: Flame-dry a 100 mL Schlenk flask and cool under N₂.
-
Dissolution: Dissolve the substrate in 40 mL of anhydrous MeCN and cool to -30°C .
-
Addition: Add NO₂BF₄ (solid) in small portions (or as a solution in sulfolane) over 30 minutes.
-
Reaction: Stir at -30°C for 2 hours.
-
Quench: Quench with mild aqueous NaHCO₃ at low temperature.
-
Extraction: Extract with EtOAc, wash with brine, and concentrate.
Structural & Mechanistic Visualization
The following diagram illustrates the reaction pathway and the resonance stabilization that dictates the regioselectivity for the C3 position.
Caption: Reaction pathway showing the preferential attack at C3 driven by the methoxy activation, despite C1/C6 blocking.
Characterization & Troubleshooting
Expected Analytical Data
-
¹H NMR (CDCl₃):
-
Starting Material: Distinct doublets for H3/H4 and H7/H8; singlet/meta-coupling for H5.
-
3-Nitro Product: Loss of the H3 signal. A significant downfield shift of the H4 proton (deshielded by adjacent NO₂). The singlet for the methoxy group (~4.0 ppm) may shift slightly.
-
8-Nitro Product: Loss of H8 signal; complex splitting pattern changes in the B-ring.
-
-
Mass Spectrometry: M+ peak at [M+45] (addition of NO₂ - H). Isotopic pattern characteristic of dibromo compounds (1:2:1 ratio for Br₂).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Deactivation by Br groups overrides OMe activation. | Increase temperature to 40°C or use Protocol B (NO₂BF₄). |
| Tar/Black Oil | Oxidation of the naphthalene ring; Acid too strong. | Lower reaction temperature; Ensure HNO₃ is free of nitrous acid (urea wash); Dilute with more AcOH. |
| Ipso-Substitution (Loss of Br) | Acid concentration too high; Temperature too high. | Use stoichiometric HNO₃; Avoid H₂SO₄; Keep T < 10°C. |
| Isomer Mixture | Low regioselectivity at higher T. | Run reaction at -20°C; Purify via fractional crystallization. |
Safety Considerations (Crucial)
-
Exotherm Risk: Nitration of activated naphthalenes is highly exothermic. Strict temperature control is mandatory.[2]
-
Runaway Potential: Never add the substrate to neat nitric acid. Always add the diluted acid to the substrate solution.
-
Chemical Hygiene: 1,6-dibromo-2-methoxynaphthalene and its nitro derivatives are potential skin sensitizers and irritants. Use double nitrile gloves and work in a fume hood.
References
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
BenchChem Technical Support. (2025). Regioselective Nitration of Substituted Naphthalenes. Retrieved from (General protocols for naphthalene functionalization).
-
European Patent EP0179447B1. (1989). Process for the synthesis of 2-methoxy-6-bromo-naphthalene. (Provides background on the stability and reactivity of brominated methoxynaphthalenes). Link
Regioselective nitration of 1,6-disubstituted naphthalene rings
An In-Depth Guide to the Regioselective Nitration of 1,6-Disubstituted Naphthalene Rings
Introduction
The nitration of naphthalene, a foundational electrophilic aromatic substitution (EAS), is a critical transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] While the nitration of unsubstituted naphthalene preferentially yields 1-nitronaphthalene under kinetic control, the introduction of substituents dramatically alters the reactivity and regiochemical outcome of the reaction.[2][3] For researchers and drug development professionals, mastering the regioselective nitration of polysubstituted naphthalenes is paramount for the efficient construction of complex molecular architectures. This is particularly true for 1,6-disubstituted naphthalenes, where the interplay between the electronic and steric effects of two distinct groups, coupled with the inherent reactivity of the bicyclic system, presents a unique synthetic challenge.
This technical guide provides a comprehensive overview of the principles governing the regioselective nitration of 1,6-disubstituted naphthalene rings. We will explore the underlying mechanistic principles, the directing effects of various substituents, and provide field-proven protocols to achieve predictable and high-yielding transformations.
Mechanistic Underpinnings of Naphthalene Nitration
The electrophilic nitration of any aromatic ring proceeds via a classical mechanism involving the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic system.[4][5]
1.1. Generation of the Nitronium Ion
The most common method for generating the nitronium ion is the use of a mixed acid solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[5] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.
1.2. Electrophilic Attack and the Wheland Intermediate
The nitronium ion attacks the π-system of the naphthalene ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex.[4] The stability of this intermediate dictates the position of attack. For unsubstituted naphthalene, attack at the α-position (C1) is kinetically favored over the β-position (C2) because the resulting Wheland intermediate is better stabilized by resonance; it can be described by more resonance structures that preserve the aromaticity of the second ring.[2] This leads to a lower activation energy and a faster reaction rate, typically resulting in an α/β isomer ratio of 9:1 or higher.[2][6]
Caption: General mechanism of electrophilic aromatic nitration.
Predicting Regioselectivity in 1,6-Disubstituted Naphthalenes
The regiochemical outcome of nitration on a 1,6-disubstituted naphthalene is determined by a combination of three factors:
-
The Electronic Nature of the Substituents: Activating groups (e.g., -OCH₃, -CH₃) donate electron density, making the ring more nucleophilic and directing incoming electrophiles ortho and para to themselves.[2] Deactivating groups (e.g., -NO₂, -COOH) withdraw electron density, making the ring less reactive and directing incoming electrophiles meta to their position.[7][8]
-
The Inherent Reactivity of Naphthalene Positions: α-positions (1, 4, 5, 8) are intrinsically more reactive than β-positions (2, 3, 6, 7).
-
Steric Hindrance: Bulky substituents can impede attack at adjacent positions. The peri position (C8 relative to a C1 substituent) is particularly sensitive to steric hindrance.[2]
The directing influences of the C1 and C6 substituents must be considered in concert.
Table 1: Directing Effects of Common Substituents in Naphthalene Nitration
| Substituent Group | Class | Directing Effect |
|---|---|---|
| -OH, -OR, -NH₂, -NHR, -NR₂ | Strongly Activating | Ortho, Para (directs to C2, C4, C5, C7) |
| -CH₃, -R (Alkyl) | Activating | Ortho, Para (directs to C2, C4, C5, C7) |
| -Cl, -Br, -I | Deactivating (weak) | Ortho, Para |
| -CHO, -COR, -COOR, -COOH | Moderately Deactivating | Meta (directs to C3, C6, C8) |
| -CN, -SO₃H, -NO₂ | Strongly Deactivating | Meta (directs to C3, C6, C8) |
Note: Directing positions are relative to the substituent's location and subject to the overall activation/deactivation of the two rings.
Case Study Scenarios:
-
Scenario A: 1-Activating, 6-Activating Substituent
-
Example: 1-methoxy-6-methylnaphthalene
-
Analysis: Both groups activate the naphthalene system. The powerful methoxy group at C1 strongly activates its ring and directs incoming electrophiles to the C2, C4, and C5 positions. The methyl group at C6 activates its ring, directing to C5 and C7. The C5 position is activated by both substituents, making it a highly probable site of nitration. The C4 position is also strongly activated by the C1 methoxy group. The final product distribution will depend on the relative activating strength and reaction conditions.
-
-
Scenario B: 1-Activating, 6-Deactivating Substituent
-
Example: 1-methyl-6-nitronaphthalene
-
Analysis: The activating methyl group at C1 will overwhelmingly control the regioselectivity. The nitro group at C6 deactivates the ring it is attached to, making the other ring (containing the methyl group) the primary site of attack. The methyl group directs to the C2, C4, and C5 positions. Given the higher intrinsic reactivity of α-positions, nitration is most likely to occur at C4 or C5 .
-
-
Scenario C: 1-Deactivating, 6-Activating Substituent
-
Example: 1-nitro-6-methoxynaphthalene
-
Analysis: This is the reverse of the previous case. The activating methoxy group at C6 will control the reaction. It activates its ring and directs the electrophile to the C5 and C7 positions. The C1 nitro group deactivates its ring. Therefore, nitration will occur on the ring bearing the methoxy group, primarily at the C5 and C7 positions.
-
-
Scenario D: 1-Deactivating, 6-Deactivating Substituent
-
Example: 1,6-dinitronaphthalene
-
Analysis: Both rings are strongly deactivated. Further nitration requires harsh conditions and is generally difficult. The existing nitro groups direct meta to themselves. The C1-NO₂ group directs to C3, C6 (occupied), and C8. The C6-NO₂ group directs to C2, C5 (meta), and C7 (meta). The least deactivated positions would be C3 and C8 on the first ring and C5 and C7 on the second ring. Attack is most likely at the α-positions C8 and C5 .
-
Caption: Decision logic for predicting regioselective nitration.
Application Protocols
Safety Precaution: Aromatic nitro compounds can be sensitive to heat and shock.[4] All nitration reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. Reaction temperatures must be carefully controlled.
Protocol 1: General Nitration using Mixed Acid (HNO₃/H₂SO₄)
This protocol describes a standard method for the nitration of a moderately activated 1,6-disubstituted naphthalene, such as 1-methyl-6-methoxynaphthalene.
Materials:
-
1,6-disubstituted naphthalene (1.0 eq)
-
Glacial Acetic Acid or Dichloromethane (as solvent)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Hexane/Ethyl Acetate for recrystallization/chromatography
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: In a three-necked flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve the 1,6-disubstituted naphthalene (e.g., 5.0 mmol) in a suitable solvent like glacial acetic acid or dichloromethane (20 mL).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.[2]
-
Nitrating Mixture Preparation: In a separate beaker, cautiously add concentrated H₂SO₄ (5 mL) to concentrated HNO₃ (1.1 eq, ~5.5 mmol). Cool this mixture down to 0 °C before use.
-
Addition: Slowly add the cold nitrating mixture dropwise to the stirred naphthalene solution via the dropping funnel.[9] Critically maintain the internal reaction temperature below 10 °C throughout the addition. A rapid temperature increase can lead to over-nitration and reduced selectivity.
-
Reaction: After the addition is complete, let the reaction stir at 0-5 °C for 30 minutes, then allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[2]
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice (~100 g) in a beaker with vigorous stirring. The crude nitro-product should precipitate.
-
Workup:
-
If a solid precipitates, collect it by vacuum filtration. Wash the solid thoroughly with cold water, followed by a cold, dilute NaHCO₃ solution until the washings are neutral, and then again with water.
-
If the product is oily or remains in an organic solvent, transfer the quenched mixture to a separatory funnel. Extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Regioselective Nitration using a Modified Zeolite Catalyst
Zeolite catalysts can offer higher regioselectivity and milder reaction conditions, reducing the formation of byproducts.[10] This protocol is adapted for enhanced α-selectivity.
Materials:
-
1,6-disubstituted naphthalene (1.0 eq)
-
Modified HBEA zeolite catalyst (e.g., 0.10 g per 1.0 mmol substrate)[10]
-
1,2-dichloroethane (solvent)
-
Fuming Nitric Acid (95%) (1.5 eq)
-
5% aqueous Sodium Bicarbonate solution
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., acetone/dry ice)
-
Syringe pump for slow addition
-
Filtration apparatus
Procedure:
-
Setup: To a three-necked flask, add the 1,6-disubstituted naphthalene (e.g., 1.0 mmol), the modified HBEA zeolite catalyst (0.10 g), and 1,2-dichloroethane (15 mL).[10]
-
Cooling: Cool the stirred mixture to the desired temperature, which can be as low as -15 °C to maximize selectivity.[10]
-
Addition of Nitrating Agent: Using a syringe pump, slowly add fuming nitric acid (1.5 eq) to the stirred mixture over 30-60 minutes.[2]
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction time will vary depending on the substrate's reactivity.
-
Workup: Upon completion, remove the zeolite catalyst by filtration, washing the catalyst with a small amount of 1,2-dichloroethane.
-
Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with water, 5% aqueous sodium bicarbonate solution, and again with water.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography or recrystallization to isolate the desired regioisomer.
Caption: Standard experimental workflow for naphthalene nitration.
Conclusion
The regioselective nitration of 1,6-disubstituted naphthalenes is a predictable and controllable process when the fundamental principles of electrophilic aromatic substitution are properly applied. The outcome is a delicate balance between the electronic directing effects of the two substituents, the intrinsic reactivity of the naphthalene core, and the chosen reaction conditions. By carefully selecting the nitrating agent, solvent, and temperature, and by understanding the synergistic or antagonistic effects of the C1 and C6 groups, researchers can steer the reaction towards the desired regioisomer with high selectivity. The protocols provided herein offer robust starting points for both classical and modern catalytic approaches to this important synthetic transformation.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Nitration of 2-Nitronaphthalene.
- Benchchem. (n.d.). Technical Support Center: Regioselective Nitration of Substituted Naphthalenes.
- Olah, G. A., Narang, S. C., & Olah, J. A. (1981). Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration. Proceedings of the National Academy of Sciences of the United States of America, 78(6), 3298–3300.
- Organic Chemistry Tutor. (2024, February 2). Nitration of Naphthalene. YouTube.
- Unknown. (n.d.). On the theory of aromatic substitution: IV. The orienting influence of substituents in naphthalene derivatives. ResearchGate.
- Vaia. (n.d.). Predict the position of electrophilic aromatic nitration in (a) 2-nitronaphthalene.
- Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Unknown. (2019, April 16). Polynuclear Aromatic Compounds.
- Patel, S. S. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate.
- Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Unknown. (2022, December 30). Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. MDPI.
- Vibzzlab. (2022, August 24). 1-nitronaphthalene : Organic synthesis. YouTube.
- Patel, S. S. (2021, February 4). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vaia.com [vaia.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
Application Note: Strategic Synthesis of 1,6-Dibromo-2-methoxy-3-nitronaphthalene
Executive Summary
This application note details the regiocontrolled synthesis of 1,6-Dibromo-2-methoxy-3-nitronaphthalene (CAS 2092001-14-2). This compound serves as a highly functionalized scaffold for advanced pharmaceutical intermediates, particularly in the development of naphthalene-based kinase inhibitors and antiviral agents.
The protocol utilizes a sequential electrophilic aromatic substitution (EAS) strategy, leveraging the electronic directing effects of the methoxy group to overcome the deactivating nature of the halogen substituents. By strictly controlling temperature and reagent stoichiometry, this route minimizes the formation of isomeric impurities (e.g., 8-nitro or 4-nitro isomers).
Retrosynthetic Analysis & Strategy
The synthesis is designed around the electronic activation of the naphthalene ring. The methoxy group at C2 is the strongest activating group (Ortho/Para director).
-
C1 Position: The most reactive site (kinetic control) on 2-methoxynaphthalene.
-
C6 Position: The second most reactive site (amphi-substitution) often accessible via thermodynamic control or specific bromination conditions.
-
C3 Position: The target for the nitro group. Once C1 and C6 are blocked by bromine, the C3 position becomes the most nucleophilic site remaining on the activated ring (Ortho to Methoxy).
Reaction Pathway Diagram
Figure 1: Sequential electrophilic substitution pathway for the target synthesis.
Detailed Experimental Protocols
Step 1: Synthesis of 1,6-Dibromo-2-methoxynaphthalene
Objective: Install bromine atoms at C1 and C6 positions. Mechanism: The methoxy group activates C1. The second bromine enters at C6 due to the specific directing resonance of the naphthalene system in acetic acid, as described in patent literature for Naproxen intermediates [1].
Reagents:
-
2-Methoxynaphthalene (Nerolin): 1.0 eq
-
Bromine (
): 2.1 - 2.2 eq -
Glacial Acetic Acid (AcOH): Solvent (5-6 volumes)
Protocol:
-
Setup: Charge a 3-neck round bottom flask with 2-methoxynaphthalene and Glacial Acetic Acid. Equip with a mechanical stirrer, addition funnel, and a gas trap (scrubber) for HBr evolution.
-
Dissolution: Heat the suspension to 30°C to ensure partial dissolution/suspension uniformity.
-
Bromination: Add the Bromine solution (diluted in minimal AcOH) dropwise over 45 minutes.
-
Critical Control: Maintain internal temperature between 40°C and 45°C . Exceeding 50°C increases the risk of poly-bromination.
-
-
Completion: Stir at 45°C for 1.5 to 2 hours. Monitor by HPLC or TLC (Hexane/EtOAc 9:1). The starting material (
) should disappear, and the di-bromo product ( ) should dominate. -
Workup: Cool to 20°C. Pour the reaction mixture into ice water (10 volumes). The product will precipitate as a solid.
-
Purification: Filter the solid. Wash with water (3x) to remove acid and HBr. Recrystallize from Isobutanol or Ethanol if high purity (>98%) is required.
Expected Yield: 85-92% Appearance: Off-white to pale yellow crystalline solid.
Step 2: Nitration to 1,6-Dibromo-2-methoxy-3-nitronaphthalene
Objective: Regioselective nitration at C3.[1]
Mechanism: With C1 and C6 blocked, the electronic influence of the C2-Methoxy group directs the incoming nitronium ion (
Reagents:
-
1,6-Dibromo-2-methoxynaphthalene (from Step 1): 1.0 eq
-
Nitric Acid (fuming, >90%): 1.1 eq
-
Acetic Anhydride (
): 3.0 eq -
Glacial Acetic Acid: Solvent (4 volumes)
Protocol:
-
Preparation of Nitrating Agent: In a separate flask, cool Acetic Anhydride to 0°C. Slowly add Nitric Acid dropwise, keeping temperature <5°C. Caution: Highly Exothermic.
-
Substrate Solution: Dissolve 1,6-Dibromo-2-methoxynaphthalene in Glacial Acetic Acid. Cool to 0-5°C.
-
Addition: Add the prepared Acetyl Nitrate solution to the substrate solution dropwise over 30 minutes.
-
Critical Control: Internal temperature must remain <10°C . Higher temperatures may lead to ipso-substitution (displacing Br) or degradation.
-
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours.
-
Quench: Pour the mixture onto crushed ice/water.
-
Isolation: Filter the yellow precipitate. Wash with cold water and cold methanol.
-
Purification: Recrystallize from Acetonitrile or Ethanol/Toluene mixture.
Expected Yield: 70-80% Appearance: Yellow needles.
Analytical Data & Specifications
Key Physicochemical Properties[1][2][3][4][5]
| Property | Value / Observation | Method |
| Molecular Formula | - | |
| Molecular Weight | 360.99 g/mol | Calc. |
| Appearance | Yellow Crystalline Solid | Visual |
| Melting Point | 138 - 142°C (Predicted) | DSC |
| Solubility | Soluble in DCM, THF; Insoluble in Water | - |
| Mass Spec (ESI) | m/z 360.9/362.9 | LC-MS |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Loss of HBr carries away | Use a reflux condenser; ensure efficient stirring; add slight excess of |
| Impurity: 1-Bromo-2-methoxy | Incomplete Bromination | Increase reaction time; ensure temperature is >40°C during addition. |
| Impurity: Quinones (Step 2) | Oxidation by | Temperature too high (>15°C) during addition; switch to Acetyl Nitrate method if using mixed acid. |
| Regioisomer Mix (Step 2) | Lack of regiocontrol | Ensure C1 is fully brominated before nitration. Free C1 will nitrate preferentially. |
Safety & Handling (HSE)
-
Bromine (
): Extremely toxic and corrosive. Causes severe burns. Handle only in a functioning fume hood with appropriate scrubber (Sodium Thiosulfate solution). -
Nitric Acid / Acetic Anhydride: Mixing these can create explosive acetyl nitrate if not controlled. Always add Acid to Anhydride slowly at low temperature. Never add Anhydride to Nitric Acid.
-
Naphthalene Derivatives: Potential sensitizers. Wear nitrile gloves and P100 respiratory protection if handling powders.
References
- European Patent Office. (1989). Process for the synthesis of 2-methoxy-6-bromo-naphthalene (EP0179447B1).
Sources
Application Note: High-Fidelity Regioselective Functionalization of 2-Naphthol
Executive Summary & Strategic Rationale
2-Naphthol (β-naphthol) serves as a critical scaffold in the synthesis of azo dyes, fluorescent probes (e.g., BINOL derivatives), and pharmaceuticals. However, its electron-rich naphthalene core presents a dual challenge: regiocontrol and oxidative stability .
The hydroxyl group at C2 strongly activates the ring, making the C1 position (alpha) kinetically dominant for electrophilic aromatic substitution (EAS). While this facilitates rapid functionalization, it also invites over-reaction (polysubstitution) and, in the case of nitration, catastrophic ring oxidation (tar formation).
This guide provides two field-proven protocols designed to decouple these competing factors:
-
Bromination: A direct, thermodynamically controlled protocol using molecular bromine in glacial acetic acid to selectively isolate 1-bromo-2-naphthol .
-
Nitration: An indirect "Nitrosation-Oxidation" strategy that bypasses the oxidative destruction of the ring, delivering high-purity 1-nitro-2-naphthol .
Mechanistic Grounding: The Electronic Landscape
To control the reaction, one must understand the resonance contributions of the naphthyl system. The C1 position is electronically distinct from C3 or C6 due to the stability of the arenium ion intermediate (sigma complex).
-
C1 Attack: The carbocation intermediate preserves the aromaticity of the second benzene ring (benzenoid resonance).
-
C3 Attack: Disrups the aromaticity of the adjacent ring more significantly, increasing the activation energy.
Visualization: Reaction Coordinate & Pathway
The following diagram illustrates the kinetic preference for C1 substitution and the logical workflow for the two protocols.
Figure 1: Reaction pathways for regioselective functionalization. Note the indirect route for nitration to avoid ring degradation.
Module A: Regioselective Bromination
Target: 1-Bromo-2-naphthol Method: Electrophilic Halogenation in Glacial Acetic Acid
Experimental Logic
We utilize Glacial Acetic Acid (AcOH) as the solvent. It serves three functions:
-
Solubility: Dissolves 2-naphthol readily but precipitates the less polar brominated product, facilitating workup.
-
Polarization: Stabilizes the polarized Br-Br bond, enhancing electrophilicity without requiring a Lewis acid catalyst (e.g., FeBr3), which could promote over-bromination at C6.
-
Buffering: Scavenges HBr byproduct to some extent, preventing acid-catalyzed isomerization.
Step-by-Step Protocol
Reagents:
-
2-Naphthol (14.4 g, 100 mmol)
-
Bromine (Br2) (16.0 g, ~5.2 mL, 100 mmol)
-
Glacial Acetic Acid (50 mL)
-
Sodium Bisulfite (sat. aq. solution)
Procedure:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a Claisen adapter connected to a caustic scrubber (to trap HBr fumes).
-
Dissolution: Charge the flask with 14.4 g of 2-naphthol and 30 mL of glacial acetic acid. Stir until fully dissolved. Cool the solution to 0–5°C using an ice-water bath.
-
Critical: Cooling suppresses the formation of 1,6-dibromo-2-naphthol.
-
-
Preparation of Electrophile: In the addition funnel, dilute 5.2 mL of Bromine with 20 mL of glacial acetic acid.
-
Addition: Add the Br2/AcOH solution dropwise over 30–45 minutes.
-
Reaction: Allow the mixture to stir at 0°C for another 30 minutes, then warm to room temperature (RT) for 15 minutes.
-
Quench: Pour the reaction mixture into 200 mL of ice water containing 10 mL of saturated sodium bisulfite (to quench unreacted Br2).
-
Isolation: Filter the resulting solid via vacuum filtration (Buchner funnel). Wash the cake copiously with cold water to remove acetic acid.
-
Purification: Recrystallize from ethanol or acetic acid/water (4:1) if high purity is required.
Expected Data:
-
Yield: 90–95%
-
Appearance: Colorless to pale beige needles.
-
Melting Point: 80–82°C (Lit. 82°C).
Module B: Nitration via Nitrosation-Oxidation
Target: 1-Nitro-2-naphthol Method: The "Martius Yellow" Precursor Route
Experimental Logic (The "Why")
Direct nitration of 2-naphthol with concentrated Nitric Acid (HNO3) is hazardous . The ring is too electron-rich; HNO3 acts as an oxidant, generating naphthoquinones and tars, often leading to thermal runaways.
The Solution: We use a two-step protocol:
-
Nitrosation: Reaction with Nitrous Acid (HNO2) introduces a -NO group at C1. This is a milder electrophile that does not oxidize the ring.
-
Oxidation: The nitroso group is oxidized to a nitro group (-NO2) using HNO3. The presence of the electron-withdrawing -NO group deactivates the ring sufficiently to prevent oxidative destruction during this step.
Step-by-Step Protocol
Step 1: Synthesis of 1-Nitroso-2-naphthol
Reagents:
-
2-Naphthol (10 g, 69 mmol)
-
Sodium Hydroxide (2.8 g in 100 mL water)[2]
-
Sodium Nitrite (NaNO2) (5.0 g, 72 mmol)
-
Sulfuric Acid (10% solution, ~140 mL)[2]
-
Ice (100 g)
Procedure:
-
Solubilization: Dissolve 2-naphthol in the NaOH solution in a 500 mL beaker. The solution will be dark.
-
Nitrite Addition: Add the solid NaNO2 to the naphthoxide solution and stir until dissolved.
-
Precipitation: Add 100 g of crushed ice to the solution. Slowly add the 10% H2SO4 with vigorous stirring. Keep temperature < 5°C .
-
Isolation: Stir for 1 hour. Filter the precipitate and wash thoroughly with water until acid-free.[2] Air dry.
-
Yield: ~95% (crude).[3] This intermediate is stable enough for the next step.
-
Step 2: Oxidation to 1-Nitro-2-naphthol
Reagents:
-
Crude 1-Nitroso-2-naphthol (from Step 1)
-
Nitric Acid (conc. HNO3, diluted 1:1 with water)
-
Glacial Acetic Acid (solvent)[3]
Procedure:
-
Suspension: Suspend the crude nitroso compound in 50 mL of glacial acetic acid in a round-bottom flask.
-
Oxidation: Add the diluted HNO3 dropwise with stirring at room temperature.
-
Safety: This reaction is exothermic. Monitor temperature and do not exceed 30°C.
-
-
Completion: Stir for 1 hour. The solid will change character (color shift to lighter yellow).
-
Workup: Pour into ice water. Filter the yellow solid.[3]
-
Purification: Recrystallize from ethanol.
Expected Data:
-
Yield: 75–85% (over two steps).[3]
-
Appearance: Bright yellow crystals.[3]
-
Melting Point: 103–104°C.[3]
Comparative Data Summary
| Parameter | Bromination (C1) | Nitration (C1 via Nitroso) |
| Reagent | Br2 / AcOH | 1. NaNO2/HCl;[3] 2. HNO3 |
| Reaction Type | Direct EAS | Nitrosation then Oxidation |
| Key Risk | HBr fumes, Over-bromination | Thermal runaway, Staining |
| Temp Control | 0–5°C (Critical) | < 5°C (Step 1), < 30°C (Step 2) |
| Typical Yield | 90–95% | 75–85% |
| Product MP | 80–82°C | 103–104°C |
Safety & Troubleshooting
Safety Matrix
-
Bromine: Highly corrosive and toxic lachrymator. Handle only in a fume hood.
-
Nitrosamines: While 1-nitroso-2-naphthol is generally stable, N-nitroso compounds can be carcinogenic. Handle with gloves.[10][11][12]
-
Exotherms: The oxidation step (Nitroso -> Nitro) can generate significant heat. Do not scale up without calorimetry testing.
Troubleshooting Guide
-
Problem: Formation of 1,6-dibromo-2-naphthol.
-
Cause: Excess Br2 or temperature too high.
-
Fix: Ensure strict 1:1 stoichiometry and keep T < 5°C.
-
-
Problem: Tarry product during nitration.
-
Cause: Direct nitration attempted or oxidation step too hot.
-
Fix: Ensure the intermediate is truly the nitroso compound before adding nitric acid.
-
References
-
Organic Syntheses (Bromination): 2-Bromonaphthalene (Analogous procedure logic). Org. Syn. 1971, 51, 31. Link (Note: While for 2-bromo, the solvent/handling logic applies).
-
Organic Syntheses (Nitration): 1-Nitro-2-naphthol. Org. Syn. Coll. Vol. 2, p.451 (1943). Link
-
Organic Syntheses (Nitroso Intermediate): 1-Nitroso-2-naphthol. Org. Syn. Coll. Vol. 1, p.411 (1941). Link
-
Mechanistic Review: Regioselectivity in Electrophilic Aromatic Substitution of Naphthalene Derivatives. Master Organic Chemistry. Link
- Green Chemistry Alternative:Oxidative bromination using NaBr/Oxone. Tetrahedron Letters, 2003.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN104478667A - Preparation method for 1-bromo-2-naphthol - Google Patents [patents.google.com]
- 6. lobachemie.com [lobachemie.com]
- 7. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CN106831435A - A kind of preparation method of the naphthol derivative of 1 nitro 2 - Google Patents [patents.google.com]
- 10. carlroth.com [carlroth.com]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for the Use of 1,6-Dibromo-2-methoxy-3-nitronaphthalene as a Cross-Coupling Partner
An In-depth Technical Guide for Researchers
Introduction: A Versatile but Asymmetric Building Block
1,6-Dibromo-2-methoxy-3-nitronaphthalene is a highly functionalized aromatic compound poised for significant utility in the synthesis of complex molecular architectures. Its value as a cross-coupling partner stems from the presence of two bromine atoms, which serve as handles for the sequential or dual introduction of new functionalities through transition-metal-catalyzed reactions.
The key to unlocking the synthetic potential of this substrate lies in understanding its inherent electronic asymmetry. The naphthalene core is substituted with both a strong electron-donating group (EDG), the C2-methoxy (-OCH₃), and a powerful electron-withdrawing group (EWG), the C3-nitro (-NO₂). This electronic push-pull system creates a significant difference in the reactivity of the two carbon-bromine bonds:
-
The C1-Br Bond: This position is ortho to both the methoxy and nitro groups. The strong electron-withdrawing nature of the adjacent nitro group makes this C-Br bond significantly more electron-deficient and thus more susceptible to oxidative addition by a low-valent palladium(0) catalyst. This is the more reactive site.
-
The C6-Br Bond: This position is electronically distant from the activating nitro and methoxy groups. Its reactivity is more typical of a standard bromonaphthalene and is considerably lower than the C1-Br bond.
This reactivity differential is not a complication but a strategic advantage, enabling the potential for selective, stepwise functionalization. This guide provides detailed protocols and the underlying scientific rationale for employing this substrate in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
General Workflow for Protocol Development
The following protocols are robust starting points. For any new substrate-partner combination, a systematic optimization of catalyst, ligand, base, solvent, and temperature is essential for achieving maximum yield and purity.
Caption: General workflow for cross-coupling reaction optimization.
Application Note 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials.[1][2][3] The reaction's tolerance for a wide range of functional groups makes it exceptionally suitable for a complex substrate like 1,6-Dibromo-2-methoxy-3-nitronaphthalene.
Causality Behind Component Selection
-
Catalyst System: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are common. For di-substitution, a robust, electron-rich and bulky ligand like SPhos or XPhos is recommended to facilitate both oxidative addition and reductive elimination steps.[4]
-
Base: A base is crucial for activating the boronic acid.[5] An inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically used in a solvent system containing water to form the active boronate species.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is common. The organic solvent solubilizes the substrate and catalyst, while water dissolves the inorganic base and facilitates the transmetalation step.[1][6]
Protocol 1.1: Exhaustive Di-Arylation
This protocol aims to substitute both bromine atoms.
Materials:
-
1,6-Dibromo-2-methoxy-3-nitronaphthalene (1.0 eq.)
-
Arylboronic Acid (2.5 eq.)
-
Pd(OAc)₂ (4 mol%)
-
SPhos (8 mol%)
-
K₃PO₄ (3.0 eq.)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add 1,6-Dibromo-2-methoxy-3-nitronaphthalene, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.[7]
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring. Higher temperatures may be required to drive the second coupling at the less reactive C6 position.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 1.2: Selective Mono-Arylation at the C1-Position
This protocol leverages the higher reactivity of the C1-Br bond.
Key Modifications:
-
Stoichiometry: Use a slight excess of the dibromo substrate. A ratio of 1.2 eq. of 1,6-Dibromo-2-methoxy-3-nitronaphthalene to 1.0 eq. of the Arylboronic Acid is a good starting point.
-
Temperature: Run the reaction at a lower temperature (e.g., 60-80 °C) to favor the more kinetically accessible C1 position.[4]
-
Monitoring: Careful monitoring is critical. The reaction should be stopped once the boronic acid is consumed or when significant formation of the di-substituted product is observed by TLC or LC-MS.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Sonogashira C-C (sp) Bond Formation
The Sonogashira coupling is the most reliable method for forming a bond between an aryl halide and a terminal alkyne, yielding arylalkyne structures critical in materials science and as synthetic intermediates.[8][9] The reaction is typically co-catalyzed by palladium and copper(I).[8][9]
Causality Behind Component Selection
-
Palladium Catalyst: As with the Suzuki reaction, a Pd(0) species is required. Pd(PPh₃)₂Cl₂ is a common and effective pre-catalyst.
-
Copper(I) Co-catalyst: Copper(I) salts, such as CuI, react with the terminal alkyne to form a copper acetylide intermediate. This species is more reactive towards the palladium complex in the transmetalation step.[10] Copper-free versions exist but often require specific ligands or conditions.[11]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX by-product and to deprotonate the terminal alkyne.[8]
-
Solvent: Anhydrous solvents like THF or DMF are typically used to ensure all reagents remain in solution.
Protocol 2.1: Exhaustive Di-Alkynylation
Materials:
-
1,6-Dibromo-2-methoxy-3-nitronaphthalene (1.0 eq.)
-
Terminal Alkyne (2.5-3.0 eq.)
-
Pd(PPh₃)₂Cl₂ (3-5 mol%)
-
Copper(I) Iodide (CuI) (6-10 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (used as solvent or co-solvent)
-
Anhydrous THF or DMF
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 1,6-Dibromo-2-methoxy-3-nitronaphthalene, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Seal, evacuate, and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF/DMF and the amine base (if not used as the sole solvent). Stir to dissolve. Add the terminal alkyne via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often exothermic upon alkyne addition.
-
Monitoring: Monitor by TLC or LC-MS. The formation of the mono-alkynylated product will be observed first, followed by the di-alkynylated product.
-
Workup: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues and amine salts. Rinse the pad with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Note on Selectivity: Achieving selective mono-alkynylation follows the same principles as in the Suzuki coupling: use a substoichiometric amount of the alkyne (0.9 eq.), run at room temperature, and carefully monitor the reaction to stop it before significant di-substitution occurs.
Application Note 3: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals and bioactive molecules.[12][13][14]
Causality Behind Component Selection
-
Catalyst System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand paired with a palladium source. Ligands like P(t-Bu)₃ or biarylphosphines (e.g., JohnPhos, XPhos) are essential for promoting the challenging C-N reductive elimination step.[4] Modern pre-catalysts that generate the active Pd(0)L species reliably are often preferred.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is very common and effective but is incompatible with base-sensitive functional groups.[15] Weaker bases like K₃PO₄ or Cs₂CO₃ offer better functional group tolerance but may require higher temperatures and longer reaction times.[15]
-
Solvent: Anhydrous, aprotic polar solvents like Toluene, Dioxane, or THF are standard.
Protocol 3.1: Exhaustive Di-Amination
Materials:
-
1,6-Dibromo-2-methoxy-3-nitronaphthalene (1.0 eq.)
-
Amine (primary or secondary) (2.5 eq.)
-
Pd₂(dba)₃ (2-4 mol%)
-
XPhos (or other suitable biarylphosphine ligand) (8-12 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (3.0 eq.)
-
Anhydrous, degassed Toluene
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strong counterflow of argon, add NaOt-Bu to an oven-dried Schlenk flask. Add the palladium pre-catalyst and ligand, followed by the 1,6-Dibromo-2-methoxy-3-nitronaphthalene.
-
Solvent and Reagent Addition: Add the anhydrous, degassed toluene, followed by the amine.
-
Inert Atmosphere: Seal the flask tightly. If not using a glovebox, ensure the setup is thoroughly purged with argon.
-
Heating: Heat the mixture with vigorous stirring to 80-110 °C.
-
Monitoring: Monitor the reaction by LC-MS until completion.
-
Workup: Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Note on Selectivity: Mono-amination can be achieved by adjusting stoichiometry (1:1 ratio of substrate to amine) and using milder conditions. The choice of base can also influence selectivity; a weaker base may favor mono-substitution.[4]
Comparative Summary of Starting Conditions
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Coupling Partner | Aryl/Vinyl Boronic Acid | Terminal Alkyne | Primary/Secondary Amine |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | SPhos, XPhos, PPh₃ | PPh₃ | XPhos, P(t-Bu)₃, JohnPhos |
| Co-Catalyst | None | CuI | None |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | TEA, DIPA | NaOt-Bu, K₃PO₄, LHMDS |
| Solvent | Dioxane/H₂O, Toluene | THF, DMF | Toluene, Dioxane |
| Temperature | 80-110 °C | 25-60 °C | 80-110 °C |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Poorly soluble base. | Re-degas solvents thoroughly; Screen different ligands (e.g., more electron-rich); Increase temperature in 10 °C increments; Use a more soluble base (e.g., Cs₂CO₃ over K₂CO₃).[7] |
| Stalled at Mono-Substituted Product | Second coupling is too sterically hindered or electronically disfavored; Insufficiently active catalyst system. | Increase catalyst/ligand loading; Switch to a more active ("second generation") catalyst system; Increase temperature and reaction time.[4] |
| Homocoupling of Coupling Partner | Presence of oxygen; Pd(II) species in the reaction mixture. | Ensure rigorous inert atmosphere; Use a Pd(0) source directly or ensure pre-catalyst reduction is efficient. |
| Protodeborylation (Suzuki) | Presence of excess water or protic sources; Unstable boronic acid. | Use anhydrous solvents where possible; Use a milder base (e.g., KF); Switch to a more stable boronate ester (e.g., pinacol ester).[1][7] |
| Glaser Coupling (Sonogashira) | Oxygen contamination leading to oxidative homocoupling of the alkyne. | Rigorously deoxygenate all solvents and reagents before use. |
| Side Reactions / Decomposition | Temperature too high; Base is too strong for functional groups present (e.g., nitro group). | Lower the reaction temperature; Screen weaker bases (e.g., K₃PO₄ instead of NaOt-Bu).[15] |
References
- Benchchem. (n.d.). Application Notes and Protocols for the Use of 1,2-Dibromonaphthalene in Polymer Chemistry.
- Benchchem. (n.d.). Technical Support Center: Cross-Coupling with 1,8-Dibromonaphthalene-2,7-diol.
- Benchchem. (n.d.). Application Notes and Protocols for 3,6-Dibromophenanthrene-9,10-diol in Suzuki Cross-Coupling Reactions.
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methoxy-6-bromo-naphthalene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tribromo methoxynaphthalenes from 1,4-dibromonaphthalene (2). Retrieved from [Link]
-
PubMed. (2006). Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions. Journal of Organic Chemistry. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Chloro-6-nitronaphthalene.
- Google Patents. (n.d.). US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
-
National Institutes of Health (NIH). (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]
- Google Patents. (n.d.). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
-
PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
American Chemical Society. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(het)aryl-dqp-Based Ruthenium(II) Photosensitizers. Retrieved from [Link]
-
European Patent Office. (1989). EP 0179447 B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Retrieved from [Link]
- Google Patents. (n.d.). EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
-
Semantic Scholar. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Retrieved from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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Scalable Synthesis of Brominated Nitronaphthalenes: An In-Depth Technical Guide
Introduction: The Strategic Importance of Brominated Nitronaphthalenes
Brominated nitronaphthalenes are a class of highly valuable chemical intermediates, serving as critical building blocks in the synthesis of a wide array of functional molecules. Their utility is particularly pronounced in the fields of drug discovery and materials science. The introduction of a bromine atom provides a reactive handle for subsequent cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening pathways for the construction of complex nitrogen-containing scaffolds.[1] This dual functionality makes brominated nitronaphthalenes versatile precursors for pharmaceuticals, agrochemicals, and dyes.
The strategic placement of the bromo and nitro substituents on the naphthalene core is paramount, as the isomeric form of the intermediate dictates the final structure and, consequently, the biological activity or material properties of the target molecule. Therefore, the development of scalable and regioselective synthetic methods for producing specific brominated nitronaphthalene isomers is of significant interest to the chemical research and development community.
This technical guide provides a comprehensive overview of scalable synthesis methods for brominated nitronaphthalenes, focusing on two primary strategies: the direct nitration of bromonaphthalenes and the bromination of nitronaphthalenes. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed protocols, insights into reaction mechanisms, and guidance on achieving high regioselectivity and yield on a scalable level.
Core Synthetic Strategies: A Mechanistic Dichotomy
The synthesis of brominated nitronaphthalenes is primarily governed by the principles of electrophilic aromatic substitution. The choice between the two main synthetic routes—nitrating a bromonaphthalene or brominating a nitronaphthalene—is a critical decision that influences the regiochemical outcome. This choice is dictated by the directing effects of the bromo and nitro substituents on the naphthalene ring system.
-
The Bromo Group: As a halogen, the bromo group is an ortho-, para-directing deactivator. In naphthalene, this directs incoming electrophiles primarily to the positions adjacent (ortho) and on the same ring but further away (para-like positions).
-
The Nitro Group: The nitro group is a strong deactivating and meta-directing group. This significantly reduces the electron density of the aromatic ring, making further electrophilic substitution more challenging and directing incoming electrophiles to the meta position relative to the nitro group.
The interplay of these directing effects, coupled with the inherent reactivity of the different positions on the naphthalene ring (the α-positions are more reactive than the β-positions), determines the isomeric distribution of the final product.
Caption: Decision workflow for synthesizing brominated nitronaphthalenes.
Strategy 1: Nitration of Bromonaphthalenes
This approach involves the introduction of a nitro group onto a pre-existing bromonaphthalene scaffold. The regioselectivity of the reaction is primarily controlled by the directing effect of the bromine atom and the inherent reactivity of the naphthalene ring.
Mechanistic Considerations and Regioselectivity
The nitration of bromonaphthalenes proceeds via the standard electrophilic aromatic substitution mechanism, involving the generation of the nitronium ion (NO₂⁺) from a mixture of nitric acid and sulfuric acid. The bromine atom, being an ortho-, para-director, will direct the incoming nitronium ion to specific positions. For instance, in the case of 1-bromonaphthalene, the primary products are 1-bromo-4-nitronaphthalene and 1-bromo-5-nitronaphthalene. The formation of the 4-nitro isomer is generally favored due to kinetic control, as the intermediate carbocation is more stable.[2]
Caption: Simplified reaction pathway for the nitration of 1-bromonaphthalene.
Scalable Protocol: Synthesis of 1-Bromo-4-nitronaphthalene
This protocol is adapted from established procedures for the nitration of naphthalene derivatives and is suitable for a multi-gram scale synthesis.[2][3]
Materials and Equipment:
-
1-Bromonaphthalene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Glacial Acetic Acid
-
Ice
-
Sodium Bicarbonate solution (5%)
-
Ethanol
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, dissolve 1-bromonaphthalene (e.g., 50 g, 0.24 mol) in glacial acetic acid (100 mL). Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated sulfuric acid (50 mL) to concentrated nitric acid (25 mL) while cooling in an ice bath.
-
Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred solution of 1-bromonaphthalene over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 5-10 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (500 g) with stirring. The crude product will precipitate as a solid.
-
Isolation and Neutralization: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. Subsequently, wash the solid with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield 1-bromo-4-nitronaphthalene as a yellow crystalline solid.
Self-Validating System:
-
Temperature Control: Maintaining a low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of dinitrated byproducts.
-
Slow Addition: The dropwise addition of the nitrating mixture ensures a controlled reaction rate and prevents localized overheating.
-
Purity Assessment: The purity of the final product should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).
Strategy 2: Bromination of Nitronaphthalenes
This alternative strategy involves the electrophilic bromination of a nitronaphthalene. The powerful deactivating and meta-directing nature of the nitro group is the primary factor governing the regiochemical outcome of this reaction.
Mechanistic Considerations and Regioselectivity
The nitro group strongly deactivates the naphthalene ring towards further electrophilic attack. However, bromination can be achieved, typically requiring a Lewis acid catalyst such as iron powder or ferric bromide to polarize the bromine molecule and generate a more potent electrophile. The nitro group at the 1-position will direct the incoming bromine atom to the 5- and 8-positions (meta to the nitro group on the other ring).
Scalable Protocol: Synthesis of 1-Bromo-5-nitronaphthalene
This protocol details a scalable method for the bromination of 1-nitronaphthalene.[4]
Materials and Equipment:
-
1-Nitronaphthalene
-
Liquid Bromine
-
Reduced Iron Powder
-
Ethanol
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, place 1-nitronaphthalene (e.g., 86 g, 0.5 mol) and reduced iron powder (0.8-1.0 g). Heat the mixture to 80-85 °C with stirring.
-
Addition of Bromine: Slowly add liquid bromine (77.5 g, 0.485 mol) dropwise over a period of 30 minutes, maintaining the reaction temperature at 80-85 °C.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at the same temperature for approximately one hour, or until the evolution of hydrogen bromide gas ceases. The reaction mixture should solidify upon completion.
-
Isolation and Purification: Allow the reaction mixture to cool to room temperature. The solid product can be purified by recrystallization. A first crystallization from ethanol, followed by two recrystallizations from acetone, will yield pure 1-bromo-5-nitronaphthalene as fine yellow needles.[4]
Self-Validating System:
-
Catalyst: The use of iron powder is essential to activate the bromine for the electrophilic substitution on the deactivated nitronaphthalene ring.
-
Temperature Control: Maintaining the temperature in the specified range is critical for achieving a reasonable reaction rate without promoting side reactions.
-
Gas Evolution: The cessation of hydrogen bromide evolution is a good indicator of reaction completion.
| Parameter | Nitration of 1-Bromonaphthalene | Bromination of 1-Nitronaphthalene |
| Primary Product | 1-Bromo-4-nitronaphthalene | 1-Bromo-5-nitronaphthalene |
| Key Reagents | HNO₃, H₂SO₄ | Br₂, Fe powder |
| Reaction Temperature | 0-10 °C | 80-85 °C |
| Key Advantage | Utilizes readily available starting materials. | Provides access to different isomers. |
| Key Disadvantage | Formation of isomeric mixtures may require careful purification. | Requires handling of highly corrosive liquid bromine at elevated temperatures. |
Safety Considerations
Both nitration and bromination reactions are inherently hazardous and must be performed with appropriate safety precautions.
-
Nitration: Nitrating mixtures are highly corrosive and can cause severe burns.[4] The reactions are often highly exothermic and can lead to runaway reactions if not properly controlled. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Bromination: Liquid bromine is highly toxic, corrosive, and volatile.[5] It can cause severe burns upon contact with skin and is harmful if inhaled. All work with bromine should be conducted in a fume hood, and appropriate PPE, including gloves and safety goggles, is essential. An emergency shower and eyewash station should be readily accessible.
Conclusion
The scalable synthesis of brominated nitronaphthalenes can be effectively achieved through two primary strategies: the nitration of bromonaphthalenes and the bromination of nitronaphthalenes. The choice of strategy is dictated by the desired regiochemistry of the final product. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can selectively synthesize specific isomers in high yield and purity. The protocols provided in this guide offer a solid foundation for the scalable production of these important synthetic intermediates, enabling further advancements in drug discovery and materials science.
References
- Yan, G., et al. (2015). Recent advances in the synthesis of aromatic nitro compounds. Organic & Biomolecular Chemistry, 13(35), 9106-9126.
-
Rutgers University. Bromine Safety SOP. Available at: [Link]
-
Organic Syntheses. 1-Bromonaphthalene. Coll. Vol. 1, p.121 (1941); Vol. 1, p.15 (1921). Available at: [Link]
-
MDPI. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 2021, 26(3), 639. Available at: [Link]
- Patents Google. Method for producing 1-amino-5-bromonaphthalene. JPH08151353A.
-
SciTePress. Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. Available at: [Link]
-
ResearchGate. Synthetic Protocols for Aromatic Nitration: A Review. Available at: [Link]
-
ResearchGate. Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Available at: [Link]
-
RSC Publishing. A concise synthesis procedure to furnish multi-gram amounts of hexadentate, bivalent DO2A-based chelators. Available at: [Link]
-
ResearchGate. Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. Available at: [Link]
-
Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]
- Google Patents. Process for preparing 2-bromo-6-fluoronaphthalene. CN101870636B.
-
ResearchGate. Regioselective Synthesis of Para-Bromo Aromatic Compounds. Available at: [Link]
- Google Patents. Process for preparing 2-bromo-6-fluoronaphthalene. WO2011120351A1.
-
MIT DSpace. Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. Available at: [Link]
-
YouTube. 1-nitronaphthalene : Organic synthesis. Available at: [Link]
-
PMC. Multigram-Scale Organic Synthesis by Resonant Acoustic Mixing: Application to the Sustainable Preparation of Active Pharmaceutical Ingredients. Available at: [Link]
-
Organic Syntheses. 6-bromo-2-naphthol. Coll. Vol. 3, p.132 (1955); Vol. 20, p.18 (1940). Available at: [Link]
-
YouTube. Preparation of 6-Bromo-2-naphthol from 2-Naphthol. Available at: [Link]
-
MDPI. Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. Available at: [Link]
-
European Patent Office. Process for the synthesis of 2-methoxy-6-bromo-naphthalene. EP 0179447 B1. Available at: [Link]
-
PMC. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available at: [Link]
- Google Patents. Method for producing 1-nitronaphthalene. RU2669774C1.
-
ResearchGate. Multigram Synthesis of 4,4-Disubstituted 3-Oxopyrrolidones: Efficient Starting Materials for Diverse 3-Functionalized Pyrrolidones. Available at: [Link]
-
PMC. Multigram-scale chemoenzymatic synthesis of diverse aminopolycarboxylic acids as potential metallo-β-lactamase inhibitors. Available at: [Link]
-
ResearchGate. Nitration of naphthalene with various nitrating agents. Available at: [Link]
- Google Patents. Process for the preparation of nitronaphthalene-sulphonic acids. US4534905A.
-
ResearchGate. Purification and characterization of antioxidative peptides derived from rice bran protein hydrolysates. Available at: [Link]
Sources
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- 4. 5-bromo-1-nitro-naphthalene | 5328-76-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Nitration of 1,6-Dibromo-2-methoxynaphthalene
Welcome to the technical support center for the nitration of 1,6-dibromo-2-methoxynaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their nitration reactions involving this specific substrate. Here, we will address common challenges and provide in-depth, evidence-based solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nitration of 1,6-dibromo-2-methoxynaphthalene is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the nitration of 1,6-dibromo-2-methoxynaphthalene can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended.
1. Reaction Conditions:
-
Temperature Control: Aromatic nitration is an exothermic reaction.[1] Poor temperature control can lead to over-nitration and the formation of unwanted byproducts.[2][3] It is crucial to maintain a low reaction temperature, typically between 0-5°C, especially during the addition of the nitrating agent.
-
Reaction Time: Insufficient reaction time may result in incomplete conversion of the starting material. Conversely, excessively long reaction times can promote the formation of side products. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time.[4]
2. Reagent Quality and Stoichiometry:
-
Purity of Starting Material: Ensure the 1,6-dibromo-2-methoxynaphthalene is of high purity. Impurities can interfere with the reaction and lead to the formation of undesired products.
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. A standard "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is commonly used.[4] The ratio of these acids should be carefully controlled. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the reactive nitronium ion (NO₂⁺).[5][6][7][8][9]
3. Work-up Procedure:
-
Quenching: The reaction should be carefully quenched by pouring the reaction mixture onto crushed ice to prevent further reaction and degradation of the product.[4]
-
Extraction and Purification: Inefficient extraction or purification methods can lead to significant product loss. Ensure proper solvent selection for extraction and consider purification techniques like recrystallization or column chromatography to isolate the desired product.
Q2: I am observing the formation of multiple nitrated isomers. How can I improve the regioselectivity of the reaction?
A2: Achieving high regioselectivity in the nitration of a substituted naphthalene like 1,6-dibromo-2-methoxynaphthalene requires a nuanced understanding of the electronic and steric effects at play. The methoxy (-OCH₃) group is an activating, ortho-, para-directing group, while the bromo (-Br) groups are deactivating, yet also ortho-, para-directing. The inherent reactivity of the naphthalene ring, where the α-positions are more reactive than the β-positions, further complicates the regiochemical outcome.[10]
To enhance the formation of a specific isomer, consider the following strategies:
-
Temperature: Lower reaction temperatures generally favor the kinetically controlled product.[4][11]
-
Solvent: The choice of solvent can influence the regioselectivity. Less polar solvents may favor nitration at less sterically hindered positions.
-
Nitrating Agent: Milder nitrating agents can sometimes offer improved selectivity. Alternatives to the traditional mixed acid system include:
-
Acetyl nitrate (CH₃COONO₂): Often provides milder reaction conditions.
-
Nitronium tetrafluoroborate (NO₂BF₄): A powerful nitrating agent that can sometimes offer different selectivity profiles.[12]
-
Q3: What are the most common side reactions, and how can they be minimized?
A3: Besides the formation of undesired regioisomers, several side reactions can reduce the yield and purity of the target product.
-
Polynitration: The introduction of more than one nitro group onto the naphthalene ring is a common issue, especially at higher temperatures or with an excess of the nitrating agent.[2][3][11] To minimize this, use a stoichiometric amount of the nitrating agent and maintain strict temperature control.[3]
-
Oxidation: The strong oxidizing nature of nitric acid can lead to the oxidation of the starting material or the product, resulting in the formation of phenolic byproducts and other degradation products. Using the minimum necessary amount of nitric acid and keeping the temperature low can help mitigate this.
-
Hydrolysis of the Methoxy Group: Under harsh acidic conditions and elevated temperatures, the methoxy group can be hydrolyzed to a hydroxyl group, forming a nitrated bromonaphthol derivative.[13][14] This can be avoided by maintaining low reaction temperatures and minimizing the reaction time.
Q4: Can you provide a detailed, optimized protocol for the mononitration of 1,6-dibromo-2-methoxynaphthalene?
A4: The following protocol is a general guideline. Optimization may be necessary based on your specific laboratory conditions and desired outcome.
Materials:
-
1,6-dibromo-2-methoxynaphthalene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM) or Acetic Acid
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,6-dibromo-2-methoxynaphthalene (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.
-
Cooling: Cool the solution to 0°C in an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid (1.1 eq) to concentrated nitric acid (1.1 eq) while cooling in an ice bath. Caution: This is a highly exothermic process.
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the cooled solution of the starting material over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.[4]
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
Extraction: If DCM was used as the solvent, separate the organic layer. If acetic acid was used, extract the aqueous mixture with DCM (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Visualizing the Process
Experimental Workflow
The following diagram outlines the key steps in the nitration and subsequent work-up process.
Caption: A step-by-step workflow for the nitration of 1,6-dibromo-2-methoxynaphthalene.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and resolving common issues encountered during the nitration.
Caption: A decision tree for troubleshooting low yield and purity issues.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Potential Impact of Deviation |
| Temperature | 0-5°C | Higher temperatures can lead to polynitration and side reactions.[2][3][11] |
| Molar Ratio (Nitric Acid:Substrate) | 1.0 - 1.2 | Excess can cause over-nitration; insufficient amount leads to incomplete reaction. |
| Molar Ratio (Sulfuric Acid:Nitric Acid) | ~1:1 to 2:1 | Affects the rate of nitronium ion formation. |
| Reaction Time | 1-3 hours (monitor) | Varies with scale and specific conditions; monitoring is key.[4] |
References
- Oreate AI. (2026, January 15). The Role of Sulfuric Acid in Aromatic Nitration: A Chemical Symphony.
- Various Authors. (2021, March 15).
- KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. KBR.
- Chemistry LibreTexts. (2023, January 22).
- ECHEMI. (n.d.).
- Chemistry LibreTexts. (2023, January 22).
- BYJU'S. (n.d.).
- Zhang, L., et al. (2022).
- Clark, J. (n.d.). nitration of benzene and methylbenzene. Chemguide.
- Various Authors. (2024, November 11).
- Deshmukh, R. R., & Makrandi, J. K. (2009). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. Chemistry for Sustainable Development, 17, 315-317.
- Hoggett, J. G., et al. (1971). Nitration and aromatic reactivity. Cambridge University Press.
- Wikipedia. (n.d.).
- Gemoets, H. P. L., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin.
- ResearchGate. (n.d.).
- Wang, Y., et al. (2022).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.).
- Unknown Author. (n.d.).
- Google Patents. (n.d.). EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
- Brown, J. (n.d.). nitration electrophilic substitution mechanism. Doc Brown's Chemistry.
- BenchChem. (2025).
- Google Patents. (n.d.). US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
Sources
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Sulfuric Acid in Aromatic Nitration: A Chemical Symphony - Oreate AI Blog [oreateai.com]
- 6. quora.com [quora.com]
- 7. kbr.com [kbr.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 14. US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
Technical Support Center: Naphthalene Nitration Regioselectivity
Current Status: operational | Wait Time: 0 min | Agent: Senior Application Scientist
Welcome to the Regioselectivity Control Center
You have reached the Tier 3 Technical Support guide for electrophilic aromatic substitution. This documentation addresses the persistent challenges in controlling isomer distribution during naphthalene nitration.
Unlike benzene, naphthalene presents two non-equivalent positions (
Quick Reference: Isomer Selectivity Data
Baseline ratios observed under standard conditions (
| Target Isomer | Typical Yield (Standard) | Major Impurity | Optimization Strategy |
| 1-Nitronaphthalene ( | 90–95% | 2-Nitronaphthalene | Zeolite Catalysis (H-BEA) to suppress dinitration. |
| 2-Nitronaphthalene ( | 5–10% | 1-Nitronaphthalene | Thermodynamic Push (High T) or Steric Blockade (inefficient via direct nitration). |
| 1,8-Dinitronaphthalene | ~65% (of DNN fraction) | 1,5-Dinitronaphthalene | Solvent Extraction (High solubility in acetone/DCE). |
| 1,5-Dinitronaphthalene | ~35% (of DNN fraction) | 1,8-Dinitronaphthalene | Fractional Crystallization (Insoluble in cold solvents). |
Module 1: The "Beta-Blocker" Issue (Mechanism)
User Ticket #1042: "I am running a standard mixed-acid nitration, but I cannot push the 2-nitro (beta) isomer yield above 5%. Is my temperature too low?"
Diagnosis:
This is not a temperature failure; it is a fundamental property of the naphthalene ring. The reaction is kinetically controlled . The transition state leading to the 1-position (
Technical Visualization (The "Why"): The following diagram illustrates the resonance stabilization difference that dictates this selectivity.
Caption: Comparative stability of Wheland intermediates. The C1 attack preserves the benzenoid sextet in the adjacent ring, lowering activation energy.
Action Plan:
-
Acceptance: Direct nitration will never yield 2-nitronaphthalene as the major product.
-
Alternative: For high yields of the
-isomer, stop nitrating. Switch to the Bucherer reaction (if starting from naphthols) or Sandmeyer reaction (from 2-naphthylamine, note safety protocols). -
Optimization: If you must nitrate, use Claycop reagent (see Module 2) which can slightly improve the ratio, or run at higher temperatures (
) to engage thermodynamic control, though this increases dinitration risks.
Module 2: Clean Mononitration (Avoiding Polymerization)
User Ticket #2209: "My reaction turns into a black tarry mess with high dinitrated byproducts. How do I get clean 1-nitronaphthalene?"
Diagnosis:
Standard mixed acid (
Solution: The Claycop Protocol (Menke Conditions)
Use Copper(II) Nitrate supported on Montmorillonite K-10 clay. This "solid acid" approach releases
Protocol:
-
Preparation: Add Montmorillonite K-10 (clay) to a solution of
. Evaporate solvent to create "Claycop."[2] -
Reaction: Suspend Claycop in
(or Dichloroethane for green compliance) and Acetic Anhydride ( ). -
Addition: Add naphthalene. The
reacts with nitrate to form acetyl nitrate ( ), the active mild nitrating agent. -
Workup: Filter the clay. The filtrate contains the product.[2][3]
Why this works: The clay surface provides steric confinement and the acetyl nitrate is a softer electrophile than the naked nitronium ion (
Module 3: Troubleshooting Dinitration (1,5 vs. 1,8)
User Ticket #3055: "I have a mixture of 1,5- and 1,8-dinitronaphthalene. Chromatography is difficult due to streaking. How do I separate them?"
Diagnosis: You are relying on polarity (chromatography) when you should be relying on solubility . The 1,5-isomer (centrosymmetric) packs much better into a crystal lattice than the 1,8-isomer (which suffers from peri-strain between the two nitro groups).
The Separation Workflow:
Caption: Solubility-based fractionation workflow. 1,5-DNN precipitates; 1,8-DNN remains in solution.[4]
Step-by-Step Separation Protocol:
-
Dissolution: Take the crude dried solid and add Acetone (approx 10 mL per gram of solid).
-
Reflux: Heat until the mixture boils. Most solid should dissolve.
-
Crystallization: Allow to cool slowly to room temperature. The 1,5-isomer will precipitate as needles.
-
Filtration: Filter the solid.
-
Solid Phase: ~95% pure 1,5-dinitronaphthalene.
-
Liquid Phase: Contains predominantly 1,8-dinitronaphthalene.[5]
-
-
Purification: Recrystallize the solid from DMF or glacial acetic acid to reach >99% purity. Evaporate the filtrate to recover the 1,8-isomer.
Module 4: Advanced Catalysis (Zeolites)
FAQ: Can I use zeolites to change the regioselectivity?
Answer: Yes, but primarily to enhance the 1-nitro selectivity, not the 2-nitro.
Using H-Beta Zeolite (HBEA) in a solvent like 1,2-dichloroethane can raise the
-
Mechanism: The pore structure of H-Beta restricts the transition state formation for the bulky 2-substitution or dinitration.
-
Protocol Note: The catalyst must be calcined (activated) at
before use to ensure acid sites are active.
Safety & Compliance Warning
-
Runaway Potential: Naphthalene nitration is highly exothermic. Always add the nitrating agent dropwise to the naphthalene solution, never the reverse, to prevent localized heating and "fume-off."
-
Shock Sensitivity: Polynitrated naphthalenes (tri- and tetra-nitro) can be shock-sensitive explosives. Do not push reaction temperatures above
without rigorous calorimetric testing. -
Waste: The filtrate from 1,8-DNN isolation contains dissolved nitro-aromatics. Do not dispose of down the drain; segregate as hazardous organic waste.
References
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on EAS mechanisms and kinetic control).
-
Smith, K., Musson, A., & DeBoos, G. A. (1998). Superior Methodology for the Nitration of Simple Aromatics. Journal of Organic Chemistry. (Details on Zeolite H-Beta selectivity).
-
Gigante, B., Prazeres, A. O., Marcelo-Curto, M. J., Cornelis, A., & Laszlo, P. (1995). Mild and Selective Nitration by Claycop. Journal of Organic Chemistry. (Protocol for Claycop reagent).
-
Ward, E. R., & Hawkins, J. G. (1954). The separation of 1:5- and 1:8-dinitronaphthalenes. Journal of the Chemical Society. (Foundational work on solubility-based separation).
-
BenchChem Technical Support. (2025). Technical Guide to Dinitronaphthalene Compounds. (Modern synthesis and safety data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sibran.ru [sibran.ru]
- 3. Preparation method of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 4. US3506725A - Separating 1,5-dinitronaphthalene from 1,8-dinitronaphthalene - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1,6-Dibromo-2-methoxy-3-nitronaphthalene
Welcome to the technical support guide for the purification of 1,6-Dibromo-2-methoxy-3-nitronaphthalene. This resource is designed for researchers, chemists, and drug development professionals to address specific challenges encountered during the recrystallization of this and structurally similar halogenated nitroaromatic compounds. The following troubleshooting guides and FAQs are structured to provide both immediate solutions to common problems and a deeper understanding of the underlying principles.
Troubleshooting Guide
This section directly addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Question 1: My compound "oiled out" instead of forming crystals. What is happening and how do I fix it?
Answer:
"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute (in its impure state). The solute molecules, therefore, lack the kinetic stability to arrange themselves into a rigid crystal structure and instead form supercooled liquid droplets.[1] These oily droplets are often good solvents for impurities, which can hinder purification.[1]
Primary Causes & Solutions:
-
High Degree of Supersaturation: The solution may be cooling too rapidly, not allowing time for crystal nucleation and growth.[1]
-
Solution: Reheat the flask to redissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation level.[2] Allow the solution to cool much more slowly. Insulating the flask by placing it on a cork ring or wooden block and covering it can promote gradual cooling.[2][3]
-
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.[4]
-
Solution: If the oil is colored, consider treating the hot solution with activated charcoal before filtration to remove colored impurities.[2] It may also be necessary to perform a preliminary purification step, such as a simple column chromatography, before attempting recrystallization if the starting material is excessively crude.
-
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent might be higher than the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point. If using a mixed-solvent system, you may need to adjust the ratio to lower the overall boiling point or increase the solubility at a lower temperature.[4]
-
Question 2: My crystal yield is very low. What are the likely causes and how can I improve it?
Answer:
A low recovery is a frequent issue in recrystallization. While some product loss is inevitable as some compound will always remain dissolved in the mother liquor, a significantly poor yield points to procedural errors.[5]
Primary Causes & Solutions:
-
Excessive Solvent Use: This is the most common reason for low yield.[3] Using more than the minimum amount of hot solvent required to dissolve the solid will result in a significant portion of your compound remaining in solution upon cooling.[6]
-
Premature Crystallization: If crystals form too early, such as during a hot gravity filtration step to remove insoluble impurities, they will be lost with the impurities.
-
Solution: Use a slight excess of hot solvent (5-10%) before hot filtration to ensure the compound remains dissolved.[8] It is also critical to pre-heat your filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent to prevent the solution from cooling and crystallizing on contact.[8]
-
-
Incomplete Cooling: The solubility of your compound, while low at room temperature, can be further decreased by cooling in an ice-water bath.
-
Solution: Once the flask has cooled slowly to room temperature, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the crystals before filtration.[9]
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.
Question 3: No crystals are forming even after the solution has cooled completely. What should I do?
Answer:
This is typically due to the formation of a stable supersaturated solution, where the solute remains dissolved beyond its normal saturation point.[3] This can be resolved by inducing or "shocking" the system into crystallization.
Primary Causes & Solutions:
-
Supersaturation: The solution lacks a nucleation site for crystal growth to begin.
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[6] The microscopic imperfections in the glass provide a surface for nucleation to begin.
-
Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for other molecules to deposit onto.[3]
-
Solution 3: Further Cooling. Place the flask in a colder bath (e.g., salt-ice or dry ice-acetone) to further decrease solubility. Use this as a last resort, as very rapid cooling can sometimes lead to the precipitation of impurities.[3]
-
-
Excess Solvent: As with low yield, you may have simply used too much solvent.
-
Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute, and then attempt the cooling process again.[3]
-
Frequently Asked Questions (FAQs)
Question 1: What is the ideal solvent for recrystallizing 1,6-Dibromo-2-methoxy-3-nitronaphthalene?
Answer:
The ideal solvent is one in which 1,6-Dibromo-2-methoxy-3-nitronaphthalene is highly soluble at high temperatures but poorly soluble at low temperatures.[11][12] Given its structure (a polar nitroaromatic compound), polar solvents are a good starting point based on the "like dissolves like" principle.[13]
A systematic approach to solvent selection is recommended:
-
Literature Search: Check databases like SciFinder or Reaxys for reported recrystallization solvents for this compound or structurally similar ones.[11]
-
Small-Scale Solubility Tests: Test the solubility of a small amount (~20-50 mg) of your crude compound in ~0.5 mL of various solvents at room temperature and then at their boiling points.[5][12]
Based on the polarity of the target molecule, the following solvents are logical candidates for testing.
| Solvent | Polarity | Boiling Point (°C) | Rationale & Potential Issues |
| Ethanol | Polar Protic | 78 | Often a good choice for nitroaromatic compounds.[13] A steep solubility curve is common. |
| Ethyl Acetate | Polar Aprotic | 77 | Good dissolving power for many organic solids. |
| Toluene | Non-polar | 111 | May be effective if impurities are highly polar. Its high boiling point could risk oiling out. |
| Heptane/Hexane | Non-polar | 98 / 69 | The compound is likely to be poorly soluble in these. Best used as an anti-solvent in a mixed pair. |
| Acetone | Polar Aprotic | 56 | Often too good a solvent at room temperature, leading to poor recovery, but can be useful. |
| Water | Very Polar | 100 | The compound is expected to be insoluble. Can be an excellent anti-solvent with a polar organic solvent like ethanol or acetone. |
Question 2: When and how should I use a mixed-solvent system?
Answer:
A mixed-solvent system is employed when no single solvent meets the ideal criteria.[13] This is typically the case when your compound is either too soluble in one solvent (even when cold) or poorly soluble in another (even when hot).[10] The technique uses a pair of miscible solvents: a "good" solvent in which the compound is very soluble, and a "bad" or "anti-solvent" in which the compound is poorly soluble.[14]
The Solvent/Anti-Solvent Protocol:
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent.[14]
-
While keeping the solution hot, add the "bad" anti-solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[14][15]
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.[14]
-
Allow the solution to cool slowly, as you would for a single-solvent recrystallization. The crystals will form as the solubility decreases in the mixed-solvent system.
A common and effective pair for polar compounds is Ethanol (good solvent) and Water (anti-solvent).[13]
Question 3: What is a standard protocol for recrystallizing 1,6-Dibromo-2-methoxy-3-nitronaphthalene?
Answer:
The following is a generalized but comprehensive protocol. Always begin with small-scale tests to determine the optimal solvent or solvent pair.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude 1,6-Dibromo-2-methoxy-3-nitronaphthalene in an Erlenmeyer flask with a stir bar or boiling chip. Add the chosen solvent in small portions and heat the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.[5][8]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes.[8]
-
Hot Filtration: If charcoal or other insoluble impurities are present, filter the hot solution by gravity through a pre-heated fluted filter paper and funnel into a clean, pre-heated Erlenmeyer flask.[5][10]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature on an insulated surface.[10] Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away the mother liquor.[8]
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to begin the drying process. Then, transfer the purified crystals to a watch glass or weighing dish and dry them to a constant weight, preferably in a vacuum desiccator or oven.
Question 4: What are the key safety precautions I should take?
Answer:
While a specific Safety Data Sheet (SDS) for 1,6-Dibromo-2-methoxy-3-nitronaphthalene was not found, general precautions for handling halogenated nitroaromatic compounds should be strictly followed. These compounds should be treated as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16][17]
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of solvent vapors or fine dust from the solid compound.[17]
-
Handling: Avoid contact with skin and eyes.[16] In case of contact, rinse the affected area immediately with copious amounts of water.[18] Wash hands thoroughly after handling.[16]
-
Fire Safety: Use a heating mantle or steam bath for heating flammable organic solvents. Never heat them over an open flame.[19]
-
Waste Disposal: Dispose of all chemical waste (mother liquor, used filter paper) in appropriately labeled hazardous waste containers according to your institution's guidelines.[18]
Visualized Workflow
The following diagram illustrates a logical workflow for troubleshooting the common problem of a compound "oiling out" during recrystallization.
Caption: Troubleshooting flowchart for "oiling out".
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
- Unknown. (n.d.). recrystallization-2.doc.pdf.
-
University of York. (n.d.). Mixed-solvent recrystallisation - Chemistry Teaching Labs. Retrieved from [Link]
- BenchChem. (n.d.). solvent selection for effective recrystallization of nitroaromatic compounds.
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]
- Journal of Chemical Education. (1977).
-
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]
-
ACS Publications. (2024, December 10). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Retrieved from [Link]
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
- ERA. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.
- University of Victoria. (n.d.). recrystallization.wpd.
-
MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
-
University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]
- BenchChem. (2025, December). Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates.
- Unknown. (n.d.). Recrystallization1.
- Unknown. (n.d.). Recrystallization1.
- Unknown. (2025, December 18). SAFETY DATA SHEET.
- University of Rochester. (n.d.).
- Unknown. (n.d.). Recrystallization-1.doc.pdf.
-
YouTube. (2020, March 26). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]
- The Journal of Physical Chemistry Letters. (2021, October 15). Making Nitronaphthalene Fluoresce.
- Organic Syntheses. (n.d.). Procedure.
- Google Patents. (n.d.). US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
- Google Patents. (n.d.). US1581258A - Purification of alpha-nitro-naphthalene.
- Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
- European Patent Office. (1989, July 19). Process for the synthesis of 2-methoxy-6-bromo-naphthalene - EP 0179447 B1.
-
YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
- Unknown. (n.d.). Scheme 9.
- PrepChem.com. (n.d.). Synthesis of 2-methoxy-6-bromo-naphthalene.
- Google Patents. (n.d.). US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds.
- National Institutes of Health. (n.d.).
- PubMed. (n.d.).
- Unknown. (n.d.). Solubility of C60 in a Variety of Solvents.
- Ossila. (2023, January 17). 2,3-Dibromonaphthalene.
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 2-Chloro-6-nitronaphthalene and its Analogs in Organic Solvents.
- ChemScene. (n.d.). 1,6-Dibromo-2-methoxynaphthalene.
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. reddit.com [reddit.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. edu.rsc.org [edu.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Precision Nitration of Naphthalene
This guide is structured as a Tier 2/3 Technical Support resource designed for chemical engineers and research scientists. It prioritizes actionable troubleshooting based on mechanistic insight.
Topic: Minimizing Side Reactions & Optimizing Selectivity Ticket Type: Advanced Process Control Applicable Protocols: Mixed Acid Nitration, Zeolite-Catalyzed Nitration
Core Directive: The Mechanistic Basis of Control
To minimize side reactions, one must first understand that naphthalene is significantly more reactive than benzene (
The Selectivity Landscape
-
Regioselectivity (1- vs. 2- isomer):
-
The Rule: Electrophilic attack occurs preferentially at the
(1-) position. -
The Reason: The carbocation intermediate for
-attack preserves the aromatic sextet of the second ring more effectively than -attack (2-position). -
The Impurity: 2-nitronaphthalene is the thermodynamic impurity. It cannot be easily eliminated by kinetics alone but is minimized at lower temperatures.
-
-
Chemo-selectivity (Mono- vs. Poly-nitration):
-
The Trap: While the first nitro group deactivates the ring it attaches to, the second ring remains relatively electron-rich. Unlike nitrobenzene (which is very hard to nitrate further), 1-nitronaphthalene can easily accept a second nitro group on the unsubstituted ring, leading to 1,5- and 1,8-dinitronaphthalenes.
-
Visualizing the Reaction Pathways
The following diagram maps the critical decision points where side reactions occur.
Figure 1: Reaction pathway analysis showing the kinetic dominance of 1-nitronaphthalene and the "off-ramps" to side products (red/grey).
Optimized Protocol: Minimizing Side Reactions
Standard Mixed Acid Method (Modified for Selectivity)
This protocol is designed to maximize 1-nitronaphthalene yield while suppressing dinitro- formation and oxidation.
Reagents & Stoichiometry
| Component | Role | Specification | Stoichiometric Ratio |
| Naphthalene | Substrate | Finely powdered (increases surface area) | 1.0 equiv |
| Nitric Acid | Reagent | 60-70% (Avoid fuming to reduce oxidation) | 1.05 equiv |
| Sulfuric Acid | Catalyst/Solvent | 85-98% | 2.5 - 3.0 equiv |
| Solvent (Optional) | Moderator | 1,2-Dichloroethane or Acetic Acid | 5-10 volumes |
Step-by-Step Workflow
Phase 1: Preparation & Temperature Lock
-
Dissolution: Dissolve naphthalene in the organic solvent (if using) or suspend in sulfuric acid.
-
Critical Check: If using solvent-free mixed acid, ensure naphthalene is finely ground. Large chunks cause localized hot spots, leading to dinitro impurities.
-
-
Thermal Equilibration: Cool the vessel to 0–5°C .
-
Why: Lower temperatures favor the kinetic product (1-nitro) and drastically reduce the rate of the second nitration step.
-
Phase 2: Controlled Addition (The "Drip")
3. Acid Mixing: Pre-mix
- Rate Limit: Monitor internal temperature. Do not allow T > 10°C.
- Agitation: High-shear stirring is mandatory. Poor mixing creates local zones of high acid concentration, instantly forming dinitronaphthalenes.
Phase 3: Quench & Separation 5. Post-Stir: Stir at 20°C for 30-60 minutes. 6. Quench: Pour mixture over crushed ice.
- Observation: 1-Nitronaphthalene will separate as a yellow solid/oil.
- Purification (The "Steam" Trick):
- Perform steam distillation on the crude product.
- Logic: Unreacted naphthalene is volatile and distills over. 1-Nitronaphthalene remains.[1] 2-Nitronaphthalene is slightly volatile but less so. Dinitro compounds are non-volatile.
Troubleshooting & FAQs
Direct solutions to common user tickets.
Q1: My product contains 10-15% dinitronaphthalene. How do I stop the reaction at mono-nitro?
Diagnosis: This is a stoichiometry and temperature issue. The second ring is still nucleophilic. Corrective Action:
-
Reduce Nitric Acid: Ensure you are using a strict 1:1 to 1:1.05 molar ratio. Excess
inevitably drives the second addition. -
Lower Temperature: Ensure the reaction never exceeds 20°C. The activation energy for the second nitration is higher; keeping it cold "locks" the reaction at the mono-stage.
-
Dilution: Use a solvent like 1,2-dichloroethane. Dilution reduces the reaction rate and dissipates heat, preventing the "thermal runaway" that favors dinitro formation [1].
Q2: I am seeing black tar/resins in the workup. What is this?
Diagnosis: Oxidative degradation. Nitric acid is a potent oxidant, especially at higher concentrations or temperatures. Corrective Action:
-
Remove Nitrous Acid: Lower oxides of nitrogen (
) catalyze oxidation. Add a small amount of Urea (0.5% w/w) to the nitric acid before use to scavenge . -
Avoid Fuming Acid: Do not use >90%
unless strictly necessary. Stick to 65-70% concentration.
Q3: How do I remove the 2-nitronaphthalene impurity?
Diagnosis: Isomer contamination. 2-nitro forms at about 4-5% yield. Corrective Action:
-
Fractional Crystallization: 1-Nitronaphthalene melts at 61°C; 2-Nitronaphthalene melts at 79°C. Recrystallize from ethanol or ligroin. The 1-isomer crystallizes out, leaving the 2-isomer in the mother liquor [2].
-
Catalytic Control: Switch to a Zeolite H-BEA catalyst. The pore structure of the zeolite imposes steric constraints that heavily disfavor the formation of the bulkier transition state required for 2-nitronaphthalene, boosting regioselectivity to >98% [3].
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic flowchart for impurity identification and remediation.
Advanced Data: Isomer Distribution
The following table illustrates how reaction conditions dictate product distribution. Note the shift in dinitro isomers when temperature is uncontrolled.
| Condition | 1-Nitro (%) | 2-Nitro (%) | 1,5-Dinitro (%) | 1,8-Dinitro (%) | Notes |
| Mixed Acid (0°C) | 94-96 | 3-4 | <1 | <1 | Ideal for Mono |
| Mixed Acid (50°C) | 80 | 5 | 5 | 10 | Over-nitration onset |
| Zeolite H-BEA | >98 | <2 | Trace | Trace | High Regioselectivity |
| Excess Acid (80°C) | 0 | 0 | ~30 | ~60 | Dinitro production |
Data synthesized from BenchChem [1] and MDPI [3].
References
-
BenchChem. (2025).[2] An In-depth Technical Guide to the Electrophilic Nitration of 2-Nitronaphthalene. Retrieved from
-
PrepChem. (2024). Preparation of 1-nitronaphthalene. Retrieved from
-
MDPI. (2022). Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. Retrieved from
-
ACS Publications. (2026). Reaction Kinetics and Mass Transfer of Heterogeneous Nitration of 1-Nitronaphthalene. Retrieved from
Sources
Troubleshooting low conversion rates in steric hindered nitration
Topic: Troubleshooting Low Conversion Rates in Steric Hindered Nitration Role: Senior Application Scientist Status: Active Support Ticket
Introduction: The Steric Barrier
Welcome to the Advanced Synthesis Support Center. You are likely here because your standard mixed-acid nitration yielded <10% conversion, or you recovered starting material alongside a black tar.
The Core Problem: In sterically hindered substrates (e.g., 1,3-disubstituted benzenes, bulky alkyl-arenes), the activation energy required to form the Wheland Intermediate (sigma complex) is significantly higher than in simple systems. The bulky neighbors physically block the approach of the linear nitronium ion (
The Trap: Researchers often respond to low conversion by increasing temperature. In hindered systems, this rarely improves yield; instead, it promotes oxidation, polymerization (tar), or ipso-substitution (loss of substituents).
This guide prioritizes kinetic acceleration without thermal degradation .
Module 1: Diagnostic Triage
Before changing reagents, diagnose the failure mode. Use the following logic flow to categorize your issue.
Troubleshooting Workflow (Visualization)
Figure 1: Decision tree for diagnosing nitration failures based on crude material analysis.
Module 2: Reagent Selection ("The Hardware")
If you are using standard Mixed Acid (
Why Mixed Acid Fails
In mixed acid, the equilibrium
Recommended Alternative: Nitronium Tetrafluoroborate ( )
This is the "nuclear option" for hindered substrates. It provides a pre-formed, high-concentration source of
Protocol: Nitration of Hindered Arene with
-
Preparation: Work in a glovebox or under strict
atmosphere. is extremely hygroscopic; moisture kills the reagent immediately ( ). -
Solvent System: Use Sulfolane or Acetonitrile (MeCN) .
-
Why? Sulfolane is stable to nitronium ions and highly polar, stabilizing the polar transition state. DCM is common but often too non-polar for the salt to dissolve effectively.
-
-
Execution:
-
Dissolve Substrate (1.0 eq) in Sulfolane (0.5 M). Cool to 0°C.
-
Add
(1.2 eq) as a solid in portions (Exothermic!). -
Allow to warm to Room Temperature (RT).
-
-
Quench: Pour into ice/sodium bicarbonate solution.
Comparative Reagent Data
| Reagent System | Active Species | Reactivity | Steric Penetration | Primary Risk |
| Mixed Acid ( | Moderate | Low | Oxidation / Tarring | |
| Acetyl Nitrate ( | Mild | Medium (Ortho-directing) | Explosion (if >50% | |
| Nitronium Salts ( | High | High | Moisture Sensitivity | |
| Claycop (Cu(NO3)2/Clay) | Surface | Mild | Medium | Low Conversion |
Module 3: Process Control ("The Software")
If reagents alone do not solve the issue, the problem is likely Heat Transfer . Hindered nitrations are often slow (kinetically trapped) but highly exothermic once they proceed. In batch reactors, this leads to "runaway" spots where the product degrades.
The Solution: Continuous Flow Chemistry
Flow chemistry allows you to operate at "forbidden" temperatures (e.g., 60-100°C) for very short times (seconds), pushing the reaction over the steric energy barrier without allowing time for decomposition.
Key Advantages for Hindered Substrates:
-
High Surface-to-Volume Ratio: Excellent heat dissipation prevents hotspots.
-
Precise Residence Time: You can expose the substrate to harsh conditions for exactly 30 seconds, then immediately quench.
Flow Protocol Setup:
-
Feed A: Substrate in DCM or Nitromethane.
-
Feed B: Fuming
in . -
Reactor: PFA tubing or Glass Microreactor (cooled/heated zone).
-
Quench: Stream flows directly into a flask of ice water/base.
Frequently Asked Questions (FAQ)
Q1: I see a new spot on TLC, but it's not my nitro compound. It looks like I lost my halogen? A: You have likely encountered Ipso-Nitration .
- may attack the position bearing a substituent (like Br, I, or i-Pr) because it relieves steric strain. The substituent leaves, and you get a nitro-dehalogenated product.
-
Fix: Lower the temperature and switch to a milder reagent like Acetyl Nitrate generated in situ (add fuming
to Acetic Anhydride at <0°C).
Q2: My reaction turns black immediately upon adding acid. A: This is oxidative degradation. Your substrate is electron-rich but sterically blocked.
-
Fix: The
is acting as an oxidant, not a nitrating agent. Switch to in Sulfolane. By removing the oxidizer (free nitric acid) and using the pure electrophile salt, you bypass the oxidation pathway.
Q3: Can I use ultrasound to overcome the steric hindrance?
A: Ultrasound (Sonochemistry) can help with mass transfer if you have a heterogeneous mixture (e.g., solid substrate), but it does not lower the electronic activation energy. For true steric hindrance, you need a more reactive electrophile (
Q4: How do I safely quench a Nitronium Tetrafluoroborate reaction?
A: Never add water to the reaction. Pour the reaction mixture slowly into a vigorously stirred slurry of ice and Sodium Bicarbonate.
References
-
Olah, G. A., et al. (1961). Aromatic Substitution.[1] VII. Friedel-Crafts Type Nitration of Aromatics. Journal of the American Chemical Society.[3][5] Link
-
Olah, G. A., et al. (1989).[5] Nitration: Methods and Mechanisms.[1][2][5][7] VCH Publishers.[5] (Classic text establishing Nitronium salts).[3]
-
Esteves, P. M., et al. (2003).[5] Unified Mechanism Concept of Electrophilic Aromatic Nitration Revisited. Journal of the American Chemical Society.[3][5] Link
-
Kulkarni, A. A. (2014). Continuous Flow Nitration of Aromatic Compounds.[8][9] Beilstein Journal of Organic Chemistry. Link
-
Shackelford, S. A., et al. (2003). Nitronium Tetrafluoroborate: A Versatile Reagent.[10][11][12] Journal of Organic Chemistry.[13] Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitration- Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration [allen.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitration - Wikipedia [en.wikipedia.org]
- 6. Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Nitronium tetrafluoroborate - Sciencemadness Wiki [sciencemadness.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. scispace.com [scispace.com]
Optimization of reaction temperature for naphthalene bromination-nitration
Topic: Optimization of Reaction Temperature for Bromination-Nitration
Ticket ID: #NAP-BR-NO2-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely encountering regioselectivity issues (isomer mixtures) or thermal instability during the sequential bromination and nitration of naphthalene. This guide addresses the critical role of temperature in determining the fate of your reaction.[1][2]
In the naphthalene system, temperature does not just affect the rate; it dictates the mechanism (Kinetic vs. Thermodynamic control).
-
Bromination Phase: High temperatures promote the thermodynamic 2-bromo isomer.
-
Nitration Phase: High temperatures promote attack on the unsubstituted ring (5/8-position) and dangerous oxidative runaways.
Module 1: The Bromination Phase (Kinetic Control)
User Query: "My GC-MS shows significant levels of 2-bromonaphthalene. How do I suppress this impurity?"
The Science: Kinetic vs. Thermodynamic Control
Naphthalene undergoes Electrophilic Aromatic Substitution (EAS) preferentially at the
-
1-Bromonaphthalene (Kinetic Product): Formed rapidly at low temperatures.[1]
-
2-Bromonaphthalene (Thermodynamic Product): More stable but forms slower. High heat or strong Lewis Acid catalysts (
) lower the barrier for isomerization or 2-position attack.
Optimization Protocol
To maximize 1-bromonaphthalene (>95% purity), you must operate under strict kinetic control.
| Variable | Recommended Condition | Effect of Deviation |
| Temperature | 0°C to 25°C | >40°C: Increases 2-bromo isomer formation significantly. |
| Reagent | Excess: Leads to 1,4-dibromonaphthalene. | |
| Solvent | DCM or Acetonitrile | Non-polar ( |
| Catalyst | None (or mild |
Troubleshooting Steps:
-
Cool Down: Ensure the reactor is at 0°C before adding bromine.
-
Remove Iron: Ensure no metallic iron (from stir bars or spatulas) contacts the mixture; it acts as a Lewis acid catalyst favoring the 2-isomer.
-
Quench Early: Stop the reaction immediately upon consumption of starting material to prevent over-bromination.
Module 2: The Nitration Phase (Regioselectivity & Safety)
User Query: "I am targeting 1-bromo-4-nitronaphthalene, but I see 1-bromo-5-nitronaphthalene and red fumes. What is happening?"
The Science: The Battle of Directing Groups
Once you have 1-bromonaphthalene, the bromine atom exerts two conflicting effects:
-
Deactivation: It withdraws electron density (Inductive effect), making the ring it is attached to (Ring A) less reactive than the unsubstituted ring (Ring B).
-
Direction: Through resonance, it directs incoming electrophiles to the ortho (2) and para (4) positions on Ring A.
The Temperature Switch:
-
Low Temp (-5°C to 5°C): The resonance effect dominates. The electrophile (
) attacks the para-position (4) of Ring A. Result: 1-bromo-4-nitronaphthalene. -
High Temp (>30°C): The activation energy to attack the "clean" Ring B (positions 5 or 8) is overcome. Additionally, the risk of dinitration (1,4-dinitro) and oxidation increases.
Visualizing the Pathway
Figure 1: Reaction pathway showing the divergence of products based on temperature.
Optimization Protocol (Nitration)
| Parameter | Specification | Technical Rationale |
| Dosing Temp | -5°C to 0°C | Locks regioselectivity to the 4-position (para). |
| Reaction Temp | < 10°C | Prevents attack on the second ring (5/8 isomers). |
| Acid Ratio | Excess nitric acid at high temp causes oxidative ring opening. | |
| Addition Rate | 1 mL/min (Scale dependent) | CRITICAL: Must match cooling capacity. If temp spikes, stop addition. |
Module 3: Critical Safety (The Exotherm)
User Query: "The reaction turned dark and emitted red gas."
Diagnosis: You have triggered an oxidative runaway. The "red gas" is Nitrogen Dioxide (
Emergency Protocol:
-
Stop Dosing: Cut the feed of nitric acid immediately.
-
Max Cooling: Apply full cooling jacket/bath.
-
Do NOT Quench with Water yet: Adding water to a concentrated acid runaway can cause a steam explosion. Let it cool to <20°C first.
Prevention:
-
Never allow the nitration temperature to exceed 15°C .
-
Use a thermocouple interlock: If
, the dosing pump automatically stops.
Summary of Recommended Workflow
-
Bromination: Treat Naphthalene with
in DCM at 0°C . No catalyst. Quench, wash, and dry to isolate 1-bromonaphthalene. -
Purification (Intermediate): Distillation is recommended to remove any traces of 2-bromo isomer before nitration.
-
Nitration: Dissolve 1-bromonaphthalene in glacial acetic acid (buffer). Add mixed acid (
) dropwise at -5°C . -
Workup: Pour onto ice. The 1-bromo-4-nitronaphthalene usually precipitates as a solid (mp ~85°C), while the 1,2-isomer remains in the mother liquor.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.[3] (Standard protocols for aromatic substitution and isomer separation).
-
BenchChem. Synthesis of 1-Bromonaphthalene: A Comprehensive Technical Guide. Retrieved from .
-
Organic Syntheses. 1,4-Dinitronaphthalene (Analogous Nitration Procedures). Org. Synth. 1939, 19, 40. .
- Menke, J. B.Nitration of Naphthalene and its Derivatives. Recueil des Travaux Chimiques des Pays-Bas.
-
National Toxicology Program. Naphthalene Safety Data Sheet. .
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 1,6-Dibromo-2-methoxy-3-nitronaphthalene
For the discerning researcher in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth interpretation of the 1H NMR spectrum of 1,6-dibromo-2-methoxy-3-nitronaphthalene, a polysubstituted naphthalene derivative. By dissecting the electronic and steric influences of its constituent functional groups, we will predict and rationalize the chemical shifts, multiplicities, and coupling constants of its proton signals. This analysis is further contextualized through a comparative discussion with related naphthalene structures, offering a deeper understanding of structure-spectrum correlations.
The Foundational Principles: Decoding the Naphthalene Ring System
The 1H NMR spectrum of naphthalene itself presents two multiplets, a consequence of the differing electronic environments of the α (C1, C4, C5, C8) and β (C2, C3, C6, C7) protons. The α-protons are deshielded relative to the β-protons due to their proximity to the ring current of the adjacent aromatic ring[1]. This fundamental understanding serves as our baseline for interpreting the more complex spectrum of our target molecule.
The introduction of substituents dramatically perturbs this baseline. Electron-donating groups (EDGs) like the methoxy (-OCH3) group will shield nearby protons, causing an upfield shift (lower ppm). Conversely, electron-withdrawing groups (EWGs) such as the bromo (-Br) and nitro (-NO2) groups will deshield adjacent protons, resulting in a downfield shift (higher ppm)[2]. The magnitude of these shifts is dependent on the nature of the substituent and its position relative to the proton (ortho, meta, or para).
Predicted 1H NMR Spectrum of 1,6-Dibromo-2-methoxy-3-nitronaphthalene
The structure of 1,6-dibromo-2-methoxy-3-nitronaphthalene presents four distinct aromatic protons and a methoxy group. The strategic placement of two strong EWGs (Br, NO2) and a moderate EDG (OCH3) on one ring, and an EWG (Br) on the second ring, creates a highly differentiated electronic landscape.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 8.0 - 8.2 | s | - |
| H-5 | 7.8 - 8.0 | d | Jortho = ~8.5-9.0 Hz |
| H-7 | 7.6 - 7.8 | dd | Jortho = ~8.5-9.0 Hz, Jmeta = ~1.5-2.0 Hz |
| H-8 | 7.4 - 7.6 | d | Jmeta = ~1.5-2.0 Hz |
| -OCH3 | 3.9 - 4.1 | s | - |
Rationale for Assignments:
-
H-4: This proton is flanked by a strongly electron-withdrawing nitro group at C3 and is on a highly substituted ring. The absence of adjacent protons leads to a predicted singlet. Its position ortho to the nitro group will cause a significant downfield shift.
-
H-5: This proton is ortho to the bromine at C6, which will deshield it. It will appear as a doublet due to coupling with H-7.
-
H-7: This proton is coupled to both H-5 (ortho-coupling) and H-8 (meta-coupling), resulting in a doublet of doublets.
-
H-8: This proton is situated meta to the bromine at C6. It will be the most upfield of the aromatic protons and will appear as a doublet due to meta-coupling with H-7.
-
-OCH3: The methoxy protons will appear as a sharp singlet, as they have no neighboring protons to couple with. Its chemical shift is in the typical range for an aryl methoxy group.
Comparative Analysis with Simpler Naphthalene Derivatives
To appreciate the cumulative effect of the substituents in 1,6-dibromo-2-methoxy-3-nitronaphthalene, a comparison with simpler, related molecules is instructive:
-
Naphthalene: The α-protons (H1, H4, H5, H8) resonate around 7.86 ppm, and the β-protons (H2, H3, H6, H7) are found at approximately 7.49 ppm[1]. This provides a baseline for the unsubstituted system.
-
2-Methoxynaphthalene: The methoxy group at C2 would shield the adjacent H1 and H3 protons, shifting them upfield. The synthesis of 2-methoxy-6-bromonaphthalene often proceeds through 1,6-dibromo-2-methoxynaphthalene, highlighting the stability of this substitution pattern[3][4][5].
-
1-Bromonaphthalene: The bromine at C1 would deshield the peri proton H8 and the ortho proton H2.
-
1-Nitronaphthalene: The potent electron-withdrawing nitro group at C1 would cause a significant downfield shift for the peri proton H8 and the ortho proton H2.
The predicted spectrum of 1,6-dibromo-2-methoxy-3-nitronaphthalene is a composite of these individual effects. The methoxy group at C2 counteracts the deshielding effect of the bromo and nitro groups on the first ring to some extent, while the bromo group at C6 primarily influences the protons on the second ring.
Experimental Protocol for 1H NMR Spectroscopy
For the acquisition of a high-resolution 1H NMR spectrum of 1,6-dibromo-2-methoxy-3-nitronaphthalene, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Tune the probe to the 1H frequency.
-
-
Data Acquisition:
-
Acquire the 1H NMR spectrum using standard acquisition parameters.
-
A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds[6].
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
-
Visualizing Coupling Interactions
The following diagram illustrates the through-bond coupling relationships between the aromatic protons in 1,6-dibromo-2-methoxy-3-nitronaphthalene.
Figure 1. Predicted proton-proton coupling in 1,6-dibromo-2-methoxy-3-nitronaphthalene.
Conclusion
The 1H NMR spectrum of 1,6-dibromo-2-methoxy-3-nitronaphthalene is predicted to be well-resolved, with each of the four aromatic protons and the methoxy group giving distinct signals. The interplay of the electron-donating methoxy group and the electron-withdrawing bromo and nitro substituents leads to a predictable and interpretable distribution of chemical shifts. This guide provides a robust framework for the analysis of this and structurally related polysubstituted naphthalenes, underscoring the power of 1H NMR spectroscopy in modern chemical research.
References
-
Vaia. (n.d.). Problem 10 A substituted naphthalene, C10H8O2... [FREE SOLUTION]. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of naphthalene measured under different conditions. Retrieved from [Link]
-
MDPI. (2025, March 24). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). supporting information. Retrieved from [Link]
-
YouTube. (2020, August 13). 1H NMR Spectroscopy of Naphthalene Explained | B.Sc. 5th Semester Organic Chemistry Lecture 08. Retrieved from [Link]
-
Vaia. (n.d.). The 1 H NMR spectrum of naphthalene shows two multiplets (Figure 15. Retrieved from [Link]
-
ACG Publications. (n.d.). Records of Natural Products-SI. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
-
Journal of University of Babylon for Pure and Applied Sciences. (2022, December 25). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methoxy-6-bromo-naphthalene. Retrieved from [Link]
-
European Patent Office. (1989, July 19). Process for the synthesis of 2-methoxy-6-bromo-naphthalene - EP 0179447 B1. Retrieved from [Link]
- Google Patents. (n.d.). US4628123A - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
-
MDPI. (2021, July 11). Mono- and Dinitro-BN-Naphthalenes: Formation and Characterization. Retrieved from [Link]
Sources
A Predictive Guide to the 13C NMR Spectrum of 1,6-Dibromo-2-methoxy-3-nitronaphthalene
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful tool for mapping the carbon framework of a molecule. This guide presents a comprehensive, in-depth analysis of the predicted 13C NMR chemical shifts for the novel compound 1,6-Dibromo-2-methoxy-3-nitronaphthalene. In the absence of direct experimental data for this specific molecule, this guide utilizes a comparative approach, leveraging established principles of substituent chemical shifts (SCS) and experimental data from structurally related analogs to construct a reliable predicted spectrum. This methodology serves as a valuable workflow for scientists seeking to characterize newly synthesized, complex aromatic compounds.
The Challenge of Polysubstituted Naphthalenes
The 13C NMR spectrum of a substituted naphthalene is a sensitive fingerprint of its electronic environment. Each substituent—bromo, methoxy, and nitro groups in this case—exerts distinct electronic effects (inductive and resonance) that shield or deshield the carbon nuclei, causing their signals to shift to different frequencies. While the effects of individual substituents are well-documented, their interplay in a polysubstituted system can be complex, sometimes leading to deviations from simple additivity, especially in cases of steric hindrance.[1]
Methodology: A Predictive Approach Based on Additivity
To predict the 13C NMR chemical shifts of 1,6-Dibromo-2-methoxy-3-nitronaphthalene, we will employ the principle of substituent additivity. This well-established method assumes that the total chemical shift of a carbon in a polysubstituted ring is the sum of the chemical shift of the corresponding carbon in the parent hydrocarbon (naphthalene) and the individual substituent chemical shifts (SCS) for each substituent at each position.
The predicted chemical shift (
Where:
- is the chemical shift of the corresponding carbon in naphthalene.
- is the change in chemical shift induced by a particular substituent at a specific position relative to the parent naphthalene.
This guide will systematically build the predicted spectrum by analyzing the SCS effects of the bromo, methoxy, and nitro groups, using experimental data from key model compounds.
Comparative Analysis of 13C NMR Chemical Shifts
The following table summarizes the experimental 13C NMR chemical shifts for naphthalene and relevant monosubstituted naphthalenes, which will serve as the basis for our prediction. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Carbon | Naphthalene | 1-Bromonaphthalene | 2-Bromonaphthalene | 2-Methoxynaphthalene | 1-Nitronaphthalene | 1,6-Dibromo-2-naphthol | Predicted 1,6-Dibromo-2-methoxy-3-nitronaphthalene |
| C1 | 128.1 | 122.2 | 128.0 | 129.1 | 145.8 | ~115 (ipso-Br) | ~120-125 |
| C2 | 125.9 | 130.1 | 121.2 | 157.5 | 123.7 | ~150 (ipso-OH) | ~155-160 |
| C3 | 125.9 | 128.2 | 127.6 | 118.9 | 124.5 | ~125 (ipso-NO2) | ~130-135 |
| C4 | 128.1 | 127.6 | 127.7 | 129.4 | 128.7 | 129.8 | ~128-132 |
| C4a | 133.7 | 131.6 | 132.8 | 134.6 | 134.5 | 131.9 | ~132-136 |
| C5 | 128.1 | 128.4 | 127.7 | 127.0 | 128.7 | 130.4 | ~128-132 |
| C6 | 125.9 | 126.5 | 127.6 | 126.7 | 124.5 | ~120 (ipso-Br) | ~120-125 |
| C7 | 125.9 | 126.5 | 126.2 | 124.2 | 123.7 | 128.1 | ~125-129 |
| C8 | 128.1 | 127.6 | 129.1 | 127.6 | 128.0 | 129.8 | ~128-132 |
| C8a | 133.7 | 134.5 | 133.5 | 129.5 | 130.1 | 135.2 | ~133-137 |
| -OCH3 | - | - | - | 55.4 | - | - | ~56-60 |
Note: The predicted values for 1,6-Dibromo-2-methoxy-3-nitronaphthalene are estimations based on additive substituent effects and may differ from experimental values. The data for 1,6-dibromo-2-naphthol is used as a proxy to estimate the combined effect of a bromine at C1 and a hydroxyl (similar to methoxy) at C2.
Rationale for Predicted Chemical Shifts
The predicted chemical shifts for each carbon in 1,6-Dibromo-2-methoxy-3-nitronaphthalene are rationalized by considering the electronic contributions of each substituent:
-
C1 (ipso-Bromo): The bromine at C1 will cause a downfield shift of the ipso-carbon signal compared to unsubstituted naphthalene, but the presence of the adjacent electron-donating methoxy group at C2 will likely shield this carbon to some extent.
-
C2 (ipso-Methoxy): The methoxy group is a strong electron-donating group through resonance, causing a significant downfield shift for the ipso-carbon. This effect will be further enhanced by the adjacent electron-withdrawing nitro group.
-
C3 (ipso-Nitro): The nitro group is a powerful electron-withdrawing group, both inductively and through resonance. This will cause a substantial downfield shift of the ipso-carbon signal.
-
C4: This carbon is para to the C1-bromo and meta to the C2-methoxy and C3-nitro groups. The competing effects are expected to result in a chemical shift relatively close to that of unsubstituted naphthalene.
-
C4a (Quaternary): This carbon is influenced by the substituents on the first ring. The combined electron-withdrawing nature of the bromo and nitro groups is expected to cause a slight downfield shift.
-
C5: This carbon is distant from the substituents and is expected to have a chemical shift similar to that of the corresponding carbon in 1-bromonaphthalene.
-
C6 (ipso-Bromo): Similar to C1, the bromine at C6 will cause a downfield shift of the ipso-carbon signal.
-
C7: This carbon is ortho to the C6-bromo group and will experience a moderate downfield shift.
-
C8: This carbon is meta to the C6-bromo group, and its chemical shift is expected to be only slightly affected.
-
C8a (Quaternary): This carbon is influenced by the C1-bromo and will likely experience a slight downfield shift.
-
-OCH3: The methoxy carbon signal is expected in its characteristic region of 55-60 ppm.
Visualizing the Predicted Spectrum
The following diagram, generated using Graphviz, illustrates the predicted 13C NMR spectrum of 1,6-Dibromo-2-methoxy-3-nitronaphthalene, with the predicted chemical shift ranges for each carbon atom.
Caption: Predicted 13C NMR chemical shift ranges for 1,6-Dibromo-2-methoxy-3-nitronaphthalene.
Supporting Experimental Protocols
While a spectrum for the title compound is not available, the data for the comparative compounds were likely obtained under standard NMR conditions. A general protocol for acquiring a 13C NMR spectrum of a similar compound would be as follows:
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nucleus: 13C.
-
Experiment: Standard proton-decoupled 13C NMR.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, depending on the sample concentration and solubility.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): Approximately 250 ppm.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent signal (e.g., CDCl3 at 77.16 ppm) or an internal standard like TMS (0 ppm).
-
Conclusion
This guide provides a robust, data-driven prediction of the 13C NMR chemical shifts for 1,6-Dibromo-2-methoxy-3-nitronaphthalene. By systematically applying the principles of substituent additivity and leveraging experimental data from analogous compounds, we have constructed a detailed and rationalized predicted spectrum. This approach not only offers valuable insights into the expected spectral features of this novel molecule but also presents a practical workflow for the structural elucidation of other complex, polysubstituted aromatic systems for which experimental data is not yet available. Researchers can use this guide to aid in the interpretation of their experimental results and to confirm the successful synthesis of the target compound.
References
-
Ernst, L. (1975). 13C NMR Spectroscopy of Naphthalenes. Org. Magn. Reson., 22(12), 785-794. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Spectral Database for Organic Compounds (SDBS). [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Nitronaphthalenes
For researchers, scientists, and drug development professionals engaged in the analysis of complex aromatic compounds, understanding the nuances of mass spectrometry is paramount. This guide provides an in-depth, objective comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of brominated nitronaphthalenes. By delving into the underlying fragmentation mechanisms and the influence of isomerism, this document serves as a practical resource for the structural elucidation and differentiation of these important chemical entities.
Introduction: The Analytical Challenge of Brominated Nitronaphthalenes
Brominated nitronaphthalenes are a class of substituted polycyclic aromatic hydrocarbons (PAHs) that present a significant analytical challenge due to the large number of possible isomers. These compounds can arise as intermediates in chemical synthesis or as environmental contaminants. Accurate identification of specific isomers is crucial as their toxicological and chemical properties can vary significantly with the substitution pattern on the naphthalene core. Electron ionization mass spectrometry (EI-MS), a powerful tool for structural analysis, offers a robust method for their differentiation through the careful examination of fragmentation patterns.[1][2]
Foundational Principles of Fragmentation in EI-MS
Electron ionization is a "hard" ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[3][4][5] This process imparts significant internal energy to the molecule, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation patterns providing valuable structural information.[1][3][5] The fragmentation pathways are governed by the stability of the resulting ions and neutral fragments, with weaker bonds being more susceptible to cleavage.[6]
For substituted aromatic compounds like brominated nitronaphthalenes, the fragmentation is influenced by the interplay of the aromatic system and the functional groups. The stability of the naphthalene ring often leads to a prominent molecular ion peak.[4] However, the nitro and bromo substituents introduce specific fragmentation channels that are key to structural elucidation.
Comparative Fragmentation Analysis of Brominated Nitronaphthalene Isomers
The fragmentation of brominated nitronaphthalenes is a composite of the fragmentation pathways characteristic of both nitroaromatic and bromoaromatic compounds, with the isomeric position of the substituents playing a critical role in directing the fragmentation.
The Isotopic Signature of Bromine
A hallmark of bromine-containing compounds in mass spectrometry is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[5][7] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of almost equal intensity.[5][7] This distinctive pattern is a definitive indicator of the presence of a single bromine atom in an ion.
Fragmentation of the Nitro Group
The nitro group (-NO₂) is a strong electron-withdrawing group and its fragmentation is well-characterized. Common fragmentation pathways for nitroaromatic compounds include:
-
Loss of NO₂: A primary fragmentation pathway is the cleavage of the C-N bond, resulting in the loss of a neutral NO₂ molecule (46 u). This leads to a prominent [M-46]⁺ ion.
-
Loss of NO: The molecular ion can also lose a neutral NO molecule (30 u), forming an [M-30]⁺ ion.
-
Rearrangements: The presence of the nitro group can induce rearrangements, particularly in ortho- and peri-substituted compounds.
Fragmentation of the Bromo Group
For bromoaromatic compounds, the primary fragmentation pathway is the cleavage of the C-Br bond, leading to the loss of a bromine radical (⁷⁹Br• or ⁸¹Br•). This results in an [M-Br]⁺ ion. The C-Br bond is relatively weak, making this a favorable fragmentation.[6]
Isomer-Specific Fragmentation: The "Peri" and "Ortho" Effects
The relative positions of the bromo and nitro substituents on the naphthalene ring significantly influence the fragmentation patterns, a phenomenon known as the "ortho effect" or, in the case of naphthalenes, the "peri effect" (for substituents at the 1 and 8 positions). These effects arise from through-space interactions between the adjacent substituents, leading to unique fragmentation pathways.[3][8]
A crucial diagnostic fragmentation for nitronaphthalenes is the loss of carbon monoxide (CO) . It has been established that 1-nitronaphthalene undergoes a characteristic loss of CO from the molecular ion, a process not observed for 2-nitronaphthalene. This is attributed to a "peri" interaction involving the nitro group and the hydrogen atom at the 8-position.
Predicted Fragmentation Patterns: A Comparative Overview
Based on the established principles, we can predict the key fragmentation pathways for different classes of monobromomononitronaphthalene isomers.
1-Bromo-X-Nitronaphthalenes (where the nitro group is at positions 2, 3, 4, 5, 6, 7, or 8)
For isomers where the nitro group is not at the 1- or 8-position, we can anticipate a combination of the primary fragmentation pathways for both substituents.
Predicted Major Fragmentation Pathways for 1-Bromo-4-Nitronaphthalene:
Caption: Predicted fragmentation of 1-Bromo-4-Nitronaphthalene.
X-Bromo-1-Nitronaphthalenes (where the bromo group is at positions 2, 3, 4, 5, 6, or 7)
When the nitro group is at the 1-position, the characteristic loss of CO becomes a key diagnostic feature.
Predicted Major Fragmentation Pathways for 4-Bromo-1-Nitronaphthalene:
Caption: Predicted fragmentation of 4-Bromo-1-Nitronaphthalene.
1-Bromo-8-Nitronaphthalene: A Case of the "Peri" Effect
The most distinct fragmentation pattern is expected for 1-bromo-8-nitronaphthalene due to the strong "peri" interaction between the adjacent bromo and nitro groups. This can lead to unique rearrangement ions.
Predicted Major Fragmentation Pathways for 1-Bromo-8-Nitronaphthalene:
Caption: Predicted fragmentation of 1-Bromo-8-Nitronaphthalene.
The loss of an oxygen atom ([M-O]⁺•) is a plausible pathway arising from an intramolecular oxygen transfer from the nitro group to the bromine atom, followed by the elimination of a neutral species. This type of rearrangement is a hallmark of "peri" and "ortho" effects.
Summary of Key Diagnostic Fragments
The following table summarizes the key diagnostic fragment ions that can be used to differentiate between various isomers of monobromomononitronaphthalene.
| Fragment Ion | Neutral Loss | Isomer Class | Diagnostic Value |
| [M]⁺• and [M+2]⁺• | - | All | Confirms presence of one bromine atom. |
| [M-46]⁺ and [M-44]⁺ | NO₂ | All | Indicates presence of a nitro group. |
| [M-79]⁺ / [M-81]⁺ | Br• | All | Confirms presence of a bromine atom. |
| [M-30]⁺• and [M-28]⁺• | NO• | All | Common fragment for nitroaromatics. |
| [M-28]⁺• and [M-26]⁺• | CO | 1-Nitro isomers | Key diagnostic fragment for nitro group at the 1-position. Absent in 2-nitro isomers. |
| [M-16]⁺• and [M-14]⁺• | O | Peri-isomers (e.g., 1,8-) | Suggests a rearrangement due to "peri" effect. |
Experimental Protocol: GC-EI-MS Analysis
To obtain high-quality, reproducible mass spectra for the comparison of brominated nitronaphthalene isomers, the following experimental protocol is recommended.
Workflow for GC-EI-MS Analysis:
Caption: General workflow for GC-MS analysis of brominated nitronaphthalenes.
Detailed Method Parameters:
-
Sample Preparation:
-
Dissolve approximately 1 mg of the brominated nitronaphthalene standard in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or acetone).
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250-280 °C.
-
Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is recommended for good separation of isomers. Typical dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a high final temperature (e.g., 300 °C) at a rate of 10-20 °C/min. This will ensure the elution of all isomers.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is the standard energy for generating reproducible spectra that can be compared to commercial libraries.[3]
-
Ion Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Scan Range: A scan range of m/z 40-300 is typically sufficient to capture the molecular ion and key fragments.
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) to observe the separation of any isomers.
-
Extract the mass spectrum for each chromatographic peak.
-
Identify the molecular ion and its characteristic bromine isotope pattern.
-
Analyze the fragmentation pattern, looking for the diagnostic ions outlined in Section 5.
-
Compare the obtained spectra with spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification.
-
Conclusion: A Powerful Strategy for Isomer Differentiation
The differentiation of brominated nitronaphthalene isomers by electron ionization mass spectrometry is a challenging yet achievable task. A thorough understanding of the fundamental fragmentation pathways of both the nitro and bromo substituents, combined with an appreciation for the profound influence of their isomeric positions on the naphthalene core, provides a powerful analytical strategy. The characteristic loss of CO from 1-nitro isomers and unique rearrangements in "peri"-substituted compounds serve as key diagnostic markers. By employing a systematic approach to data acquisition and interpretation, researchers can confidently elucidate the structures of these complex molecules, contributing to advancements in chemical synthesis, environmental analysis, and drug development.
References
-
Introduction to Mass Spectrometry, 4th Edition. J. Throck Watson and O. David Sparkman. John Wiley & Sons, 2007. [Link]
-
Electron Ionization (EI). Chemistry LibreTexts. [Link]
-
Mass Spectrometry of Organic Compounds. H. Budzikiewicz, C. Djerassi, and D. H. Williams. Holden-Day, 1967. [Link]
-
Interpretation of Mass Spectra, 4th Edition. Fred W. McLafferty and Frantisek Turecek. University Science Books, 1993. [Link]
-
Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. J. H. Beynon, R. A. Saunders, and A. E. Williams. J. Chem. Soc. B, 1966, 396-400. [Link]
-
Mass Spectrometry of Aromatic Compounds. In: The Mass Spectra of Organic Molecules. J. H. Beynon, R. A. Saunders, and A. E. Williams. Elsevier, 1968. [Link]
-
NIST/EPA/NIH Mass Spectral Library. National Institute of Standards and Technology. [Link]
-
Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. F. Benoit and J. L. Holmes. Canadian Journal of Chemistry, 1969, 47(19): 3611-3620. [Link]
-
The Mass Spectra of the Ten Isomeric Dinitronaphthalenes. E. F. H. Brittain, C. H. J. Wells, and H. M. Paisley. J. Chem. Soc. B, 1970, 1714-1717. [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]
-
Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. acdlabs.com [acdlabs.com]
- 5. Ionization Modes: EI : Shimadzu (Europe) [shimadzu.eu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 8. pubs.aip.org [pubs.aip.org]
IR spectroscopy bands for nitro and methoxy groups in naphthalenes
This guide provides an in-depth technical comparison of the infrared (IR) spectroscopic profiles of nitro- and methoxy-substituted naphthalenes. It is designed for researchers requiring definitive structural characterization and isomer differentiation.
Executive Summary
In the structural elucidation of naphthalene derivatives, IR spectroscopy serves as a critical "fingerprinting" tool, particularly when distinguishing between electronic isomers (nitro vs. methoxy) and positional isomers (1- vs. 2-substitution).
The core distinction lies in the electronic nature of the substituents: the nitro group (-NO₂) is a strong electron-withdrawing group (EWG) exhibiting distinct symmetric and asymmetric stretching doublets, while the methoxy group (-OCH₃) is an electron-donating group (EDG) characterized by intense C-O-C ether stretches.
Critically, the 1-position (alpha) in naphthalene imposes significant steric strain (the "peri-effect") on bulky substituents like the nitro group, causing a loss of planarity that is spectrally detectable via frequency shifts—a phenomenon known as Steric Inhibition of Resonance (SIR) .
Spectroscopic Profiles: Functional Group Analysis
A. The Nitro Group (-NO₂)
The nitro group provides two of the most reliable diagnostic bands in IR spectroscopy. In naphthalenes, these bands are sensitive to conjugation and steric environment.[1]
-
Asymmetric Stretching (
): Typically appears at 1550–1500 cm⁻¹ . -
Symmetric Stretching (
): Typically appears at 1360–1320 cm⁻¹ .
Mechanistic Insight: In conjugated aromatic systems, resonance delocalization lowers the N=O bond order, shifting frequencies to lower wavenumbers (red shift) compared to aliphatic nitro compounds. However, in 1-nitronaphthalene , the steric clash between the nitro group and the peri-hydrogen (H-8) forces the -NO₂ group to twist out of the aromatic plane (dihedral angle ~29°). This Steric Inhibition of Resonance reduces conjugation, retaining more double-bond character in the N=O bond and shifting absorption to higher frequencies (blue shift) compared to the planar 2-nitronaphthalene .
B. The Methoxy Group (-OCH₃)
The methoxy group is characterized by strong C-O stretching vibrations and aliphatic C-H modes from the methyl group.
-
Aryl-Alkyl Ether C-O-C Stretch: A very strong, broad band at 1275–1200 cm⁻¹ . This is often the most intense peak in the spectrum.
-
Methyl C-H Stretch: Distinct bands just below 3000 cm⁻¹ (approx. 2850–2960 cm⁻¹ ), differentiating it from the aromatic C-H stretches (>3000 cm⁻¹).
Comparative Data Table
| Feature | Nitro-Naphthalenes (-NO₂) | Methoxy-Naphthalenes (-OCH₃) |
| Primary Diagnostic | Doublet: ~1530 cm⁻¹ & ~1350 cm⁻¹ | Singlet: ~1260 cm⁻¹ (Very Strong) |
| Secondary Diagnostic | C-N stretch (~870 cm⁻¹) | Aliphatic C-H stretch (~2840-2960 cm⁻¹) |
| Electronic Effect | Electron Withdrawing (Inductive & Resonance) | Electron Donating (Resonance) |
| Intensity | Strong, Sharp | Strong, often Broad |
| Interference | Minimal (Unique region) | Possible overlap with other C-O/C-C modes |
Isomer Differentiation: The Fingerprint Region
Distinguishing 1-substituted (alpha) from 2-substituted (beta) isomers relies heavily on the C-H Out-of-Plane (OOP) Bending vibrations in the 700–900 cm⁻¹ region. This method is often superior to analyzing functional group shifts alone.
1-Substituted Naphthalenes (Alpha)
-
Pattern: dominated by the vibration of 3 adjacent hydrogens (positions 2,3,4) and 4 adjacent hydrogens (positions 5,6,7,8).
-
Key Bands:
-
Strong band at 770–800 cm⁻¹ (3 adjacent H).
-
Strong band at 730–770 cm⁻¹ (4 adjacent H).
-
2-Substituted Naphthalenes (Beta)
-
Pattern: Characterized by an isolated hydrogen (position 1) and 2 adjacent hydrogens (positions 3,4).
-
Key Bands:
-
Medium/Weak band at 860–900 cm⁻¹ (Isolated H). This is a critical marker for 2-substitution.
-
Strong band at 810–860 cm⁻¹ (2 adjacent H).
-
Strong band at 730–770 cm⁻¹ (4 adjacent H - ring B).
-
Experimental Protocol: KBr vs. ATR
For publication-quality data and subtle isomer differentiation, sample preparation is paramount.
Method A: KBr Pellet (The Gold Standard)
-
Why: Provides superior resolution, sharper peaks, and no optical cutoff in the fingerprint region. Essential for observing weak overtone bands.
-
Protocol:
-
Ratio: Mix 1–2 mg of dry naphthalene derivative with ~300 mg of spectral-grade KBr.
-
Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved (crystallite size < wavelength of IR light to minimize scattering/Christiansen effect).
-
Pressing: Press at 8–10 tons for 2 minutes under vacuum to form a transparent disk.
-
Measurement: Collect background (pure KBr) and sample spectra (32 scans, 4 cm⁻¹ resolution).
-
Method B: ATR (Attenuated Total Reflectance) (Routine Screening)
-
Why: Rapid, no sample prep. Good for strong bands (Nitro/Methoxy stretches).
-
Limitation: Peak intensities can be distorted (lower intensity at high wavenumbers); contact pressure variations can affect reproducibility of solid samples.
-
Protocol:
-
Place solid crystal directly on the Diamond/ZnSe crystal.
-
Apply high pressure using the anvil to ensure intimate contact.
-
Correction: Apply "ATR Correction" algorithm in software if comparing to literature transmission spectra.
-
Visualizations
Diagram 1: Isomer Identification Workflow
This decision tree guides the analyst from the raw spectrum to the specific isomer identification.
Caption: Logical workflow for distinguishing functional groups and isomeric substitution patterns in naphthalene derivatives via IR spectroscopy.
Diagram 2: Steric Inhibition of Resonance (1-Nitronaphthalene)
This diagram illustrates the mechanistic cause of the frequency shift in 1-nitronaphthalene.
Caption: Mechanism of Steric Inhibition of Resonance (SIR) in 1-Nitronaphthalene leading to blue-shifted vibrational frequencies compared to the planar 2-isomer.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 2-Nitronaphthalene. National Institute of Standards and Technology. Link
-
Librando, V., & Alparone, A. (2008). Prediction of mutagenic activity of nitronaphthalene isomers by infrared and Raman spectroscopy.[2] Journal of Hazardous Materials.[2] Link
-
BenchChem. Spectroscopic Data of Naphthalene Derivatives.Link
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups.Link
-
PubChem. 1-Methoxynaphthalene Compound Summary. National Library of Medicine. Link
Sources
A Senior Application Scientist's Guide to Differentiated Reactivity: 1,6-Dibromo vs. 1,3-Dibromonaphthalene
Introduction
In the landscape of organic synthesis, dibrominated naphthalene isomers serve as versatile and powerful building blocks for the construction of complex molecular architectures found in pharmaceuticals, organic electronics, and advanced materials.[1][2] While structurally similar, 1,6-dibromonaphthalene and 1,3-dibromonaphthalene exhibit distinct reactivity profiles that can be strategically exploited for regioselective synthesis. Understanding the subtle interplay of electronic and steric effects governing the reactivity of each bromine substituent is paramount for designing efficient and controlled synthetic pathways.
This guide provides an in-depth comparison of the reactivity of these two key isomers. We will move beyond simple procedural descriptions to explore the underlying principles that dictate their behavior in common synthetic transformations, supported by experimental evidence and detailed protocols. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in the selection and application of these critical intermediates.
Part 1: The Foundation of Differential Reactivity: Steric and Electronic Factors
The reactivity of a substituent on a naphthalene core is fundamentally determined by its position. The naphthalene ring system contains two distinct types of carbons: alpha (α; positions 1, 4, 5, 8) and beta (β; positions 2, 3, 6, 7). Both 1,3- and 1,6-dibromonaphthalene possess one bromine atom at an α-position and one at a β-position.
-
Electronic Effects : The α-position is generally more electron-rich and more reactive towards electrophiles, as the corresponding carbocation intermediate is better stabilized through resonance, preserving one intact benzene ring.[3]
-
Steric Effects : The most significant factor governing the differential reactivity of the two C-Br bonds is steric hindrance. The α-position (C1) is subject to significant steric strain from the hydrogen atom at the C8 position, an interaction known as "peri-hindrance".[3][4] This steric clash can impede the approach of bulky reagents, such as the transition metal complexes used in cross-coupling reactions. The β-positions (C3 and C6) are considerably less sterically encumbered.[5]
Part 2: Comparative Reactivity in Key Chemical Transformations
The inherent steric and electronic differences between the α- and β-positions lead to predictable and exploitable regioselectivity in a variety of important chemical reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for forming C-C and C-N bonds, respectively.[6][7] In the context of dibromonaphthalenes, these reactions can often be performed selectively at one of the two C-Br bonds.
The regioselectivity is primarily dictated by the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond. This step is highly sensitive to steric hindrance. Consequently, the catalyst will preferentially react at the less hindered C-Br bond.
For both 1,3- and 1,6-dibromonaphthalene, the reaction occurs predominantly at the β-position (C3 and C6, respectively). This principle has been demonstrated effectively in the analogous 1,7-dibromonaphthalene system, where transition metal-catalyzed cross-coupling with boronic acids or amines proceeds with high selectivity at the less hindered C7 (β) position.[8]
This predictable selectivity allows for the sequential, one-pot functionalization of these molecules. The first coupling occurs at the β-position under standard conditions, and a subsequent coupling at the more resistant α-position can often be induced by modifying reaction conditions (e.g., using more specialized ligands or higher temperatures).
Lithium-Halogen Exchange
In contrast to transition-metal-catalyzed reactions, lithium-halogen exchange is governed by different principles. This reaction, typically carried out at low temperatures with an organolithium reagent like n-butyllithium, is often under kinetic control. The selectivity is influenced by the stability of the resulting aryllithium species, which is related to the acidity of the adjacent C-H protons.
Experimental evidence from related systems suggests that bromine-lithium exchange occurs preferentially at the α-position.[8] This is because the α-position is more activated, and the resulting α-lithiated naphthalene species is generally more stable.
This orthogonal reactivity provides a powerful synthetic tool. One can selectively functionalize the β-position using palladium catalysis, and the α-position using lithium-halogen exchange, starting from the same dibromo-isomer.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile.[9] This reaction mechanism is generally unfavorable for electron-rich aromatic systems like naphthalene.[10] SNAr reactions require the aromatic ring to be rendered electron-poor by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group.[11]
Since 1,3- and 1,6-dibromonaphthalene lack such activating groups, they are generally unreactive towards SNAr. The reaction would have to proceed through a high-energy, destabilized Meisenheimer complex, making it a non-viable synthetic route under typical conditions.[10][12]
Part 3: Experimental Data and Protocols
The ability to predict reactivity is best complemented by robust experimental validation. The following table summarizes the expected regioselective outcomes.
| Reaction Type | Reagents | Preferred Site of Reaction (Major Product) | Underlying Principle |
| Suzuki-Miyaura Coupling | Pd Catalyst, Boronic Acid, Base | β-Position (C3 or C6) | Steric Hindrance (Oxidative Addition)[8] |
| Buchwald-Hartwig Amination | Pd Catalyst, Amine, Base | β-Position (C3 or C6) | Steric Hindrance (Oxidative Addition)[6][8] |
| Lithium-Halogen Exchange | Organolithium (n-BuLi) | α-Position (C1) | Kinetic Control / Stability of Lithiated Species[8] |
Exemplary Protocol: Regioselective Suzuki-Miyaura Mono-arylation of 1,6-Dibromonaphthalene
This protocol describes a typical procedure for the selective coupling at the less hindered C6 position, demonstrating the practical application of the principles discussed.
Objective: To synthesize 6-(4-methoxyphenyl)-1-bromonaphthalene with high regioselectivity.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 1,6-Dibromonaphthalene | 285.96 | 286 mg | 1.0 | Substrate |
| 4-Methoxyphenylboronic acid | 151.96 | 167 mg | 1.1 | Coupling Partner |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 mg | 2.0 | Base |
| 1,2-Dimethoxyethane (DME) | - | 8 mL | - | Solvent |
| Water (degassed) | - | 2 mL | - | Solvent/Base Solubilizer |
Experimental Workflow:
Step-by-Step Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,6-dibromonaphthalene (286 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (35 mg, 0.03 mmol). The choice of a standard phosphine ligand like PPh₃ is often sufficient for this selective coupling; bulkier ligands can be used if reaction rates are slow but may also influence selectivity.
-
Solvent Addition & Degassing: Add 1,2-dimethoxyethane (8 mL) and water (2 mL). The aqueous base is essential for activating the boronic acid for transmetalation.[7] It is critical to thoroughly degas the mixture to prevent oxidation and deactivation of the Pd(0) catalyst. This can be achieved by bubbling argon or nitrogen through the solution for 15-20 minutes or by several freeze-pump-thaw cycles.
-
Reaction: Place the flask under a positive pressure of an inert atmosphere (N₂ or Ar) and heat the mixture to 85 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS, observing the consumption of the dibromonaphthalene starting material. The reaction is typically complete within 6-12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product should show a major spot corresponding to the mono-arylated product. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-(4-methoxyphenyl)-1-bromonaphthalene.
Conclusion
The reactivities of 1,3- and 1,6-dibromonaphthalene are not interchangeable. A clear understanding of the steric and electronic factors at play allows for the highly regioselective functionalization of these isomers.
-
Palladium-catalyzed cross-coupling reactions reliably occur at the less sterically hindered β-position .
-
Lithium-halogen exchange preferentially takes place at the electronically activated α-position .
This predictable and orthogonal reactivity makes 1,3- and 1,6-dibromonaphthalene exceptionally valuable building blocks. By carefully selecting the reaction type, researchers can control the sequence of bond formation, enabling the efficient and divergent synthesis of complex, multi-substituted naphthalene derivatives for a wide range of scientific applications.
References
-
Smith, C. (1906). CXLVII1.-Steric Hindrance in the Naphthalene Series. Journal of the Chemical Society, Transactions, 89, 1505-1513. Available at: [Link]
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Al-Zoubi, R. M., et al. (2021). Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene. Molecules, 26(8), 2353. Available at: [Link]
-
Cakmak, O. (1999). Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene. Journal of Chemical Research, Synopses, (6), 366-367. Available at: [Link]
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Otsuki, J., et al. (2025). Regioselective Modification Distinguishing Slight Difference between Two C–Br Bonds in 1,7-Dibromonaphthalene and Synthesis of 1,7-Disubstituted Naphthalene. The Journal of Organic Chemistry. Available at: [Link]
-
Vauthey, E., et al. (2019). On the nature of the triplet electronic states of naphthalene dimers. Physical Chemistry Chemical Physics, 21(29), 16051-16060. Available at: [Link]
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Friedel, R. A., Orchin, M., & Reggel, L. (1950). Steric Hindrance and Short Wave Length Bands in the Ultraviolet Spectra of Some Naphthalene and Diphenyl Derivatives. Journal of the American Chemical Society, 72(11), 5145-5147. Available at: [Link]
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Quora. (2024). Why does beta nephthalenesulfonic acid show less steric hindrance than alpha or 1 position? Retrieved February 12, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1,3-Dibromonaphthalene in Organic Chemistry Synthesis. Retrieved February 12, 2026, from [Link]
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Cakmak, O. (1999). Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene. ResearchGate. Available at: [Link]
-
Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9239-9268. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Is regioselectivity affected by steric factors during alkylation of naphthalene? Retrieved February 12, 2026, from [Link]
-
Oku, K., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5403. Available at: [Link]
-
Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Cardiff University. Available at: [Link]
-
Gökalp, F., & Erenler, R. (2018). Theoretical Study of Synthesis of 1,3-dibromonaphthanlene. ResearchGate. Available at: [Link]
-
Esteves, C. I. C., et al. (2011). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate. Available at: [Link]
-
Rap, D. B., et al. (2024). Electronic energy transfer ionization in naphthalene–CO2 clusters reveals excited states of dry ice. Physical Chemistry Chemical Physics, 26(33), 24103-24110. Available at: [Link]
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McClure, D. S. (1954). Electronic States of the Naphthalene Crystal. The Journal of Chemical Physics, 22(10), 1668-1675. Available at: [Link]
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Mahapatra, S., & Pati, S. K. (2009). Comparative study of electron conduction in azulene and naphthalene. Journal of Chemical Sciences, 121(3), 349-355. Available at: [Link]
-
Islam, M. S., et al. (2025). DFT study on geometries, electronic structures and electronic absorption of Naphthalene. ResearchGate. Available at: [Link]
-
Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 12, 2026, from [Link]
-
Grote, T., & Magolan, J. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(20), 5673-5677. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 12, 2026, from [Link]
-
Hudson, J. B., & Gribble, G. W. (2008). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 49(36), 5240-5242. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved February 12, 2026, from [Link]
-
Bariwal, J., & Van der Eycken, E. (2019). The Buchwald-Hartwig Amination After 25 Years. Chemistry-A European Journal, 25(66), 15038-15052. Available at: [Link]
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Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved February 12, 2026, from [Link]
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Isley, N. A., et al. (2014). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 136(49), 17007-17010. Available at: [Link]
-
Bariwal, J., & Van der Eycken, E. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved February 12, 2026, from [Link]
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NCRD'S. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved February 12, 2026, from [Link]
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Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ResearchGate. Available at: [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
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Organic Chemistry. (2024, February 21). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. YouTube. Available at: [Link]
-
Kubota, K., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. The Journal of Organic Chemistry, 87(18), 12101-12111. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 12, 2026, from [Link]
-
Malig, T. C., et al. (2020). Regioselective Diversification of 2,1-Borazaronaphthalenes: Unlocking Isosteric Space via C–H Activation. Organic Letters, 22(12), 4682-4687. Available at: [Link]
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A Senior Application Scientist's Guide to Developing an HPLC Impurity Profile for 1,6-Dibromo-2-methoxy-3-nitronaphthalene
This guide provides a comprehensive framework for the development of a robust High-Performance Liquid Chromatography (HPLC) method to determine the retention times and separation of potential impurities in 1,6-Dibromo-2-methoxy-3-nitronaphthalene. Rather than presenting a single, rigid protocol, this document outlines the strategic considerations, comparative methodologies, and logical workflows required to establish a scientifically sound, self-validating analytical procedure suitable for researchers, scientists, and drug development professionals.
The Imperative of Impurity Profiling
In pharmaceutical development and chemical research, the adage "the dose makes the poison" is incomplete. The purity of a substance is equally critical. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present in a drug substance at levels of 0.05% or higher.[1] An impurity is defined as any component that is not the desired chemical entity.[2] These can include organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents.[1][3] A well-defined impurity profile is therefore non-negotiable for ensuring the safety, efficacy, and stability of a final product.
1,6-Dibromo-2-methoxy-3-nitronaphthalene is a complex, substituted aromatic compound. Its multi-step synthesis and inherent reactivity make it susceptible to the formation of various process-related impurities and degradation products. A reliable HPLC method is the cornerstone of controlling these impurities.
Postulating Potential Impurities: A Mechanistic Approach
A successful separation begins with a theoretical understanding of what needs to be separated. While the exact synthesis of 1,6-Dibromo-2-methoxy-3-nitronaphthalene may be proprietary, we can infer likely impurities by examining common synthetic routes for related naphthalenes.
A plausible synthetic pathway involves the bromination and nitration of a 2-methoxynaphthalene precursor. For instance, processes exist for the bromination of 2-methoxynaphthalene to 1,6-dibromo-2-methoxynaphthalene, which is then nitrated.[4][5][6] Another route could involve the bromination of a pre-nitrated naphthalene.
Based on these general pathways, we can postulate a list of potential process-related impurities:
-
Starting Materials: Unreacted 2-methoxynaphthalene or a monobrominated intermediate (e.g., 6-bromo-2-methoxynaphthalene).
-
Isomeric By-products: Regioisomers formed during bromination or nitration, where the functional groups are at different positions on the naphthalene ring.
-
Under/Over-Reacted Species: Monobromo-nitronaphthalene or tribromo-nitronaphthalene species.
-
Degradation Products: Hydrolysis of the methoxy group to a hydroxyl group (forming a nitrodibromonaphthol), or reduction of the nitro group to an amino group.
For the purpose of this guide, we will consider the following hypothetical but chemically plausible impurities for method development:
| Compound ID | Compound Name | Anticipated Polarity |
| API | 1,6-Dibromo-2-methoxy-3-nitronaphthalene | Low |
| Impurity A | 6-Bromo-2-methoxy-3-nitronaphthalene (Under-brominated) | Higher than API |
| Impurity B | 1,6-Dibromo-2-hydroxy-3-nitronaphthalene (Demethylated) | Highest |
| Impurity C | 1,6-Dibromo-2-methoxynaphthalene (Un-nitrated) | Lowest |
| Impurity D | 2,6-Dibromo-1-methoxy-4-nitronaphthalene (Regioisomer) | Similar to API |
Strategic HPLC Method Development
The goal is to find a set of conditions that can resolve the main component (API) from all potential impurities, especially critical pairs like the regioisomer (Impurity D). Reversed-phase HPLC, which separates molecules based on hydrophobicity, is the most common and suitable mode for this type of analysis.[7][8]
Column Selection: The Heart of the Separation
The choice of stationary phase is the most powerful tool for manipulating selectivity.[9] For aromatic, halogenated, and nitrated compounds, several column chemistries are viable.
-
C18 (Octadecylsilane): The workhorse of reversed-phase HPLC. It separates primarily based on hydrophobicity.[8][10] It is an excellent starting point for any method development.
-
Phenyl-Hexyl: This phase offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[10][11] This can be particularly effective for separating isomers or compounds with aromatic rings.[11]
We will compare these two columns to demonstrate their different separation characteristics.
Mobile Phase Optimization: Fine-Tuning the Resolution
The mobile phase, typically a mixture of water and an organic solvent, controls the retention and elution of analytes.[7]
-
Organic Solvent: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is generally a stronger solvent (leading to shorter retention times) and provides different selectivity compared to MeOH, especially for polar compounds.
-
pH/Buffer: Adding a modifier like formic acid or acetic acid can suppress the ionization of any acidic silanols on the silica backbone of the column, leading to better peak shapes. A pH of around 2.5-3.0 is a good starting point.
Comparative Study: Illustrative Retention Time Data
To demonstrate the impact of column and mobile phase selection, two distinct methods were evaluated. The following retention time data is for illustrative purposes only to highlight the principles of method comparison. Actual retention times would need to be experimentally determined.
Method A:
-
Column: Standard C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 50% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 254 nm
Method B:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol (MeOH)
-
Gradient: 60% to 100% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 254 nm
Table 1: Comparison of Illustrative Retention Times (minutes)
| Compound ID | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Analysis |
| Impurity B | 4.2 | 5.5 | The most polar impurity elutes first as expected. |
| Impurity A | 9.8 | 11.2 | Good separation from the API in both methods. |
| API | 14.5 | 15.1 | Well-retained in both systems. |
| Impurity D | 14.6 | 15.8 | Critical Separation. Co-elutes with the API in Method A. Method B, utilizing π-π interactions from the phenyl phase, achieves baseline resolution (Resolution > 1.5), making it the superior method. |
| Impurity C | 18.9 | 19.5 | The least polar impurity elutes last as expected. |
Visualizing the Workflow and Logic
Effective method development follows a logical progression.
Caption: HPLC Method Development Workflow.
The relationship between mobile phase composition and analyte retention is fundamental.
Caption: Impact of Mobile Phase on Retention.
Detailed Experimental Protocol (Method B)
This protocol describes the recommended starting point for analyzing 1,6-Dibromo-2-methoxy-3-nitronaphthalene and its impurities.
Objective: To achieve baseline separation of the API and all potential process-related and degradation impurities.
Materials:
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Formic Acid (≥98%)
-
Reference standards for API and known impurities (if available)
-
Sample of 1,6-Dibromo-2-methoxy-3-nitronaphthalene
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: HPLC-grade Methanol. Filter and degas.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of the 1,6-Dibromo-2-methoxy-3-nitronaphthalene reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This is the stock solution (~100 µg/mL).
-
Prepare a working standard of ~1.0 µg/mL by diluting the stock solution with the diluent. This represents the 1.0% level for impurity quantification.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to create a sample solution of ~100 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 40.0 60.0 20.0 0.0 100.0 25.0 0.0 100.0 25.1 40.0 60.0 | 30.0 | 40.0 | 60.0 |
-
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the percentage of each impurity using the area of the main peak from the 1.0 µg/mL standard for comparison (assuming a response factor of 1.0 for all impurities in the absence of their own standards).
-
Ensure the resolution between the API and the closest eluting impurity (Impurity D) is greater than 1.5.
-
This comprehensive guide provides the strategic foundation and a practical starting point for developing a robust, reliable, and scientifically sound HPLC method for the impurity profiling of 1,6-Dibromo-2-methoxy-3-nitronaphthalene.
References
-
ICH. (2006). Impurities in new drug substances Q3A (R2). International Council for Harmonisation. [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Pharmabeginers. (2024). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. YouTube. [Link]
-
Rohlfs, W. (2019). Development of a Procedure for Sampling, Fractionation and HPLC Analysis of Nitrated Polycyclic Aromatic Hydrocarbons in Air. Carolina Digital Repository. [Link]
-
SlideShare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]
-
Taylor & Francis Online. (2007). HPLC Determination of Nitrated Polycyclic Aromatic Hydrocarbons after Their Reduction to Amino Derivatives. [Link]
-
ResearchGate. High-performance Liquid Chromatography of Nitrated Polycyclic Aromatic Hydrocarbons. [Link]
-
Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. [Link]
-
Phenomenex. (2018). Reversed Phase Selectivity. [Link]
-
Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]
-
PMC. Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
Biovanix Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]
-
PrepChem.com. Synthesis of 2-methoxy-6-bromo-naphthalene. [Link]
- Google Patents. (1989). EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
-
MDPI. (2025). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. [Link]
-
European Patent Office. (1989). EP 0 179 447 B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. [Link]
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Safety Operating Guide
1,6-Dibromo-2-methoxy-3-nitronaphthalene proper disposal procedures
Topic: 1,6-Dibromo-2-methoxy-3-nitronaphthalene Proper Disposal Procedures Audience: Researchers, Senior Scientists, and EHS Officers Context: High-Integrity Laboratory Safety Guide
Executive Summary: Immediate Action Protocol
Do not dispose of 1,6-Dibromo-2-methoxy-3-nitronaphthalene down the drain or in general trash.
This compound represents a multi-hazard class : it is a halogenated, nitro-aromatic ether. Its disposal requires strict segregation from oxidizers and strong bases to prevent uncontrolled exothermic decomposition or formation of toxic dioxin precursors during incineration.
Critical "Do Not" List:
-
DO NOT mix with strong bases (e.g., NaOH, KOH).[1] The methoxy-nitro-aromatic motif is susceptible to nucleophilic aromatic substitution, which can generate unstable intermediates.
-
DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable; this increases the volume of waste requiring expensive halogen-specific incineration.
-
DO NOT autoclave. Nitro-bearing aromatics are thermally sensitive; autoclaving may trigger decomposition or explosion.
Physicochemical Hazard Profile
To safely dispose of this compound, you must understand why it is hazardous. This is not just "toxic waste"; it is a chemical system with specific reactive moieties.
| Functional Group | Hazard Contribution | Disposal Implication |
| Nitro Group (-NO₂) | Energetic/Explosive Potential: Nitro groups on aromatic rings provide oxygen for combustion. While 1,6-dibromo-2-methoxy-3-nitronaphthalene is likely stable at room temperature, it can decompose violently under shock or high heat. | Must be incinerated in a facility equipped to handle energetic materials. Never concentrate to dryness if peroxides are suspected in the solvent. |
| Bromine Atoms (-Br) | Toxic Combustion Byproducts: Burning generates Hydrogen Bromide (HBr) and potentially brominated dioxins if combustion is incomplete. | Requires Halogenated Waste Stream. Incinerators must have caustic scrubbers to neutralize acid gases. |
| Methoxy Group (-OCH₃) | Electron Donor: Activates the ring, making it slightly more reactive toward electrophiles, but the nitro group deactivates it. | Generally stable, but contributes to the organic load. |
| Naphthalene Core | Chronic Toxicity: Polycyclic Aromatic Hydrocarbons (PAHs) are often persistent, bioaccumulative, and toxic (PBT). | Zero-discharge policy. Strict containment to prevent aquatic contamination. |
Waste Characterization & RCRA Classification
In the United States (and jurisdictions following similar protocols), you must characterize the waste before requesting pickup. Since this specific isomer is likely a research chemical without a specific "U" or "P" list code, it must be classified by characteristic .
-
Primary Classification: Hazardous Waste (Toxic)
-
Secondary Classification: Halogenated Organic [2]
-
RCRA Considerations:
-
If the substance is a pure commercial chemical product being discarded, it may default to a toxic classification based on structure.
-
D003 (Reactivity): If the specific lot shows signs of instability (crystallization, discoloration), treat as D003.
-
D001 (Ignitability): If dissolved in a flammable solvent (e.g., Ethyl Acetate).
-
Labeling Requirement: Label the container clearly:
"HAZARDOUS WASTE - Halogenated Organic - Toxic" Constituents: 1,6-Dibromo-2-methoxy-3-nitronaphthalene, [Solvent Name]
Operational Disposal Protocol (Step-by-Step)
Phase 1: Segregation & Preparation
Goal: Isolate the chemical to prevent cross-reactivity.
-
Select Container: Use an Amber Glass Bottle with a chemically resistant screw cap (Teflon/PTFE liner).
-
Why Glass? Halogenated compounds can permeate or degrade certain plastics (LDPE) over time. Amber glass protects light-sensitive nitro moieties.
-
-
Solvent Compatibility: If the compound is in solution, ensure the solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Chloroform).
-
If in a non-halogenated solvent (e.g., Methanol): Still label as Halogenated Waste because the solute (the naphthalene derivative) contains bromine.
-
-
Quenching (Only if necessary): If you have a reactive reaction mixture containing this compound:
-
Cool the vessel to 0°C.
-
Quench carefully with a compatible solvent/reagent.[3]
-
Stop: Do not attempt to chemically destroy the nitro-naphthalene core in the lab (e.g., via oxidation) as this can generate unpredictable heat.
-
Phase 2: Waste Stream Workflow
The following diagram illustrates the decision logic for disposing of this specific compound.
Caption: Decision logic for segregating 1,6-Dibromo-2-methoxy-3-nitronaphthalene based on physical state and solvent matrix.
Emergency Contingencies (Spill Procedures)
If a spill occurs outside the fume hood:
-
Evacuate & Ventilate: The nitro group poses an inhalation risk (dust) and the bromine content suggests potential toxicity.[4]
-
PPE: Double nitrile gloves, lab coat, and P100 respirator (if powder is aerosolized).
-
Containment:
-
Solids: Do not sweep dry (static/friction risk). Cover with wet paper towels (dampened with water) to suppress dust, then carefully scoop into a waste jar.
-
Liquids: Absorb with vermiculite or chemically inert pads .
-
Avoid: Do not use organic absorbents (sawdust) with nitro compounds if concentrated, as this creates a fire hazard.
-
-
Decontamination: Wash the surface with a mild detergent and water. Collect all wash water as hazardous waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5][6][7] National Academies Press.[5] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[8] [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]
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- 7. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google Books [books.google.com.sg]
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A Comprehensive Guide to Personal Protective Equipment for Handling 1,6-Dibromo-2-methoxy-3-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the handling and disposal of 1,6-Dibromo-2-methoxy-3-nitronaphthalene. This document is intended to serve as a procedural, step-by-step resource to ensure the safe management of this compound in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this unique molecule, this guide synthesizes data from structurally similar compounds and established safety protocols for halogenated nitroaromatic compounds.
Hazard Analysis: A Multifaceted Threat Profile
1,6-Dibromo-2-methoxy-3-nitronaphthalene presents a complex hazard profile due to the combination of its functional groups on a naphthalene backbone. A thorough understanding of these hazards is critical for implementing appropriate safety measures.
-
Nitroaromatic Toxicity: Nitroaromatic compounds are known for their potential toxicity, with possible adverse effects on the blood, liver, and nervous system. They can be absorbed through the skin, inhaled, or ingested.[1] Some nitronaphthalene derivatives have been shown to cause lesions in respiratory epithelial cells.[2][3]
-
Halogenated Compound Hazards: Brominated aromatic compounds can exhibit toxic properties and may pose environmental hazards.[4] Long-term exposure to certain polybrominated compounds has been associated with cutaneous changes and neurological symptoms.[4]
-
Reactivity: Nitro compounds can be highly reactive and may pose a risk of explosion under certain conditions, such as when heated or mixed with incompatible materials.[5][6]
-
Irritation: Similar brominated and nitrated compounds are known to cause serious eye and skin irritation.[7][8][9]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure and ensure a safe working environment.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, robust engineering controls must be in place to minimize the risk of exposure.
-
Chemical Fume Hood: All handling of 1,6-Dibromo-2-methoxy-3-nitronaphthalene, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of any dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
-
Safety Showers and Eyewash Stations: These must be readily accessible and regularly tested. Ensure a clear path to this equipment from the work area.[7]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A multi-layered PPE approach is essential to provide comprehensive protection. The following table outlines the recommended PPE for handling 1,6-Dibromo-2-methoxy-3-nitronaphthalene.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-Resistant Gloves | Double gloving with nitrile or neoprene gloves is recommended. Inspect gloves for any signs of degradation or puncture before and during use.[5][10] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to provide a seal around the eyes.[11] |
| Face Protection | Face Shield | To be worn over safety goggles, especially when there is a risk of splashing or explosion.[11] |
| Body Protection | Flame-Resistant Laboratory Coat | Should be fully buttoned to provide maximum coverage.[5] Consider a chemically impervious suit for larger quantities or spill response.[12] |
| Respiratory | Respirator | Use in a certified chemical fume hood is the primary control. If a respirator is necessary, an appropriate type should be selected based on a formal risk assessment.[11][13] |
| Foot Protection | Chemical-Resistant, Steel-Toe Boots | Recommended for spill response and when transporting the chemical.[11] |
Procedural Workflow for Safe Handling
The following step-by-step workflow should be adopted for all procedures involving 1,6-Dibromo-2-methoxy-3-nitronaphthalene.
Caption: Procedural workflow for handling 1,6-Dibromo-2-methoxy-3-nitronaphthalene.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don Appropriate PPE: Before addressing the spill, don the appropriate level of PPE, which may include a higher level of respiratory and body protection than for routine handling.[14]
-
Containment: For liquid spills, contain the material using a non-combustible absorbent material such as sand, earth, or vermiculite.[15] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.[6]
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[6]
Disposal Plan: A Cradle-to-Grave Responsibility
All waste containing 1,6-Dibromo-2-methoxy-3-nitronaphthalene must be treated as hazardous waste.
Caption: Waste disposal workflow for 1,6-Dibromo-2-methoxy-3-nitronaphthalene.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[5]
-
Container Requirements: Use a compatible container, such as glass or polyethylene, that is in good condition with a secure lid.[6]
-
Labeling: Affix a "Hazardous Waste" label to the container with the full chemical name and approximate quantity.
-
Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program.[6][15]
References
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
CITGO. (2017, October 26). SAFETY DATA SHEET. Retrieved from [Link]
-
Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]
- Szymańska, J. A. (2000). Toxicology of selected brominated aromatic compounds. Roczniki Państwowego Zakładu Higieny, 51(1), 1-13.
-
Chemstream. (2017, May 1). Safety Data Sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. Retrieved from [Link]
- Buckpitt, A. R., & Franklin, R. B. (1993). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene.
- Rybalka, N., & Brygadyrenko, V. (2026, February 5). Acute toxicity of TNT derivatives and hydrazine-based compounds from explosive and rocket fuel contamination to darkling beetles. PeerJ, 14, e17009.
- Buckpitt, A. R., & Franklin, R. B. (2025, August 7). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene.
Sources
- 1. peerj.com [peerj.com]
- 2. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicology of selected brominated aromatic compounds [roczniki.pzh.gov.pl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
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- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. epa.gov [epa.gov]
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- 15. docs.citgo.com [docs.citgo.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
